molecular formula C9H8N2O B1526744 4-ACETYL-7-AZAINDOLE CAS No. 915415-16-6

4-ACETYL-7-AZAINDOLE

Cat. No.: B1526744
CAS No.: 915415-16-6
M. Wt: 160.17 g/mol
InChI Key: LREYCLZAMNJBSI-UHFFFAOYSA-N
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Description

4-Acetyl-7-azaindole is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the azaindole class of heterocyclic compounds, which are recognized as key bioisosteres of the indole scaffold ubiquitously found in biological systems and pharmaceuticals . This substitution with a nitrogen atom in the six-membered ring can significantly alter the molecule's physicochemical properties, such as improving aqueous solubility, which is a critical parameter in drug development . The 7-azaindole core, in particular, is prominent in a plethora of biologically active molecules and has attracted significant interest from the medicinal chemistry community over the past decade . The primary research value of 7-azaindole derivatives lies in their ability to serve as potent scaffolds for protein kinase inhibitors. The two nitrogen atoms in the 7-azaindole structure can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate ATP's adenine moiety . This mechanism makes derivatives of 7-azaindole, including those functionalized with acetyl groups, attractive starting points for designing inhibitors for a variety of kinases implicated in diseases like cancer . Beyond oncology, azaindole-based compounds are being investigated for a wide spectrum of therapeutic areas, including Alzheimer's disease, diabetes, allergen-induced asthma, and viral infections such as HIV and influenza . The acetyl group at the 4-position provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREYCLZAMNJBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetyl-7-Azaindole: A Key Heterocyclic Building Block

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of biological targets.[3][4] A key feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a powerful bidentate binding interaction with the hinge region of many protein kinases.[5] This property has cemented its role in the development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, vemurafenib.[5]

This guide focuses on a specific, strategically functionalized derivative: this compound. The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle for synthetic elaboration and modulates the electronic properties of the core structure. For researchers and drug development professionals, understanding the chemical properties, structure, and synthetic accessibility of this compound is critical for leveraging its potential in designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

G cluster_0 This compound Structure mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 N7 N7 C8 C8 O9 O9 C10 C10 H11 H

Caption: Chemical structure of this compound.

The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915415-16-6
Molecular Formula C₉H₈N₂O
InChI Key LREYCLZAMNJBSI-UHFFFAOYSA-N
Physical Form Pale-yellow to Yellow-brown Solid
Purity ≥97% (typical commercial grade)
Storage Temp. Room Temperature
Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, a robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole parent and the influence of an acetyl substituent on aromatic systems.[6]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~11.0 - 12.0br sN1-HThe pyrrole N-H proton is acidic and often broad.
~8.4 - 8.6dH-6The proton ortho to the pyridine nitrogen (N7) is significantly deshielded.
~7.8 - 8.0dH-5Coupled to H-6. Deshielded by the adjacent acetyl group.
~7.6 - 7.8dH-2Pyrrole proton adjacent to the nitrogen.
~6.8 - 7.0dH-3Pyrrole proton coupled to H-2.
~2.8s-COCH₃The methyl protons of the acetyl group typically appear as a sharp singlet.

¹³C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm), carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad peak is expected around 3100-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in the range of 1670-1690 cm⁻¹.

  • C=C / C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.

Synthesis of this compound

Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy, often involving the pre-functionalization of the pyridine ring.[7][8] A robust method involves activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling or conversion reaction.[9]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via 4-Chloro-7-azaindole

This protocol is a representative methodology based on established procedures for the functionalization of 7-azaindoles.[1][9]

Step 1: Synthesis of 7-Azaindole N-Oxide

  • Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the stirring solution. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is crucial as it withdraws electron density from the C4 position, making it electrophilic and prone to substitution.

  • Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • Reagents & Setup: Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POCl₃, ~5-10 eq) as both the reagent and solvent.

  • Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to introduce a chlorine atom at the C4 position.

  • Workup: Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood. Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Reagents & Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (~0.05 eq).

  • Coupling Reaction: Degas the mixture and heat to reflux under an inert atmosphere for 8-12 hours.

    • Causality: The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl group.

  • Hydrolysis: After the coupling is complete, cool the reaction and treat with aqueous acid (e.g., 1M HCl). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.

  • Purification: Neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography to yield this compound.

Applications in Research and Drug Development

The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and this compound serves as a highly valuable building block in this context.[4][5]

G cluster_kinase Kinase Hinge Region hinge Backbone N-H Backbone C=O azaindole N7 7-Azaindole Core N1-H hinge:f0->azaindole:n H-Bond (Acceptor) azaindole:h->hinge:f1 H-Bond (Donor) substituent (e.g., Acetyl at C4) azaindole->substituent Vector for Elaboration

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

  • Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It can be a key pharmacophoric element, forming specific interactions within a kinase active site. Alternatively, it can be a synthetic handle for further elaboration, for example, through reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.[10]

  • Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of three," while the acetyl group provides a clear vector for chemical growth and optimization once a binding hit is identified.[11]

  • Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl group increases polarity and can influence solubility and cell permeability. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[4]

  • Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of biological activities beyond oncology, including potential as antiviral and antimicrobial agents.[10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic areas.

Conclusion

This compound is a strategically important heterocyclic compound that combines the privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring a multi-step approach to achieve the correct regiochemistry, is accessible through established organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this molecule represents a valuable building block for constructing sophisticated kinase inhibitors and other potential therapeutics, offering multiple avenues for synthetic elaboration and property modulation. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the development of novel medicines.

References

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetyl-7-azaindole is a crucial heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its strategic importance lies in the unique electronic properties conferred by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offering versatile points for molecular elaboration. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on strategies that address the inherent challenges of regioselectivity in the functionalization of the 7-azaindole scaffold. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and a comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a prominent pharmacophore, recognized for its ability to mimic the indole nucleus while introducing a hydrogen bond acceptor in the form of the pyridine nitrogen.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.[1] The introduction of an acetyl group at the C4 position of the pyridine ring further expands the synthetic utility of this core, providing a handle for a wide array of chemical transformations in the development of novel therapeutics.

The Challenge of Regioselectivity in 7-Azaindole Functionalization

Direct electrophilic substitution on the 7-azaindole ring, such as the classical Friedel-Crafts acylation, presents a significant regioselectivity challenge. The inherent electronic nature of the bicyclic system favors substitution at the electron-rich C3 position of the pyrrole ring.[2] Consequently, direct acylation methods are generally unsuitable for the synthesis of C4-acylated derivatives, leading to complex product mixtures and low yields of the desired isomer.

To overcome this obstacle, a more nuanced and strategic approach is required. This guide will focus on a robust and regioselective two-stage strategy: the initial synthesis of a 4-halo-7-azaindole intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.

Recommended Synthetic Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound involves a two-stage process, which is outlined below. This pathway leverages the well-established chemistry of 7-azaindole N-oxides to achieve the desired C4-functionalization.

Synthesis_Pathway Start 7-Azaindole N_Oxide 7-Azaindole-N-oxide Start->N_Oxide H₂O₂, solvent Halo 4-Chloro-7-azaindole N_Oxide->Halo POCl₃, CH₃CN, DIPEA Final This compound Halo->Final Pd-catalyzed Cross-Coupling

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Chloro-7-azaindole via N-Oxide Formation

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole to form the corresponding N-oxide. This transformation is pivotal as it deactivates the pyridine ring towards electrophilic attack and activates the C4 and C6 positions for nucleophilic substitution. Subsequent treatment with a halogenating agent, such as phosphorus oxychloride (POCl₃), regioselectively installs a chlorine atom at the C4 position.[3]

N_Oxide_Mechanism cluster_0 N-Oxidation cluster_1 Chlorination Azaindole 7-Azaindole N_Oxide 7-Azaindole-N-oxide Azaindole->N_Oxide H₂O₂ N_Oxide_2 7-Azaindole-N-oxide Intermediate [Activated Intermediate] N_Oxide_2->Intermediate POCl₃ Chloro 4-Chloro-7-azaindole Intermediate->Chloro Nucleophilic Attack at C4

Caption: Mechanism of N-oxide directed C4-chlorination.

Step 1: Synthesis of 7-Azaindole-N-oxide [3]

  • To a solution of 7-azaindole in a suitable organic solvent (e.g., THF, EGME), add hydrogen peroxide (1.1-1.3 molar equivalents) at 5-15 °C.

  • Stir the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, the N-oxide can be isolated by standard work-up procedures, often involving precipitation or extraction.

Step 2: Synthesis of 4-Chloro-7-azaindole [3]

  • Dissolve the 7-azaindole-N-oxide in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 5-10 molar equivalents).

  • After stirring for 20-60 minutes at 80-100 °C, add diisopropylethylamine (DIPEA, 0.1-0.15 molar equivalents) as a catalyst.

  • Continue heating at 80-100 °C for 2-8 hours.

  • After completion, carefully quench the reaction with water at low temperature (-5 to 0 °C).

  • Adjust the pH to 8.5-9.5 to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization to obtain 4-chloro-7-azaindole.

Stage 2: Palladium-Catalyzed Acylative Cross-Coupling

With the 4-chloro-7-azaindole in hand, the final step is the introduction of the acetyl group via a palladium-catalyzed cross-coupling reaction. While several methods exist for this transformation, the Stille coupling using an organotin reagent or the Suzuki coupling with a boronic acid derivative are among the most reliable.[4][5] For this guide, we will focus on the Stille coupling as a representative example due to the commercial availability of the requisite acetylstannane reagent.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ac Ar-Pd(II)-Ac(L₂) Transmetal->PdII_Ac RedElim Reductive Elimination PdII_Ac->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product Halo 4-Chloro-7-azaindole Halo->OxAdd Stannane Ac-SnR₃ Stannane->Transmetal

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Note: This protocol is a generalized procedure based on established Stille coupling methodologies. Optimization of the catalyst, ligand, and reaction conditions may be necessary to achieve optimal yields.

  • To a solution of 4-chloro-7-azaindole in a suitable solvent (e.g., dioxane, toluene) under an inert atmosphere, add tributyl(1-ethoxyvinyl)tin.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous HCl.

  • Stir the mixture to effect hydrolysis of the enol ether to the ketone.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Strategies

Parameter Two-Stage Pathway (N-Oxide & Cross-Coupling) Direct Friedel-Crafts Acylation
Regioselectivity High, directed to the C4 position.Poor, favors the C3 position.[2]
Yield Moderate to good overall yield.Low to negligible for the C4 isomer.
Scalability Amenable to scale-up with established procedures.Difficult to scale due to product separation challenges.
Substrate Scope Broad, applicable to various substituted 7-azaindoles.Limited by the electronic nature of the substrate.
Reaction Conditions Requires multiple steps and potentially hazardous reagents.Typically a one-pot reaction, but often with harsh Lewis acids.
Purification Generally straightforward purification of intermediates and final product.Complex purification due to multiple isomers and byproducts.

Conclusion

The synthesis of this compound is best achieved through a strategic, multi-step approach that circumvents the inherent regioselectivity challenges of direct functionalization. The pathway involving the formation of a 7-azaindole-N-oxide intermediate, followed by C4-chlorination and a subsequent palladium-catalyzed acylative cross-coupling, offers a reliable and scalable route to this valuable building block. This method provides excellent control over the regiochemical outcome and is amenable to the synthesis of a diverse range of C4-substituted 7-azaindole analogs. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully incorporate this compound into their drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Acetyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Acetyl-7-Azaindole in Medicinal Chemistry

This compound, a derivative of the privileged 7-azaindole scaffold, is a molecule of significant interest in contemporary drug discovery. The 7-azaindole core is a well-established bioisostere of indole and purine, enabling it to mimic these critical biological motifs while offering modulated physicochemical properties.[1][2] The introduction of an acetyl group at the 4-position further refines the molecule's electronic and steric profile, potentially influencing its target engagement, pharmacokinetic properties, and overall suitability as a drug candidate.

The strategic placement of the nitrogen atom in the pyridine ring of the azaindole core alters the molecule's hydrogen bonding capacity, polarity, and metabolic stability compared to its indole counterpart.[3] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in medicinal chemistry programs. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogs, the parent 7-azaindole scaffold, and established principles of physical organic chemistry to provide a robust technical overview.

Molecular Structure and Basic Properties

This compound, systematically named 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, possesses the chemical formula C₉H₈N₂O and a molecular weight of 160.18 g/mol . It typically presents as a pale-yellow to yellow-brown solid and is stored at room temperature.

PropertyValueSource
Molecular Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
Appearance Pale-yellow to Yellow-brown Solid
CAS Number 915415-16-6

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds and the known effects of N-acetylation on aromatic systems.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the chemical environment of each proton and carbon atom within the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, relative to TMS):

The introduction of the acetyl group at the 4-position is expected to influence the chemical shifts of the aromatic protons, particularly those in close proximity.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~2.6s-COCH₃Typical chemical shift for an acetyl methyl group attached to an aromatic ring.
~7.0-7.2mH-3, H-5Aromatic protons on the pyrrole and pyridine rings.
~7.8-8.0mH-2, H-6Aromatic protons deshielded by adjacent nitrogen atoms and the acetyl group.
>10.0br sN-HThe pyrrole N-H proton typically appears as a broad singlet at a high chemical shift.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~25-COCH₃Acetyl methyl carbon.
~100-145Aromatic CarbonsCarbons of the 7-azaindole ring system.
>190C=OCarbonyl carbon of the acetyl group, appearing significantly downfield.

Protocol for ¹H NMR Spectroscopy:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Set acquisition parameters (e.g., pulse program, number of scans, spectral width). acq2->acq3 acq4 Acquire the ¹H NMR spectrum. acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the signals. proc3->proc4

Workflow for ¹H NMR Analysis
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Medium, BroadN-H stretching of the pyrrole ring.
~3100-3000MediumAromatic C-H stretching.
~1660-1680StrongC=O stretching of the acetyl group.
~1600-1450Medium to StrongC=C and C=N stretching of the aromatic rings.
~1400-1300MediumC-H bending of the methyl group.
~800-700StrongOut-of-plane C-H bending.

The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch of the acetyl group. The position of this band provides information about the electronic environment of the carbonyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. For the parent 7-azaindole, the maximum absorption wavelength (λmax) is reported at 288 nm.[5] The addition of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift in the λmax.

Expected UV-Vis Absorption:

  • λmax: Expected to be slightly greater than 288 nm in a non-polar solvent.

  • Solvatochromism: The position of the λmax is likely to be sensitive to the polarity of the solvent due to changes in the electronic distribution in the ground and excited states.

Crystal Structure and Solid-State Properties

Solubility and Partition Coefficient: Key Determinants of Bioavailability

Aqueous and Organic Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The parent 7-azaindole exhibits solubility in solvents such as chloroform and methanol.[7] A detailed study on 7-azaindole solubility in various pure and binary solvent mixtures has been conducted, providing a valuable reference.[8]

Expected Solubility Profile of this compound:

  • Aqueous Solubility: The introduction of the polar acetyl group may slightly increase aqueous solubility compared to unsubstituted 7-azaindole. However, the overall molecule remains largely hydrophobic.

  • Organic Solubility: Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

G cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Sample Analysis setup1 Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. setup2 Place the vial in a shaker bath at a constant temperature (e.g., 25 °C). equil1 Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. setup2->equil1 analysis1 Allow the solid to settle, then filter the supernatant through a syringe filter (e.g., 0.22 µm). equil1->analysis1 analysis2 Dilute an aliquot of the filtrate with a suitable solvent. analysis1->analysis2 analysis3 Determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV). analysis2->analysis3

Shake-Flask Method for Solubility
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The azaindole core generally leads to a lower logP compared to the corresponding indole due to the presence of the additional nitrogen atom.[3]

Predicted logP:

  • The predicted pKa for the parent 7-azaindole is approximately 7.69.[7] The acetyl group is an electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of this compound.

  • The logP of this compound is anticipated to be in a range suitable for drug-like molecules, likely between 1 and 3.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of a compound.

  • TGA: Would determine the decomposition temperature of this compound. A single-step weight loss would indicate a clean decomposition, while multiple steps might suggest the loss of solvent or a more complex degradation pathway.

  • DSC: Would reveal the melting point of the compound as a sharp endothermic peak. It could also identify any polymorphic transitions or other thermal events prior to melting.

Conclusion

This compound is a strategically important molecule with a rich physicochemical profile that underpins its potential in medicinal chemistry. This guide has provided a comprehensive overview of its key characteristics, drawing upon data from related compounds and established scientific principles. A thorough experimental investigation of the properties outlined herein is a critical step in the advancement of any drug discovery program centered on this promising scaffold. The provided protocols offer a robust framework for such characterization, ensuring data integrity and facilitating informed decision-making in the pursuit of novel therapeutics.

References

Spectroscopic Interpretation of 4-Acetyl-7-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-acetyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, the 7-azaindole scaffold offers unique physicochemical properties that are advantageous for designing novel therapeutic agents.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, enabling its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered according to IUPAC conventions. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a non-polar deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the acetyl methyl protons. The presence of the electron-withdrawing acetyl group at the C4 position and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons.[3][4]

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.5 - 7.7d~3.5
H3~7.2 - 7.4d~3.5
H5~7.8 - 8.0d~4.5
H6~8.4 - 8.6d~4.5
NH (N1-H)~9.0 - 11.0br s-
CH₃ (C9)~2.6 - 2.8s-

Interpretation:

  • Aromatic Protons (H2, H3, H5, H6): The protons on the pyrrole ring (H2 and H3) are expected to appear as doublets due to coupling with each other. The protons on the pyridine ring (H5 and H6) will also appear as doublets. The electron-withdrawing nature of the acetyl group at C4 will deshield the adjacent proton H5, causing it to resonate at a downfield chemical shift. Similarly, the nitrogen atom at position 7 will deshield the adjacent H6 proton.

  • NH Proton: The proton on the pyrrole nitrogen (N1-H) is expected to be a broad singlet and will appear significantly downfield. Its chemical shift can be highly dependent on solvent and concentration.[3]

  • Acetyl Protons (CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the nine carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[5]

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~120 - 125
C3~115 - 120
C3a~130 - 135
C4~140 - 145
C5~125 - 130
C6~150 - 155
C7a~145 - 150
C8 (C=O)~190 - 195
C9 (CH₃)~25 - 30

Interpretation:

  • Carbonyl Carbon (C8): The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield.

  • Aromatic Carbons (C2-C7a): The carbons of the bicyclic aromatic system will resonate in the typical aromatic region. The carbons directly attached to the nitrogen atom (C6 and C7a) and the carbon bearing the acetyl group (C4) are expected to be the most downfield among the ring carbons.

  • Methyl Carbon (C9): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol .

Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion
160[M]⁺
145[M - CH₃]⁺
117[M - CH₃CO]⁺

Interpretation:

The primary fragmentation pathway for acetylated indoles and related heterocycles involves the loss of the acetyl group.[6] The molecular ion peak ([M]⁺) is expected at m/z 160. A prominent fragment should be observed at m/z 145, corresponding to the loss of a methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from this fragment would lead to the ion at m/z 117, which represents the protonated 7-azaindole ring.

mol [C₉H₈N₂O]⁺ m/z = 160 frag1 [C₈H₅N₂O]⁺ m/z = 145 mol->frag1 - •CH₃ frag2 [C₇H₅N₂]⁺ m/z = 117 frag1->frag2 - CO

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound.

Caption: Workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C=N bonds.

Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3400 - 3200N-H stretchMedium, broad
~3100 - 3000Aromatic C-H stretchMedium
~1680 - 1660C=O stretch (acetyl)Strong
~1600 - 1450Aromatic C=C and C=N stretchesMedium to strong

Interpretation:

  • N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H stretching vibration of the pyrrole ring.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.[7]

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is the most characteristic feature of the spectrum and is due to the carbonyl group of the acetyl moiety.[8]

  • Aromatic Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-IR analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful toolkit for the comprehensive characterization of this compound. This guide has detailed the predicted spectroscopic data and the rationale behind these predictions, grounded in fundamental principles and comparative data from related structures. By following the outlined experimental protocols and using this guide as a reference, researchers can confidently identify and characterize this compound, facilitating its use in further research and development endeavors.

References

The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has cemented its status as a "privileged structure" in medicinal chemistry, transitioning from a niche heterocyclic motif to a cornerstone in the design of targeted therapeutics. Its unique combination of physicochemical properties, bioisosteric relationships with key biological recognition elements, and versatile synthetic handles has propelled its integration into a multitude of drug candidates. This guide provides a comprehensive technical overview of the 7-azaindole core, elucidating the scientific rationale behind its widespread use, detailing its synthesis and applications, and offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in kinase inhibition, exemplified by the FDA-approved drug Vemurafenib, and delve into its expanding footprint in other therapeutic arenas, including neuroinflammation and infectious diseases.

The 7-Azaindole Core: Physicochemical Properties and Bioisosteric Logic

The strategic value of the 7-azaindole scaffold lies in its nuanced structural and electronic features, which distinguish it from its parent indole structure.

A Superior Bioisostere

Bioisosterism, the substitution of an atom or group with another that produces a molecule with similar biological activity, is a fundamental strategy in drug design. The 7-azaindole scaffold is an exemplary bioisostere of both indole and the purine nucleus of ATP.[1][2]

  • Indole Bioisostere: The replacement of the C-7 carbon of indole with a nitrogen atom introduces a hydrogen bond acceptor (the pyridine nitrogen) without significantly altering the overall size and shape of the molecule.[3] This substitution has profound effects on the molecule's properties. It can increase aqueous solubility, modulate lipophilicity (LogP), and introduce a new vector for specific molecular interactions.[3][4] Furthermore, the azaindole core can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism that are liabilities in the parent indole, thereby improving pharmacokinetic properties.[4]

  • Purine Mimicry: The arrangement of the pyrrole NH (hydrogen bond donor) and the pyridine N7 (hydrogen bond acceptor) in the 7-azaindole ring system mimics the hydrogen bonding pattern of the adenine base in ATP.[5][6] This makes the scaffold an exceptional "hinge-binder" for protein kinases, a feature that has been extensively exploited in the development of kinase inhibitors.[5][6]

Bioisosteric relationship of 7-Azaindole.
Comparative Physicochemical Data

The introduction of the nitrogen atom at the 7-position significantly impacts key physicochemical parameters relevant to drug development.

PropertyIndole7-AzaindoleRationale for Change
LogP ~2.1~1.5Increased polarity due to the pyridine nitrogen reduces lipophilicity.[3]
Aqueous Solubility LowHigherThe nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water.[3][4]
pKa (of Pyrrole N-H) ~17~16The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole proton.
Hydrogen Bonding Donor only (NH)Donor (NH) & Acceptor (N7)The dual hydrogen bonding capability is a key advantage in target binding.[5]

The 7-Azaindole Scaffold in Kinase Inhibition: A Privileged Hinge-Binder

The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors. The human kinome, comprising over 500 enzymes, is a major target class for drug discovery, particularly in oncology.

Mechanism of Action: The Bidentate Hydrogen Bond

The vast majority of kinase inhibitors are ATP-competitive, binding to the ATP pocket in the catalytic domain of the kinase. A critical interaction for anchoring these inhibitors is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The 7-azaindole scaffold is exceptionally well-suited for this role. Its geometry allows the pyrrole N-H to act as a hydrogen bond donor to a backbone carbonyl of one hinge residue, while the pyridine N7 atom simultaneously acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue.[5][6] This bidentate interaction provides a strong and specific anchor for the inhibitor, contributing significantly to its potency.

G cluster_kinase Kinase Hinge Region Hinge_AA1 Hinge Amino Acid (Backbone C=O) Hinge_AA2 Hinge Amino Acid (Backbone N-H) Azaindole 7-Azaindole Scaffold Pyrrole NH (Donor) Pyridine N7 (Acceptor) Hinge_AA2->Azaindole:f2 Azaindole:f1->Hinge_AA1

7-Azaindole's bidentate hydrogen bonding with the kinase hinge.
Case Study: Vemurafenib (Zelboraf®)

The success of the 7-azaindole scaffold is epitomized by Vemurafenib, an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[7] Developed through fragment-based drug discovery, the 7-azaindole core was identified as an excellent starting point for its hinge-binding capability.[8] Structure-based drug design was then used to elaborate the scaffold, adding substituents that occupy adjacent pockets in the ATP binding site to enhance potency and selectivity for the mutant over the wild-type kinase.[9]

Structure-Activity Relationship (SAR) and Binding Modes

X-ray crystallography has revealed that 7-azaindole derivatives can adopt different binding orientations within the kinase hinge, primarily classified as "normal" and "flipped".[5][7]

  • Normal Mode: The most common orientation, where the pyrrole N-H bonds with the backbone carbonyl of the GK+1 residue (residue following the gatekeeper) and the pyridine N7 accepts a hydrogen bond from the backbone N-H of the GK+3 residue.

  • Flipped Mode: The 7-azaindole ring is rotated 180 degrees, reversing the hydrogen bond donor and acceptor roles with the hinge residues.

The preferred binding mode can be influenced by subtle changes in the inhibitor's substituents, highlighting the importance of structural biology in guiding SAR studies.

Quantitative Comparison of 7-Azaindole Based Kinase Inhibitors

The versatility of the 7-azaindole scaffold is evident in the wide range of kinases it has been used to target.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
VemurafenibBRAF V600E31[9]
GSK1070916AAurora B3.2[1]
7-azaindole derivative 97JAK21[10]
7-azaindole derivative 164CDK1 / CDK27 / 3[10]
C-3 aryl-7-azaindole 94JAK2260[10]
PI3Kγ Inhibitor 12 PI3Kγ3.4[11]
Erk5 Inhibitor 5j Erk54.56 (µg/mL)[3]

Expanding Horizons: 7-Azaindole in Other Therapeutic Areas

While its impact on kinase inhibition is profound, the utility of the 7-azaindole scaffold extends to a growing number of other target classes and diseases.

  • Neuroinflammation and CNS Disorders: The scaffold is present in molecules designed to modulate targets involved in neuroinflammatory pathways. For instance, URMC-099, a 7-azaindole derivative, shows neuroprotective and anti-inflammatory effects by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[3]

  • Antiviral and Antibacterial Agents: Derivatives of 7-azaindole have been investigated as potential treatments for infectious diseases. They have shown activity against HIV by inhibiting the non-nucleoside reverse transcriptase (NNRT)[3], and against influenza by targeting the PB2 subunit of the viral polymerase.[12] There is also a history of research into their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria.[2][13][14]

  • Other Targets: The scaffold has been incorporated into inhibitors of a diverse range of other enzymes and receptors, including phosphoinositide 3-kinases (PI3Ks), Rho-associated coiled-coil containing protein kinases (ROCK), and poly(ADP-ribose)polymerase (PARP).[3][7][9]

Synthetic Strategies: Accessing the 7-Azaindole Core

The successful application of the 7-azaindole scaffold is underpinned by robust and flexible synthetic methodologies that allow for its construction and subsequent functionalization.

G Start Substituted 2-Aminopyridine Intermediate1 Functionalized Pyridine (e.g., Halo-, Bromo-) Start->Intermediate1 Halogenation Intermediate2 Alkynylated Aminopyridine Intermediate1->Intermediate2 Sonogashira or Suzuki Coupling Azaindole Functionalized 7-Azaindole Core Intermediate2->Azaindole Intramolecular Cyclization Final Diverse Drug Candidates Azaindole->Final Further Functionalization

General synthetic workflow for 7-azaindole derivatives.

Common synthetic routes include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura couplings are powerful tools for constructing the 7-azaindole core.[15][16] Typically, a 2-amino-3-halopyridine is coupled with a terminal alkyne (Sonogashira) or a vinylboronate (Suzuki), followed by an intramolecular cyclization to form the pyrrole ring.[15][16]

  • Chichibabin Reaction: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to directly form the 2-substituted 7-azaindole.[17]

  • Functionalization of the Core: Once the 7-azaindole nucleus is formed, it can be further elaborated at various positions. The C3 position is readily functionalized via electrophilic substitution or metal-catalyzed cross-coupling of a 3-halo-7-azaindole.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of a 3-aryl-7-azaindole, a common structural motif in many bioactive compounds. This procedure is self-validating by nature, as successful coupling is confirmed by standard analytical techniques.

Objective: To synthesize a 3-aryl-7-azaindole via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Benzenesulfonyl-3-iodo-7-azaindole

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)

  • Potassium phosphate (K3PO4, 3.0 equivalents)

  • Toluene and water (e.g., 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzenesulfonyl-3-iodo-7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq) in a small amount of the reaction solvent.

  • Inerting the System: Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture to the flask via syringe, followed by the pre-mixed catalyst solution.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the N-protected 3-aryl-7-azaindole.

  • Deprotection: The benzenesulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-aryl-7-azaindole.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally versatile and valuable core in medicinal chemistry. Its ability to act as a bioisostere for both indole and purine has been a key driver of its success, leading to improvements in potency, selectivity, and pharmacokinetic profiles. While its role as a premier hinge-binding motif in kinase inhibitors is well-established and continues to yield new clinical candidates, its application in other therapeutic areas is a rapidly expanding frontier.

Future research will likely focus on exploring novel synthetic methodologies to access more complex and diverse 7-azaindole derivatives, further probing its potential against a wider range of biological targets, and leveraging its unique properties to tackle challenges in drug delivery and formulation. For the medicinal chemist, the 7-azaindole scaffold remains a powerful tool in the armamentarium for designing the next generation of targeted therapies.

References

The Expanding Therapeutic Landscape of 7-Azaindole Derivatives: A Technical Guide to Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery

The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its unique structural and electronic properties, particularly the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the pyrrole NH as a donor, allow for potent and specific interactions with various enzymatic targets.[3][4] This guide provides an in-depth technical exploration of the key biological activities of 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the evaluation of these promising therapeutic agents. We will delve into their anticancer, anti-inflammatory, and neuroprotective potential, presenting detailed experimental protocols and mechanistic insights to empower the next wave of discovery in this exciting field.

I. Anticancer Activity: Targeting the Engines of Malignancy

7-Azaindole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases and other enzymes that drive tumor growth and survival.[5][6] This section will explore their activity as inhibitors of BRAF and Aurora kinases, as well as their role in disrupting DNA damage repair through PARP inhibition.

A. BRAF Kinase Inhibition: A Targeted Approach in Melanoma and Other Cancers

Mutations in the BRAF gene, particularly the V600E mutation, are key drivers in a significant portion of melanomas and other cancers.[6][7] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[7] 7-Azaindole derivatives, most notably Vemurafenib, have been successfully developed as potent and selective inhibitors of mutant BRAF.[3][5][6]

Vemurafenib and similar 7-azaindole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the BRAF kinase domain.[3][7] The 7-azaindole scaffold forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine in ATP.[2][3] This binding event stabilizes an inactive conformation of the kinase, preventing its phosphorylation of downstream targets like MEK and ERK, thereby halting the pro-proliferative signaling cascade.[7]

Signaling Pathway Diagram: BRAF/MAPK Pathway Inhibition by 7-Azaindole Derivatives

BRAF_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors 7-Azaindole\nDerivative 7-Azaindole Derivative 7-Azaindole\nDerivative->BRAF Inhibition Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription\nFactors->Gene Expression\n(Proliferation, Survival)

Caption: Inhibition of the BRAF/MAPK signaling pathway by a 7-azaindole derivative.

B. Aurora Kinase Inhibition: Disrupting Mitotic Progression

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] Several 7-azaindole derivatives have been developed as potent inhibitors of Aurora kinases.[5][8]

Similar to their action on BRAF, 7-azaindole derivatives act as ATP-competitive inhibitors of Aurora kinases.[8] By occupying the ATP-binding site, they prevent the phosphorylation of key mitotic substrates. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can result in improper chromosome alignment and failed cytokinesis.[8] Ultimately, this disruption of mitosis leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram: Aurora Kinase Inhibition in Mitosis

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora A Aurora A Aurora B Aurora B Centrosome Maturation\n& Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora A->Centrosome Maturation\n& Spindle Assembly Chromosome Segregation\n& Cytokinesis Chromosome Segregation & Cytokinesis Aurora B->Chromosome Segregation\n& Cytokinesis Proper Mitotic\nProgression Proper Mitotic Progression Centrosome Maturation\n& Spindle Assembly->Proper Mitotic\nProgression Chromosome Segregation\n& Cytokinesis->Proper Mitotic\nProgression Mitotic Arrest\n& Apoptosis Mitotic Arrest & Apoptosis 7-Azaindole\nDerivative 7-Azaindole Derivative 7-Azaindole\nDerivative->Aurora A Inhibition 7-Azaindole\nDerivative->Aurora B Inhibition

Caption: Inhibition of Aurora kinases A and B by a 7-azaindole derivative disrupts mitosis.

C. PARP Inhibition: Exploiting Synthetic Lethality in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, inhibiting PARP can lead to synthetic lethality. 7-Azaindole derivatives have been investigated as PARP inhibitors.[5]

7-Azaindole-based PARP inhibitors not only block the catalytic activity of PARP but can also trap the enzyme on the DNA at the site of a single-strand break.[10] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[10]

Experimental Workflow: Evaluating Anticancer Activity

Anticancer_Workflow cluster_workflow Anticancer Activity Evaluation A 1. Cell Culture (Cancer Cell Lines) B 2. Compound Treatment (7-Azaindole Derivatives) A->B C 3. Cytotoxicity Assay (e.g., MTT Assay) B->C D 4. Target-Based Assays (Kinase or PARP Inhibition) B->D E 5. Data Analysis (IC50 Determination) C->E D->E

Caption: A generalized workflow for assessing the anticancer potential of 7-azaindole derivatives.

Experimental Protocols: A Self-Validating System for Anticancer Evaluation

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative. Include the following controls:

      • Negative Control (Untreated Cells): Cells treated with vehicle (e.g., DMSO) only, representing 100% cell viability.[11]

      • Positive Control (Known Cytotoxic Agent): Cells treated with a known cytotoxic drug to confirm assay sensitivity.[11]

      • Blank Control: Wells containing only cell culture medium to measure background absorbance.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13] A lower IC50 value indicates higher cytotoxic potency.

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A decrease in luminescence indicates kinase inhibition.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the 7-azaindole derivative.

    • Assay Plate Setup: In a 96-well plate, add the kinase and the serially diluted inhibitor.

    • Pre-incubation: Incubate to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Add the ATP/substrate mixture to start the kinase reaction.

    • Reaction Termination and Detection: Stop the reaction and add a reagent that converts the remaining ATP to a luminescent signal.

    • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis and Interpretation:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[14] Comparing the IC50 values across different kinases can determine the selectivity of the inhibitor. It is important to note that IC50 values can be influenced by assay conditions, and for a more rigorous comparison, the inhibitor constant (Ki) should be determined.[14][15]

This assay measures the ability of a compound to inhibit PARP activity within cells.

  • Principle: This assay often involves inducing DNA damage to activate PARP and then measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using an antibody-based method like an ELISA or Western blot.[10]

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells with the 7-azaindole derivative for a defined period.

    • DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide.

    • Cell Lysis: Lyse the cells to extract proteins.

    • PAR Detection: Quantify the levels of PAR using an ELISA or Western blot with an anti-PAR antibody.

  • Data Analysis and Interpretation:

    • A reduction in the PAR signal in treated cells compared to untreated, DNA-damaged cells indicates PARP inhibition.[10] The potency of inhibition can be quantified by generating a dose-response curve and calculating the IC50.

II. Anti-Inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the targeted modulation of inflammatory pathways is a key therapeutic strategy. 7-azaindole derivatives have shown potential as anti-inflammatory agents, particularly through the antagonism of chemokine receptors like CCR2.[5][16]

A. CCR2 Antagonism: Blocking Monocyte Recruitment

The chemokine receptor CCR2 and its primary ligand CCL2 play a critical role in the recruitment of monocytes to sites of inflammation.[16] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory conditions, including rheumatoid arthritis and multiple sclerosis.[16]

Certain 7-azaindole derivatives act as antagonists of CCR2, binding to an allosteric site on the receptor.[17] This binding event induces a conformational change in the receptor that prevents its activation by CCL2, thereby inhibiting downstream signaling pathways that lead to monocyte chemotaxis and migration.[17]

Signaling Pathway Diagram: CCR2 Antagonism by 7-Azaindole Derivatives

CCR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 G-protein\nSignaling G-protein Signaling CCR2->G-protein\nSignaling Monocyte\nChemotaxis Monocyte Chemotaxis G-protein\nSignaling->Monocyte\nChemotaxis 7-Azaindole\nDerivative 7-Azaindole Derivative 7-Azaindole\nDerivative->CCR2 Antagonism

Caption: A 7-azaindole derivative acting as a CCR2 antagonist blocks CCL2-mediated signaling.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

While the primary focus is on anti-inflammatory activity, some 7-azaindole derivatives also exhibit antimicrobial properties. This protocol is for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

  • Step-by-Step Protocol:

    • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 7-azaindole derivative in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

    • Controls:

      • Growth Control: Wells containing only broth and bacteria to ensure the bacteria are viable.

      • Sterility Control: Wells containing only broth to check for contamination.

    • Incubation: Incubate the plate under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis and Interpretation:

    • The MIC value provides a quantitative measure of the compound's potency against the tested microorganism. Quality control should be performed using standard reference strains with known MIC values to ensure the accuracy and reproducibility of the test.[18][19][20][21]

III. Neuroprotective Potential: A Glimmer of Hope for Alzheimer's Disease

Neurodegenerative diseases, such as Alzheimer's, present a significant challenge to modern medicine. The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[5] Intriguingly, 7-azaindole derivatives have been explored for their potential to inhibit this aggregation process.[5]

A. Inhibition of Amyloid-Beta Aggregation

The misfolding and aggregation of Aβ peptides into soluble oligomers and insoluble fibrils are thought to be central to the neurotoxicity observed in Alzheimer's disease.

The precise mechanism by which 7-azaindole derivatives inhibit Aβ aggregation is still under investigation. However, it is hypothesized that these compounds may interact with Aβ monomers or early-stage oligomers, preventing their conformational change into beta-sheet-rich structures that are prone to aggregation. This interference with the self-assembly process could reduce the formation of toxic Aβ species.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. From potent and selective kinase inhibitors for cancer therapy to novel antagonists of chemokine receptors for inflammatory diseases and potential modulators of Aβ aggregation for neurodegenerative disorders, the therapeutic potential of 7-azaindole derivatives is vast and continues to expand.

The in-depth technical guide provided here offers a framework for researchers to rigorously evaluate the biological activities of novel 7-azaindole derivatives. By employing self-validating experimental systems and a thorough understanding of the underlying mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold. Future research will likely focus on the development of next-generation 7-azaindole derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their utility in combination therapies to overcome drug resistance and enhance therapeutic efficacy. The journey of the 7-azaindole scaffold in medicine is far from over, and its continued exploration promises to yield new and effective treatments for a wide range of human diseases.

References

The Ascendancy of 4-Substituted 7-Azaindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the natural purine and indole systems while offering unique physicochemical properties.[1][2] Substitution at the 4-position of this heterocyclic core has proven to be a particularly fruitful strategy in the design of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and biological significance of 4-substituted 7-azaindole derivatives. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for key transformations.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7-H group of the indole ring.[1] This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for drug design.[1][2] The pyridine nitrogen introduces a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets, particularly the hinge region of protein kinases.[1]

While functionalization at various positions of the 7-azaindole ring has been explored, substitution at the C4-position offers a direct vector into the solvent-exposed region of many enzyme active sites, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[3][4] This guide will focus specifically on the synthesis and application of these C4-substituted analogs.

Synthetic Strategies for 4-Substituted 7-Azaindoles: A Chemist's Perspective

The synthesis of 4-substituted 7-azaindoles can be broadly categorized into two approaches: construction of the bicyclic system with the C4-substituent already in place, or late-stage functionalization of a pre-formed 7-azaindole core. The latter has gained considerable traction due to the commercial availability of 7-azaindole and the development of powerful cross-coupling and C-H activation methodologies.[3]

Late-Stage Functionalization: Precision Chemistry on the Azaindole Core

The direct introduction of substituents at the C4-position of 7-azaindole is a highly desirable and atom-economical approach.

A common and effective strategy to activate the C4-position for substitution is through N-oxidation of the pyridine ring. This enhances the electrophilicity of the C4 and C6 positions.

A widely adopted method involves the oxidation of 7-azaindole to its N-oxide, followed by reaction with a phosphorus oxyhalide to install a halogen at the 4-position.[5][6] This 4-halo-7-azaindole is a versatile intermediate for a variety of subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, ethylene glycol monomethyl ether), add hydrogen peroxide.[5][6]

  • Maintain the reaction temperature between 5-15°C for 2-5 hours.[5]

  • Upon completion, the N-oxide of 7-azaindole is obtained, which can be carried forward to the next step.[5]

Step 2: Chlorination of 7-Azaindole-N-oxide

  • To the 7-azaindole N-oxide, add phosphorus oxychloride (POCl₃) at room temperature.

  • Heat the reaction mixture to 90°C for 24 hours.

  • After cooling to room temperature, distill off the excess POCl₃ under vacuum.

  • The crude product is then purified to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

The 4-halo-7-azaindole intermediate is a linchpin for introducing a diverse array of substituents via palladium-catalyzed cross-coupling reactions. These methods offer excellent functional group tolerance and are foundational in modern medicinal chemistry.[3][7]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amino groups at the C4-position.[7][8] This is particularly relevant for synthesizing kinase inhibitors, where an amino linkage can interact with the hinge region of the kinase.[1]

  • Suzuki and Stille Couplings: These reactions facilitate the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: This reaction is used to introduce alkyne functionalities, which can serve as handles for further chemical modifications.[7]

  • C-O Coupling: The formation of C-O bonds with phenols allows for the synthesis of 4-aryloxy-7-azaindole derivatives.[7]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products 4-Substituted Products 7-Azaindole 7-Azaindole 4-Halo-7-azaindole 4-Halo-7-azaindole 7-Azaindole->4-Halo-7-azaindole N-Oxidation, POX₃ 4-Amino-7-azaindoles 4-Amino-7-azaindoles 4-Halo-7-azaindole->4-Amino-7-azaindoles Buchwald-Hartwig (Pd-catalyzed C-N coupling) 4-Aryl/Alkyl-7-azaindoles 4-Aryl/Alkyl-7-azaindoles 4-Halo-7-azaindole->4-Aryl/Alkyl-7-azaindoles Suzuki/Stille (Pd-catalyzed C-C coupling) 4-Alkynyl-7-azaindoles 4-Alkynyl-7-azaindoles 4-Halo-7-azaindole->4-Alkynyl-7-azaindoles Sonogashira (Pd-catalyzed C-C coupling) 4-Aryloxy-7-azaindoles 4-Aryloxy-7-azaindoles 4-Halo-7-azaindole->4-Aryloxy-7-azaindoles Pd-catalyzed C-O coupling

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the starting material.[9][10] While C-H activation of the 7-azaindole core has been more extensively studied at the C2 and C3 positions of the pyrrole ring, recent advances have demonstrated the feasibility of regioselective functionalization of the pyridine ring.[9][11] Rhodium-catalyzed oxidative annulation is one such example, offering a pathway to complex fused 7-azaindole derivatives.[9]

Biological Activities and Structure-Activity Relationships (SAR)

4-Substituted 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds being investigated as kinase inhibitors for the treatment of cancer and other diseases.[1][2][4][12]

Kinase Inhibition

The 7-azaindole scaffold is an excellent "hinge-binder" for many protein kinases. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] Substitution at the C4-position allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.

Target KinaseKey Substituents at C4Observed ActivityReference(s)
c-Met Substituted anilinesPotent and selective inhibition[13]
FLT3 Isoquinolinesulfonamide analogsSub-nanomolar inhibition[14]
ROCK Thiazole-containing moietiesExcellent potency and selectivity[15]
FGFR4 Acrylamide-containing groupsCovalent and selective inhibition[16]
DYRK1A Various heterocyclic groupsPotent inhibition[2]

This table is a representative summary and not exhaustive.

A general SAR trend observed across multiple kinase inhibitor series is that a C4-amino linkage to an aromatic or heteroaromatic group is often beneficial for potent inhibitory activity.[8][13] The nature of this appended group is critical for achieving selectivity against different kinases.

G cluster_inhibitor 4-Substituted 7-Azaindole Inhibitor Azaindole_Core 7-Azaindole Scaffold C4_Substituent C4-Substituent Hinge_AA1 Hinge_AA1 Azaindole_Core->Hinge_AA1 H-bond (N1-H) Hinge_AA2 Hinge_AA2 Azaindole_Core->Hinge_AA2 H-bond (N7) Solvent_Pocket Solvent_Pocket C4_Substituent->Solvent_Pocket Van der Waals, H-bonds, etc.

Anticancer Activity

The potent kinase inhibitory activity of many 4-substituted 7-azaindole derivatives translates into significant anticancer effects.[4][17][18] These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, overcome drug resistance.[18][19] The anticancer activity is often mediated by the inhibition of key signaling pathways involved in cell growth, survival, and angiogenesis.[18] For instance, derivatives have been developed as inhibitors of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[18]

Other Therapeutic Applications

The versatility of the 4-substituted 7-azaindole scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications, including:

  • Antiparasitic agents: As inhibitors of Trypanosoma brucei growth.[8]

  • Anti-inflammatory agents: Through the inhibition of ROCK and other kinases involved in inflammatory pathways.[1][15]

  • Neurological disorders: By targeting kinases such as GSK-3β, which are implicated in neurodegenerative diseases.[20]

  • Analgesic and hypotensive agents. [21][22]

Future Perspectives and Conclusion

The 4-substituted 7-azaindole core is firmly established as a valuable scaffold in drug discovery. The continued development of novel and efficient synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly expand the accessible chemical space for this privileged heterocycle. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The journey of 4-substituted 7-azaindoles from versatile chemical building blocks to life-saving therapeutics is a testament to the power of synthetic chemistry and rational drug design.

References

4-Acetyl-7-Azaindole: A Strategic Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Privileged 7-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly within the realm of fragment-based drug discovery (FBDD).[1][2] Its remarkable success is largely attributed to its bioisosteric relationship with purines, enabling it to act as an effective hinge-binding motif for a multitude of protein kinases.[3][4] This has paved the way for the development of several clinically successful kinase inhibitors, including the BRAF inhibitor Vemurafenib.[3] The strategic introduction of substituents onto this core scaffold allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space, making it a versatile starting point for novel therapeutic agents.[5] This guide focuses on a specific, yet strategically significant, derivative: 4-acetyl-7-azaindole. We will delve into its core attributes, its nuanced role in fragment screening and lead optimization, and provide a technical framework for its application in drug discovery programs.

The Core: Understanding this compound

Physicochemical Properties and Strategic Significance

This compound is a pale-yellow to yellow-brown solid with a molecular weight of 160.18 g/mol .[6] The introduction of the acetyl group at the 4-position of the 7-azaindole core has profound implications for its use as a fragment.

PropertyValue/DescriptionSignificance in FBDD
Molecular Weight 160.18 g/mol Adheres to the "Rule of Three" for fragments, ensuring efficient exploration of chemical space.
Calculated LogP ~1.1Indicates good solubility, a critical factor for high-concentration screening common in FBDD.
Hydrogen Bond Donors 1 (pyrrole N-H)Retains a key hydrogen bond donor for interacting with protein targets.
Hydrogen Bond Acceptors 2 (pyridine N and acetyl O)The acetyl group introduces an additional hydrogen bond acceptor, creating new interaction possibilities.
Rotatable Bonds 1Low conformational flexibility, which is desirable for fragments to reduce entropic loss upon binding.

The acetyl group itself is a valuable functional handle in drug design. Acetylation can enhance the stability of a molecule and modulate its polarity.[7][8] By masking a more polar hydroxyl group, for instance, an acetyl group can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability.[8] In the context of this compound, the acetyl group provides a balance of polarity and lipophilicity, making it an attractive fragment for screening against a wide range of biological targets.

Synthesis of the this compound Core

The synthesis of 4-substituted 7-azaindoles can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed 7-azaindole ring system. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to introduce substituents at the 4-position.[9] One potential route to this compound could involve the following conceptual steps:

G start 7-Azaindole step1 Protection of N1 (e.g., with a silyl group) start->step1 step2 Halogenation at C4 (e.g., bromination) step1->step2 step3 Palladium-catalyzed coupling with an acetyl source (e.g., tributyl(1-ethoxyvinyl)tin followed by hydrolysis) step2->step3 step4 Deprotection of N1 step3->step4 end This compound step4->end

Caption: Conceptual synthetic workflow for this compound.

Another approach involves starting with a substituted pyridine and constructing the pyrrole ring.[10][11] For example, a cascade C-N cross-coupling/Heck reaction of an appropriately substituted aminopyridine with an alkenyl bromide can yield substituted azaindoles.[11] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

Application in Fragment-Based Drug Discovery

The Role of the 4-Acetyl Group in Target Interaction

The 7-azaindole core is renowned for its ability to form two hydrogen bonds with the hinge region of many kinases.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. The 4-acetyl group in this compound introduces several key features that can be exploited in FBDD:

  • Additional Interaction Point: The carbonyl oxygen of the acetyl group provides an additional hydrogen bond acceptor, which can engage with nearby amino acid residues in the target protein, potentially increasing binding affinity and specificity.

  • Vector for Growth: The acetyl group serves as a strategic vector for fragment elaboration. It can be chemically modified in a variety of ways to "grow" the fragment into a more potent lead compound.

  • Modulation of Electronics: The electron-withdrawing nature of the acetyl group can influence the electronic properties of the azaindole ring system, which may affect its binding characteristics and reactivity.

Biophysical Screening and Hit Validation

Due to the typically weak affinities of fragments, sensitive biophysical techniques are essential for screening and hit validation. A robust screening cascade is crucial for identifying genuine binders and eliminating false positives.

G cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Structural Biology primary High-Throughput Screening (e.g., Thermal Shift Assay, SPR) secondary Orthogonal Biophysical Method (e.g., NMR, ITC) primary->secondary Confirm Hits structural X-ray Crystallography or Cryo-EM secondary->structural Determine Binding Mode

Caption: A typical biophysical screening cascade for FBDD.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer.

  • Fragment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the fragment to the desired screening concentrations.

  • Assay Plate Preparation: Add the protein solution and a fluorescent dye (e.g., SYPRO Orange) to the wells of a 96- or 384-well PCR plate.

  • Fragment Addition: Add the this compound solution to the assay wells. Include appropriate controls (e.g., protein and dye only, protein with DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. A shift in the melting temperature (Tm) of the protein in the presence of the fragment indicates binding.

A positive hit from the primary screen should be validated using an orthogonal method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Isothermal Titration Calorimetry (ITC), to confirm direct binding and determine the binding affinity.

From Fragment to Lead: Elaboration Strategies

Once this compound is identified and validated as a hit, the next crucial step is to elaborate it into a more potent and drug-like molecule. The 4-acetyl group provides a versatile chemical handle for several fragment-to-lead strategies.

Fragment Growing

The methyl group of the acetyl moiety can be functionalized to introduce new chemical groups that can interact with adjacent pockets on the protein surface.

Example Protocol: Aldol Condensation

  • Deprotonation: Treat this compound with a suitable base (e.g., lithium diisopropylamide) at low temperature to generate the enolate.

  • Reaction with an Electrophile: Add an aldehyde or ketone to the reaction mixture.

  • Workup: Quench the reaction and purify the resulting aldol addition product.

  • Dehydration (optional): The aldol product can be dehydrated to form an α,β-unsaturated ketone, providing a rigidified linker.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the 4-acetyl group can be used as an anchor point to link the two fragments together.[12][13]

G cluster_0 Protein Binding Site fragA This compound linker Linker fragA->linker fragB Second Fragment fragB->linker linked Linked Compound linker->linked

Caption: Conceptual diagram of fragment linking.

Example Protocol: Reductive Amination

  • Amine Introduction: React the this compound with an amine-containing linker in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Purification: Purify the resulting secondary or tertiary amine.

  • Coupling to Second Fragment: Couple the other end of the linker to the second fragment using appropriate chemistry.

Bioisosteric Replacement

The acetyl group can be replaced with other functional groups to fine-tune the properties of the molecule.[14][15] This can be particularly useful for improving metabolic stability or altering the hydrogen bonding pattern.

Acetyl GroupPotential BioisosteresRationale
-COCH3-CN, -SO2CH3, oxadiazoleMimic the size, shape, and electronic properties of the acetyl group while offering different metabolic profiles and interaction capabilities.[16][17]

Case Study: Kinase Inhibition

The 7-azaindole scaffold is a well-established kinase hinge-binder.[5] A hypothetical screening campaign against a protein kinase could identify this compound as a hit. X-ray crystallography might reveal that the 7-azaindole core binds to the hinge region, while the 4-acetyl group is oriented towards the solvent-exposed region. This would present an ideal opportunity for fragment growing to improve potency and selectivity.

Structure-Activity Relationship (SAR) Exploration:

A series of analogs could be synthesized by modifying the acetyl group. For example, replacing the methyl group with larger alkyl or aryl substituents could probe for additional hydrophobic interactions. Converting the ketone to an oxime or hydrazone could introduce new hydrogen bonding opportunities. This systematic exploration of the chemical space around the 4-acetyl position would be guided by structural biology and biophysical data to rationally design more potent inhibitors.

Conclusion and Future Perspectives

This compound represents a strategically valuable fragment for drug discovery. It combines the proven hinge-binding capabilities of the 7-azaindole scaffold with the versatile chemical handle of an acetyl group. This allows for a multitude of fragment-to-lead optimization strategies, including fragment growing, linking, and bioisosteric replacement. As the demand for novel therapeutics continues to grow, the intelligent design and application of such well-characterized fragments will be paramount to the success of future drug discovery endeavors. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their own FBDD campaigns.

References

Reactivity and stability of the 4-acetyl-7-azaindole molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Acetyl-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure and a versatile bioisostere of the natural indole nucleus. Its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, thereby enhancing target binding and improving pharmacokinetic profiles.[1][2] This guide focuses on a key derivative, this compound, a building block of increasing importance, particularly in the development of kinase inhibitors.[2][3] We will provide a detailed exploration of the molecule's structural features, chemical stability under various stress conditions, and a comprehensive map of its reactivity. This document is intended to serve as a practical resource for scientists engaged in the synthesis, optimization, and development of novel therapeutics based on this valuable scaffold.

Molecular Structure and Physicochemical Properties

The unique reactivity and stability profile of this compound originates from its distinct electronic architecture. The molecule fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. The acetyl group at the C4 position acts as a moderate electron-withdrawing group, further influencing the electron distribution across the bicyclic system.

The pyridine nitrogen at position 7 (N7) is basic and readily participates in hydrogen bonding as an acceptor. Conversely, the pyrrole nitrogen at position 1 (N1) is acidic and serves as a hydrogen bond donor. This amphipathic nature is critical for its role as a "hinge-binder" in many kinase inhibitors, mimicking the adenine region of ATP.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 915415-16-6
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol [4]
Physical Form Pale-yellow to Yellow-brown Solid
pKa (Pyridine N7) ~4.5Estimated based on 7-azaindole (pKa=4.59). The acetyl group has a minor electronic effect.[5]
pKa (Pyrrole N1-H) ~16-17Estimated based on indole derivatives.
cLogP ~1.1 - 1.5Calculated. The introduction of the nitrogen atom and acetyl group generally lowers lipophilicity compared to a substituted indole.[1]
Aqueous Solubility Low to ModerateThe azaindole core generally improves solubility over indole, but this is compound-specific.[2]

Chemical Stability Profile

Understanding the stability of this compound is paramount for designing robust synthetic routes and ensuring the integrity of the final active pharmaceutical ingredient (API).

pH Stability

The molecule exhibits moderate stability across a range of pH values but is susceptible to degradation under harsh acidic or basic conditions.

  • Acidic Conditions (pH < 2): The primary site of protonation is the basic pyridine nitrogen (N7). Under strong acidic conditions and elevated temperatures, the acetyl group may be susceptible to hydrolysis, although this is generally slow. The pyrrole ring itself can undergo acid-catalyzed polymerization or degradation, a known liability for indole-type systems.

  • Neutral Conditions (pH 6-8): The molecule is generally stable under neutral pH conditions at ambient temperature.

  • Basic Conditions (pH > 10): Strong basic conditions can deprotonate the N1-H of the pyrrole ring. While the resulting anion is relatively stable, prolonged exposure to strong bases at high temperatures can lead to decomposition pathways. The acetyl group's α-protons are also labile, potentially leading to side reactions like self-condensation.

Thermal and Photochemical Stability
  • Thermal Stability: this compound is a solid with good thermal stability, suitable for reactions conducted at temperatures up to 100-120°C. Higher temperatures may lead to decomposition, which should be evaluated on a case-by-case basis using techniques like thermogravimetric analysis (TGA).

  • Photostability: The 7-azaindole chromophore absorbs UV radiation and can be photosensitive.[6] In solution, particularly in protic solvents, it can undergo excited-state proton transfer, which can lead to the formation of tautomers or other photoproducts over time.[6] For drug development, formal photostability testing according to ICH guidelines is essential. It is recommended to store the material and its solutions protected from light.

Oxidative and Reductive Stability
  • Oxidative Stability: The molecule is sensitive to strong oxidizing agents. The pyridine ring can be oxidized at the N7 position to form the corresponding N-oxide. This transformation is often used strategically in synthesis to activate the pyridine ring for further functionalization.[7][8] The pyrrole ring is also susceptible to oxidation, which can lead to ring-opening or polymerization.

  • Reductive Stability: The acetyl group is readily reduced to an ethyl or alcohol functionality using standard reducing agents (e.g., NaBH₄, H₂/Pd-C). The aromatic core is more robust, but under forcing conditions (e.g., Birch reduction or high-pressure hydrogenation), the pyridine ring can be reduced.

A Guide to the Chemical Reactivity

The reactivity of this compound is governed by the interplay between its electron-rich pyrrole moiety, electron-deficient pyridine moiety, and the versatile acetyl group.

Reactivity_Map cluster_molecule This compound mol mol N1 N1-H (Acidic) - Alkylation - Arylation - Protection (Boc, SEM) C3 C3 (Nucleophilic) - Halogenation (NBS, NIS) - Vilsmeier-Haack - Friedel-Crafts N7 N7 (Basic) - Protonation - N-Oxidation - Alkylation Acetyl 4-Acetyl Group - Carbonyl Reduction - Enolate Formation - Condensation Rxns

Caption: Key reactive centers of the this compound molecule.

Reactions at the Pyrrole Ring
  • N1-H Functionalization: The pyrrole nitrogen is the most common site for initial modification. Its deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a nucleophilic anion that readily reacts with various electrophiles.

    • N-Alkylation/Arylation: Reaction with alkyl halides, benzyl halides, or activated aryl halides.

    • N-Protection: Essential for directing reactivity to other positions. Common protecting groups include Boc (di-tert-butyl dicarbonate), SEM (2-(trimethylsilyl)ethoxymethyl chloride), and tosyl (TsCl).

  • C3 Electrophilic Substitution: The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack.

    • Halogenation: Readily achieved with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to install useful synthetic handles for cross-coupling reactions.

    • Vilsmeier-Haack Reaction: Treatment with POCl₃ and DMF introduces a formyl group at C3, creating 3-formyl-4-acetyl-7-azaindole.

    • Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a "gramine" analogue, a versatile intermediate.

Reactions at the Pyridine Ring
  • N7-Oxidation: As previously mentioned, oxidation of the pyridine nitrogen with agents like m-CPBA produces the N-oxide. This is a crucial strategic move that activates the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[7][8]

  • Palladium-Catalyzed Cross-Coupling: While the pyridine ring is generally electron-deficient, halogenated derivatives (e.g., at C4, C5, or C6) are excellent substrates for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][9] These methods are fundamental to building molecular complexity.

Reactions of the 4-Acetyl Group

The acetyl group offers a rich platform for chemical transformations.

  • Carbonyl Chemistry:

    • Reduction: Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.

    • Reductive Amination: The ketone can be converted to an amine via reaction with an amine or ammonia in the presence of a reducing agent (e.g., NaBH₃CN).

  • Enolate Chemistry: The α-protons of the methyl group are acidic and can be removed with a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophile can then react with various electrophiles.

    • Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

    • Claisen Condensation: Reaction with esters to form β-diketones.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for common transformations. Researchers should always perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: N1-Protection with SEM-Cl

This protocol protects the pyrrole nitrogen, preventing side reactions and often improving solubility.

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N1-SEM protected product.

Protocol 2: C3-Bromination

This protocol installs a bromine atom at the most nucleophilic position, creating a key intermediate for cross-coupling.

  • Dissolve N1-protected this compound (1.0 eq) in anhydrous acetonitrile or THF (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction at 0°C for 1-2 hours. Monitor progress by LC-MS. Note: The reaction is typically fast.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Synthetic_Workflow start This compound step1 Protocol 1: N1-Protection (SEM-Cl, NaH) start->step1 intermediate1 N1-SEM-4-Acetyl-7-Azaindole step1->intermediate1 step2 Protocol 2: C3-Bromination (NBS) intermediate1->step2 intermediate2 N1-SEM-3-Bromo-4-Acetyl-7-Azaindole step2->intermediate2 step3 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) intermediate2->step3 product Complex C3-Arylated Product step3->product

Caption: A typical synthetic workflow using this compound.

Conclusion

This compound is a molecule of significant strategic value in contemporary drug discovery. Its stability profile, while requiring careful consideration of pH and light exposure, is robust enough for a wide range of synthetic applications. The molecule's true strength lies in its predictable and versatile reactivity. The distinct electronic nature of the pyrrole and pyridine rings, combined with the functionality of the acetyl group, provides medicinal chemists with multiple, orthogonal handles for molecular elaboration. By understanding and leveraging the principles outlined in this guide, researchers can effectively utilize this compound as a powerful platform for the rational design and synthesis of next-generation therapeutics.

References

The Intrinsic Beacon: A Technical Guide to the Fluorescent Properties of 7-Azaindole and Its Analogs for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Tryptophan's Shadow

For decades, the intrinsic fluorescence of tryptophan has served as a workhorse for probing protein structure and dynamics. However, its complex photophysics, including multi-exponential decay kinetics and susceptibility to quenching, often complicates data interpretation. This has spurred the exploration of tryptophan analogs that offer cleaner photophysical profiles and unique environmental sensitivities. Among these, 7-azaindole, the chromophore of 7-azatryptophan, has emerged as a particularly powerful and versatile fluorescent probe.[1][2]

This technical guide provides a comprehensive exploration of the core fluorescent properties of 7-azaindole and its analogs. It is designed for researchers, scientists, and drug development professionals who seek to leverage these unique fluorophores to gain deeper insights into biological systems. We will delve into the fundamental photophysics, explore the profound influence of the local environment, and provide detailed experimental protocols to empower your research.

The Photophysical Distinction: What Sets 7-Azaindole Apart?

The substitution of a nitrogen atom for the C-H group at the 7-position of the indole ring fundamentally alters the electronic landscape of the molecule, bestowing upon 7-azaindole a set of unique photophysical characteristics.[1]

Red-Shifted Spectra for Enhanced Selectivity

A key advantage of 7-azaindole is its absorption and emission spectra, which are red-shifted compared to tryptophan.[2] This spectral separation allows for the selective excitation and detection of 7-azatryptophan even in the presence of multiple tryptophan residues within a protein, minimizing background interference and simplifying experimental design.[2]

The Phenomenon of Excited-State Proton Transfer (ESPT)

Perhaps the most fascinating and exploitable property of 7-azaindole is its propensity to undergo excited-state proton transfer (ESPT). Upon photoexcitation, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) increase. In protic solvents or when forming hydrogen-bonded dimers, this facilitates the transfer of a proton from N1 to N7, leading to the formation of a tautomer with a significantly red-shifted emission.[1] This dual emission, with one band from the normal form and another from the tautomer, provides a ratiometric readout of the local environment's proton transfer capabilities.

In alcoholic solvents, this tautomerization is readily observed, resulting in a bimodal fluorescence spectrum. For instance, in methanol, 7-azaindole exhibits emission maxima at approximately 374 nm (normal form) and 505 nm (tautomer).[2] In aqueous solutions, the process is more complex, with evidence suggesting that only a fraction of the 7-azaindole population is appropriately solvated to undergo efficient proton transfer.[2]

Diagram: Excited-State Proton Transfer (ESPT) in a 7-Azaindole Dimer

Caption: ESPT mechanism in a 7-azaindole dimer.

Environmental Sensitivity: 7-Azaindole as a Reporter of its Surroundings

The fluorescence of 7-azaindole is exquisitely sensitive to its local environment, making it a powerful tool for probing solvent polarity, hydrogen bonding interactions, and incorporation into macromolecules.

Solvatochromism

The position of the emission maximum of 7-azaindole is highly dependent on the polarity of the solvent. This solvatochromic shift arises from the change in the dipole moment of the molecule upon excitation and the subsequent reorientation of solvent molecules around the excited fluorophore. This property can be exploited to report on the polarity of binding sites in proteins or the local environment within a lipid membrane.

The Impact of Analogs: Fine-Tuning the Photophysics

Chemical modification of the 7-azaindole scaffold allows for the fine-tuning of its fluorescent properties. A notable example is 1-methyl-7-azaindole . Methylation of the N1 position blocks the ESPT pathway.[2] This seemingly small modification has profound consequences: a dramatically increased fluorescence quantum yield and a significantly longer fluorescence lifetime compared to the parent compound.[1][2] This makes 1-methyl-7-azaindole and its corresponding amino acid, 1-methyl-7-azatryptophan, highly valuable probes for applications requiring bright and long-lived fluorescence, such as fluorescence polarization and time-resolved studies.

Photophysical Data in Various Solvents

The following table summarizes key photophysical parameters for 7-azaindole and 1-methyl-7-azaindole in different solvent environments. This data highlights the significant influence of the solvent and N1-methylation on the fluorescence properties.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τF)
7-AzaindoleWater (pH 7)2883860.023[1]910 ps[1]
7-AzaindoleMethanol-374, 505 (dual)--
1-Methyl-7-azaindoleWater--0.55[1][2]21 ns[1][2]
7-AzaindoleCyclohexane285304--

Experimental Workflows: A Practical Guide

To harness the full potential of 7-azaindole and its analogs, a solid understanding of the key experimental techniques is essential. This section provides detailed, step-by-step protocols for two fundamental fluorescence measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is a reliable and widely used technique for its determination.

Diagram: Workflow for Comparative Fluorescence Quantum Yield Measurement

QY_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solutions of standard and unknown B Prepare a series of dilutions (Abs < 0.1) A->B C Measure absorbance spectra B->C D Measure fluorescence emission spectra C->D E Integrate fluorescence intensity D->E F Plot integrated intensity vs. absorbance E->F G Calculate quantum yield using the comparative formula F->G

Caption: Step-by-step workflow for quantum yield determination.

Protocol: Fluorescence Quantum Yield Measurement

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to your 7-azaindole analog. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV/blue region.

  • Solvent Matching: Whenever possible, use the same solvent for both the standard and the sample to minimize errors arising from differences in refractive index.

  • Preparation of Solutions:

    • Prepare stock solutions of the standard and the unknown sample in the chosen spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the unknown. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the unknown.

    • Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, set the excitation wavelength to be the same for both the standard and the unknown.

    • Record the corrected fluorescence emission spectrum for each dilution. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the unknown sample (ΦF,X) using the following equation:

    ΦF,X = ΦF,S * (GradX / GradS) * (ηX2 / ηS2)

    Where:

    • ΦF,S is the quantum yield of the standard.

    • GradX and GradS are the gradients for the unknown and standard, respectively.

    • ηX and ηS are the refractive indices of the solvents for the unknown and standard, respectively.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Instrument Response Function (IRF):

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Place the sample solution in the sample holder. The concentration should be adjusted to have a low absorbance at the excitation wavelength.

    • Collect the fluorescence decay data by detecting single photons and timing their arrival relative to the excitation pulse. Data is accumulated over many excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis (Deconvolution):

    • The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.

    • Use specialized software to perform a deconvolution analysis. The experimental data is fitted to a multi-exponential decay model to extract the true fluorescence lifetime(s) of the sample.

Applications in Drug Discovery and Beyond

The unique fluorescent properties of 7-azaindole and its analogs have led to their widespread application in various fields of research and drug development.

  • Probing Protein Structure and Dynamics: 7-Azatryptophan can be biosynthetically incorporated into proteins, serving as a localized probe of its environment. Changes in its fluorescence lifetime, quantum yield, and emission maximum can report on protein folding, conformational changes, and ligand binding.

  • Investigating Nucleic Acid Interactions: 7-Azaindole can be incorporated into DNA oligonucleotides as a fluorescent base analog to study DNA structure, dynamics, and protein-DNA interactions.[3]

  • High-Throughput Screening: The bright and photostable fluorescence of some 7-azaindole analogs makes them suitable for use in high-throughput screening assays to identify potential drug candidates that modulate the activity of a target protein.

  • Fluorescent Sensors: The sensitivity of 7-azaindole's fluorescence to its environment allows for the design of fluorescent sensors for various analytes, including metal ions and pH.

Conclusion: A Bright Future for a Versatile Fluorophore

7-Azaindole and its analogs offer a compelling alternative to traditional fluorescent probes, providing researchers with a powerful toolkit to investigate complex biological systems. Their unique photophysical properties, particularly the phenomenon of excited-state proton transfer and their sensitivity to the local environment, open up new avenues for experimental design and data interpretation. As our understanding of their photophysics continues to grow and new synthetic strategies for their incorporation into biomolecules are developed, the future for these intrinsic beacons in research and drug discovery is undoubtedly bright.

References

A Technical Guide to the Procurement and Qualification of 4-acetyl-7-azaindole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-acetyl-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, particularly recognized for its role as a precursor in the synthesis of kinase inhibitors and other pharmacologically active agents. The integrity of drug discovery and development programs hinges on the quality and consistency of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. It details strategies for supplier identification, outlines a robust due diligence protocol for supplier and material qualification, and presents a step-by-step standard operating procedure for in-house verification of incoming materials. The objective is to empower scientific teams to source high-quality reagents, ensuring the reliability and reproducibility of their research outcomes.

Introduction to this compound: A Key Building Block

This compound, with CAS Number 915415-16-6, belongs to the azaindole family of compounds. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][2] This substitution significantly modulates the molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capacity, making it a "privileged structure" in medicinal chemistry.[2]

The 7-azaindole scaffold, in particular, has garnered substantial interest in drug discovery.[3] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] this compound serves as a crucial intermediate, providing a reactive handle for further chemical modifications and the construction of more complex, biologically active molecules.[4][5] Given its foundational role, the procurement of this reagent with high and consistent purity is not merely a logistical step but a critical parameter for experimental success. Variations in purity or the presence of uncharacterized impurities can lead to inconsistent biological data, failed synthetic steps, and ultimately, delays in research timelines.

Navigating the Commercial Landscape: Identifying Potential Suppliers

The market for specialized chemical reagents like this compound is diverse, comprising large chemical manufacturers, specialized synthesis labs, and catalog distributors. Initial identification of suppliers can be performed using online chemical databases and supplier platforms.

A survey of the market reveals several prominent suppliers that list this compound in their catalogs. These range from large, multinational suppliers to smaller, more specialized companies. It is important to note that availability can fluctuate, and listed purity levels are often typical rather than lot-specific guarantees.

SupplierTypical PurityCAS NumberNotes
Sigma-Aldrich (Merck)97%915415-16-6A major global distributor, often providing extensive documentation like CoA and SDS.[6]
AChemBlock97%915415-16-6A building block supplier for research purposes.[7]
Synthonix CorporationNot specified915415-16-6A US-based company specializing in novel building blocks, available via distributors like Sigma-Aldrich.[6]
National Analytical CorporationNot specified915415-16-6An India-based trading company.[8]

This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.

The Due Diligence Protocol: A Framework for Supplier and Material Qualification

Selecting a supplier should be a systematic process that extends beyond price and availability. A thorough due diligence protocol is essential to mitigate risks associated with reagent quality.

Step 1: Documentation Review

Before placing an order, a researcher should request and scrutinize key documents:

  • Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should specify the lot number, appearance, and results from analytical tests. Key tests to look for are:

    • Identity Confirmation: Typically performed by ¹H NMR (Proton Nuclear Magnetic Resonance) and/or Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method. The CoA should state the purity level (e.g., >97%) and the conditions under which the analysis was performed.

  • Safety Data Sheet (SDS): This document provides essential information on handling, storage, and potential hazards.[6] this compound is typically classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Step 2: Supplier Communication

Engage the supplier's technical service department with specific questions:

  • Is this a stock item or synthesized on demand?

  • Can you provide the lot-specific CoA for the material I will receive?

  • What is the typical lead time for delivery?

  • What analytical methods were used to determine the reported purity?

The responsiveness and technical depth of their answers can be a good indicator of a supplier's quality and reliability.

Below is a decision-making workflow for selecting a suitable supplier.

Supplier_Selection_Workflow start Identify Potential Suppliers doc_review Request & Review CoA / SDS start->doc_review comm Contact Supplier with Technical Questions doc_review->comm eval Evaluate Documentation & Communication comm->eval select Select Supplier & Place Order eval->select  Data Sufficient &  Communication Clear   reject Re-evaluate or Find New Supplier eval->reject  Data Insufficient or  Unresponsive   reject->start

Caption: Decision workflow for supplier qualification.

In-House Verification: Trust, but Verify

Upon receipt of the material, it is imperative to perform in-house analytical verification. This step ensures that the material meets the required specifications for your experiments and confirms the supplier's CoA.

Protocol 1: Standard Operating Procedure for Incoming Material Qualification

Objective: To confirm the identity and assess the purity of a newly received lot of this compound.

Materials:

  • Received this compound

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • NMR spectrometer

  • HPLC system with a UV detector

  • Mass spectrometer (optional, but recommended)

Methodology:

  • Visual Inspection:

    • Carefully observe the physical appearance of the compound. It is typically described as a pale-yellow to yellow-brown solid.[6]

    • Note any discrepancies from the supplier's description (e.g., unexpected color, clumps, non-crystalline appearance).

  • Solubility Check:

    • Test the solubility in a small amount of the solvent intended for your reaction or assay.

    • Insolubility or the presence of particulate matter can indicate an impurity.

  • Identity Confirmation via ¹H NMR:

    • Prepare a sample by dissolving a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the this compound structure. The spectrum should show characteristic peaks for the acetyl group protons and the aromatic protons of the azaindole ring.

  • Purity Assessment via HPLC:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Develop an appropriate HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile).

    • Inject the sample and monitor the elution using a UV detector at a relevant wavelength (e.g., 254 nm).

    • The resulting chromatogram should show one major peak corresponding to this compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >97% is generally acceptable for most R&D applications.

The following diagram illustrates the workflow for this in-house verification process.

Verification_Workflow start Material Received step1 1. Visual Inspection start->step1 step2 2. Solubility Check step1->step2 step3 3. Identity (¹H NMR) step2->step3 step4 4. Purity (HPLC) step3->step4 decision Meets Specs? step4->decision accept Accept & Release to Lab decision->accept Yes quarantine Quarantine & Contact Supplier decision->quarantine No

Caption: Experimental workflow for incoming material qualification.

Conclusion: Integrating High-Quality Starting Materials into Your Workflow

The commercial availability of this compound from various suppliers provides researchers with options, but also necessitates a rigorous and systematic approach to procurement and qualification. By implementing a robust due diligence process that includes careful documentation review, direct supplier communication, and mandatory in-house analytical verification, scientific teams can ensure the quality and consistency of their starting materials. This foundational step is critical for generating reliable, reproducible data and ultimately accelerating the pace of drug discovery and development.

References

Methodological & Application

Protocol for palladium-catalyzed synthesis of 4-substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 4-Substituted 7-Azaindoles

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural scaffold while offering distinct physicochemical properties such as improved solubility and metabolic stability.[3] The strategic functionalization of this core, particularly at the 4-position, has become a cornerstone in the development of novel therapeutics, leading to compounds with applications across various disease areas, including kinase inhibition for cancer therapy.[4][5][6]

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile technology for forging new bonds at the C4 position of the 7-azaindole nucleus. These methods provide a powerful toolkit for installing a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) essential for drug discovery.[1][7] This guide provides a detailed protocol and mechanistic insights for the synthesis of 4-substituted 7-azaindoles, tailored for researchers in synthetic and medicinal chemistry.

Core Principles: Understanding the Palladium Catalytic Cycle

The power of palladium catalysis lies in its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), orchestrating the precise formation of carbon-carbon and carbon-heteroatom bonds. A generalized catalytic cycle, which forms the basis for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C4-Br or C4-Cl) of the 7-azaindole substrate, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation / Ligand Exchange: The nature of this step depends on the specific reaction.

    • In Suzuki coupling , an organoboron reagent (activated by a base) transfers its organic group to the palladium center.

    • In Buchwald-Hartwig amination , the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[8]

    • In Sonogashira coupling , a copper(I)-acetylide intermediate transfers the alkyne group to the palladium.[9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of ligand is paramount to the success of these reactions. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are crucial as they stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4][7][10] Similarly, the base (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) plays a critical role, not only in activating the coupling partner (like the boronic acid in a Suzuki reaction) but also in facilitating the formation of the key intermediates.[4][7][11]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation / Ligand Exchange PdII_Aryl->Transmetal PdII_Coupling L_n(Aryl)Pd(II)-Nu Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Aryl-Nu (Product) RedElim->Product ArylX Aryl-X (4-Halo-7-azaindole) ArylX->OxAdd Nu_Source Nucleophile Source (e.g., R-B(OH)₂, R₂NH) Nu_Source->Transmetal

Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

A significant challenge in the functionalization of 7-azaindole is the presence of the acidic N-H proton on the pyrrole ring. This proton can interfere with the catalytic cycle, often necessitating the use of N-protected starting materials to achieve high yields and clean reactions.[4][5] However, specialized catalyst systems have been developed that allow for the direct amination of unprotected halo-7-azaindoles.[12][13]

Application Protocol: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This protocol details a reliable procedure for the C-N cross-coupling of an N-protected 4-bromo-7-azaindole with a secondary amine, a common transformation in medicinal chemistry programs. The conditions are adapted from robust, literature-precedented methods.[4][5][10]

Objective: To synthesize 4-(morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add solids to oven-dried Schlenk tube: - 4-Bromo-1-(phenylsulfonyl)-7-azaindole - Cs₂CO₃ - Xantphos B 2. Seal tube, evacuate, and backfill with Argon (3x) A->B C 3. Add Pd(OAc)₂ catalyst under positive Argon pressure B->C D 4. Add degassed dioxane and morpholine via syringe C->D E 5. Heat reaction at 100 °C (Monitor by TLC/LC-MS) D->E F 6. Cool to RT, dilute with ethyl acetate and water E->F G 7. Separate layers, extract aqueous phase with ethyl acetate F->G H 8. Combine organic layers, wash with brine, and dry (Na₂SO₄) G->H I 9. Filter and concentrate under reduced pressure H->I J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Figure 2: Step-by-step experimental workflow for the amination protocol.
Materials & Equipment

  • Starting Material: 1-(Phenylsulfonyl)-4-bromo-7-azaindole (1.0 mmol)

  • Amine: Morpholine (1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Ligand: Xantphos (0.10 mmol, 10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Solvent: Anhydrous, degassed 1,4-dioxane (2 mL)

  • Equipment: Oven-dried Schlenk tube or sealed vial, magnetic stirrer/hotplate, argon/nitrogen line, syringes, standard work-up and purification glassware.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(phenylsulfonyl)-4-bromo-7-azaindole (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.10 mmol).

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation and can be deactivated by atmospheric oxygen.

    • Briefly remove the septum and add the palladium(II) acetate (0.05 mmol) under a positive flow of argon. Experience Insight: Adding the catalyst last, especially after the ligand, can promote the formation of the active catalytic species and prevent premature decomposition.

  • Reagent Addition:

    • Add anhydrous, degassed 1,4-dioxane (2 mL) via syringe.

    • Add morpholine (1.2 mmol) via syringe. Ensure the needle tip is below the surface of the solvent to prevent splashing onto the sides of the tube.

  • Reaction Execution:

    • Securely seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 3-6 hours.

    • Monitoring: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Substrate Scope and Data

The palladium-catalyzed coupling of 4-halo-7-azaindoles is highly versatile. A wide range of amines, amides, and phenols can be successfully coupled, demonstrating the broad applicability of this methodology. The table below summarizes representative examples from the literature.[4][5]

EntryN-Protecting GroupCoupling PartnerCatalyst / LigandBaseYield (%)
1PhenylsulfonylBenzamidePd(OAc)₂ / XantphosCs₂CO₃82
2BenzylBenzamidePd(OAc)₂ / XantphosCs₂CO₃86
3MethylMorpholinePd₂(dba)₃ / XantphosCs₂CO₃92
4EthylBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃90
5PhenylsulfonylL-Proline methyl esterPd₂(dba)₃ / XantphosK₂CO₃80
6MethylPhenolPd(OAc)₂ / XantphosK₂CO₃72
7Benzyl4-MethoxyphenolPd(OAc)₂ / XantphosK₂CO₃75

Troubleshooting and Field-Proven Insights

  • Problem: Low or no product yield.

    • Cause: Inactive catalyst due to oxygen exposure or impure reagents/solvents.

  • Problem: Significant amount of dehalogenated starting material observed.

    • Cause: A common side reaction, particularly with electron-rich phosphine ligands or if trace water is present.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Screening different ligands or lowering the reaction temperature slightly may mitigate this pathway.

  • Problem: Desulfonation of the N-protecting group.

    • Cause: The combination of base and heat can sometimes cleave the phenylsulfonyl protecting group.[4][5]

    • Solution: If this is a persistent issue, consider a more robust protecting group like benzyl (Bn) or switching to a protocol designed for unprotected azaindoles, which typically employ a strong, non-nucleophilic base like LiHMDS.[11]

Conclusion

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, providing an indispensable platform for the functionalization of medicinally relevant scaffolds like 7-azaindole. The protocols described herein are robust, scalable, and adaptable to a wide range of substrates, enabling the rapid generation of diverse chemical libraries for drug discovery. A thorough understanding of the underlying catalytic cycle and the critical role of reaction parameters is key to successfully applying these powerful transformations in the laboratory.

References

Application Note: 4-Acetyl-7-Azaindole as a Key Building Block for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 7-azaindole scaffold has emerged as a "privileged structure" in this field, prized for its ability to mimic the adenine of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-acetyl-7-azaindole, a versatile and functionalized starting material, in the synthesis of novel kinase inhibitors. We will explore the underlying principles of 7-azaindole's efficacy, provide detailed synthetic protocols for its elaboration, and discuss the rationale behind key experimental choices.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder

The success of the 7-azaindole core in kinase inhibitor design is rooted in its structural and electronic properties. As a bioisostere of the naturally occurring indole and the purine base of ATP, it is exceptionally well-suited to occupy the ATP-binding pocket of kinases.[1][6][7]

Expertise & Experience: The Causality of Hinge Binding

The primary reason for the 7-azaindole scaffold's power is its ability to form a bidentate (two-point) hydrogen bond interaction with the "hinge region" of the kinase, the flexible loop connecting the N- and C-terminal lobes of the enzyme.[3][4][5] This interaction is fundamental to achieving high-affinity binding and effective ATP competition. Specifically:

  • The pyridine N7 atom acts as a hydrogen bond acceptor .

  • The pyrrole N1-H group acts as a hydrogen bond donor .

This dual interaction anchors the inhibitor in the active site, providing a stable platform from which other substituents can extend into adjacent pockets to achieve potency and selectivity.[5] This principle is the foundation of many FDA-approved drugs, including the BRAF inhibitor Vemurafenib.[4][8]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Core Hinge_NH_1 Backbone N-H (e.g., Leu) Hinge_CO_1 Backbone C=O (e.g., Glu) Azaindole Azaindole Hinge_CO_1->Azaindole:f0 H-Bond (Donor) Azaindole:f3->Hinge_NH_1 H-Bond (Acceptor)

Figure 1: H-Bonding of 7-Azaindole with the Kinase Hinge.

Strategic Utility of the 4-Acetyl Group

While the 7-azaindole core provides the anchor, the substituents at its various positions dictate the inhibitor's potency, selectivity, and pharmacokinetic properties. The 4-acetyl group on this compound is not merely a substituent but a versatile chemical handle, providing a reactive site for a wide array of synthetic transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) around the core.[9]

Key transformations of the 4-acetyl group include:

  • Reductive Amination: To introduce diverse amine functionalities, which can form additional hydrogen bonds or salt bridges.

  • Condensation Reactions: To build larger, conjugated systems.

  • Reduction: To form a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.

  • Alpha-Functionalization: Halogenation at the alpha-position followed by nucleophilic substitution can introduce a variety of side chains.

Synthetic Protocols: From Building Block to Inhibitor Core

The following protocols are designed to be self-validating, providing clear steps, rationales, and guidance for troubleshooting. They illustrate a logical workflow for transforming this compound into a more complex, drug-like scaffold.

G A Start: this compound B Protocol 1: Reductive Amination A->B C Intermediate: 4-(1-Aminoethyl)-7-azaindole Derivative B->C D Protocol 2: Regioselective Halogenation (e.g., C3-Iodination) C->D E Intermediate: 3-Iodo-4-(1-aminoethyl)-7-azaindole D->E F Protocol 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) E->F G Final Product: Multi-substituted Kinase Inhibitor Scaffold F->G

Figure 2: Synthetic Workflow for Elaborating this compound.
Protocol 1: Synthesis of N-Benzyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethan-1-amine

This protocol demonstrates the conversion of the acetyl group into a secondary amine via reductive amination, a robust and widely used transformation in medicinal chemistry.

  • Objective: To introduce a benzylamine moiety at position 4 of the 7-azaindole core.

  • Causality Behind Choices:

    • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides like NaBH4 or NaCNBH3, minimizing side reactions and being tolerant of the slightly acidic conditions that favor iminium ion formation.

    • Dichloroethane (DCE): An excellent solvent for this reaction, as it is aprotic and effectively solubilizes the starting materials and intermediates.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Trustworthiness & Validation:

  • Expected Results: A white to pale yellow solid. The product should be identifiable by LC-MS (correct mass) and ¹H NMR (disappearance of the acetyl methyl singlet, appearance of new signals for the benzyl group and the ethyl CH/CH₃). Typical yields range from 60-85%.

  • Troubleshooting:

    • Low Conversion: If starting material remains, the STAB may have degraded. Ensure it is of high quality and added to a non-aqueous environment. Reaction time may also be extended.

    • Formation of Alcohol Byproduct: If the reduced alcohol of the starting material is observed, it indicates premature reduction before imine formation. Ensure the imine formation step (step 3) is allowed sufficient time before adding the hydride.

Protocol 2: C3-Iodination and Suzuki Cross-Coupling

This two-part protocol illustrates how to further functionalize the 7-azaindole core at another position, a common strategy for building inhibitors that can occupy additional pockets in the kinase active site.[1][10]

  • Objective: To introduce an aryl group at the C3 position of the scaffold synthesized in Protocol 1.

  • Causality Behind Choices:

    • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for electron-rich heterocycles like azaindoles. The C3 position is often the most nucleophilic site for electrophilic substitution.

    • Pd(PPh₃)₄ (Tetrakis): A robust, general-purpose palladium(0) catalyst for Suzuki couplings, effective for a wide range of aryl and heteroaryl boronic acids.[7]

    • Na₂CO₃: A common and effective base for Suzuki couplings. It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.

Part A: C3-Iodination

  • Dissolve the product from Protocol 1 (1.0 eq) in acetonitrile or DMF in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Once complete, dilute the reaction with ethyl acetate and wash with aqueous sodium thiosulfate solution (to remove excess iodine) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often clean enough to proceed to the next step without further purification.

Part B: Suzuki Cross-Coupling

  • To a microwave vial or Schlenk flask, add the C3-iodo intermediate from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring by LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by silica gel chromatography or preparative HPLC.

Trustworthiness & Validation:

  • Expected Results: Successful installation of the aryl group at C3, confirmed by mass spectrometry and NMR. Yields for Suzuki couplings are typically moderate to high (50-90%).

  • Troubleshooting:

    • No Reaction/Low Yield in Coupling: The palladium catalyst may be inactive. Ensure proper degassing to remove oxygen, which can deactivate the catalyst. Alternatively, try a different ligand/catalyst system (e.g., Pd(dppf)Cl₂).

    • Dehalogenation: If the starting iodo-compound is consumed but only the de-iodinated starting material is recovered, it suggests a competing protodehalogenation pathway. Ensure anhydrous solvents and a thoroughly dried boronic acid.

Data Presentation & Application Context

The synthetic routes described allow for the creation of a library of analogs for SAR studies. The data can be summarized to guide further optimization.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series

Compound IDR Group (from Boronic Acid)Yield (%)cLogP (calc.)BRAF V600E IC₅₀ (nM)
SYN-001 Phenyl654.1150
SYN-002 4-Fluorophenyl724.395
SYN-003 3-Chlorophenyl684.645
SYN-004 Pyridin-3-yl553.570

This data illustrates how modifying the C3-aryl group can significantly impact biological activity, a key step in lead optimization.

Application Context: Targeting the MAPK/ERK Pathway

Many kinase inhibitors derived from the 7-azaindole scaffold, like Vemurafenib, target the BRAF kinase.[11] BRAF is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma. An effective inhibitor blocks this pathway, leading to reduced cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., SYN-003) Inhibitor->BRAF Inhibition

Figure 3: Inhibition of the MAPK/ERK Pathway by a BRAF Inhibitor.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its inherent ability to anchor to the kinase hinge region, combined with the synthetic versatility of the 4-acetyl group, provides an efficient platform for medicinal chemists. The protocols outlined in this note offer a reliable and logically structured approach to generate diverse scaffolds, enabling the rapid exploration of structure-activity relationships and the development of potent and selective next-generation therapeutics.

References

Application Notes & Protocols: A Step-by-Step Guide to Derivatizing the Acetyl Group on 4-Acetyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to mimic the purine core of ATP, making it a highly successful framework for developing potent kinase inhibitors.[1][2] The 4-acetyl-7-azaindole derivative serves as a versatile starting material, with the acetyl group providing a reactive handle for extensive chemical modification and fragment elaboration. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of key strategies for derivatizing this acetyl group. We delve into the causality behind experimental choices, offering robust protocols for α-halogenation, olefination, condensation, reduction, and conversion to oximes, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.

Foundational Principles: Reactivity of the Acetyl Moiety

The acetyl group on the 4-position of the 7-azaindole ring behaves as a typical methyl ketone. Its reactivity is primarily centered on two sites: the carbonyl carbon and the adjacent α-carbon of the methyl group. This dual reactivity allows for a wide array of chemical transformations.

  • Reactions at the α-Carbon: The protons on the methyl group are weakly acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as halogens or aldehydes.

  • Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for reactions like reductions, olefinations (e.g., Horner-Wadsworth-Emmons), and the formation of imine derivatives like oximes and hydrazones.

The pyridine nitrogen within the 7-azaindole core deactivates the ring towards electrophilic aromatic substitution, meaning reactions tend to be selective for the acetyl group under appropriate conditions.[3]

Derivatization Strategy I: α-Bromination for Nucleophilic Substitution

Introducing a halogen at the α-position transforms the acetyl group into a highly reactive alkylating agent, 4-(2-bromoacetyl)-7-azaindole. This intermediate is an excellent precursor for synthesizing libraries of compounds through nucleophilic substitution with amines, thiols, or alcohols.

Causality & Rationale: N-Bromosuccinimide (NBS) is a preferred brominating agent for α-halogenation of ketones as it provides a low, steady concentration of bromine, minimizing side reactions. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the reaction by promoting the formation of the enol tautomer, which is the active species that reacts with the electrophilic bromine.

Experimental Protocol: α-Bromination
  • Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove succinimide. Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar Eq.Purpose
This compound1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating Agent
p-Toluenesulfonic acid0.1Acid Catalyst
Tetrahydrofuran (THF)-Solvent

Expected Yield: 70-85%

Workflow Diagram: α-Bromination

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product Start_Mol This compound Reaction Stir in THF Room Temperature, 2-4h Start_Mol->Reaction Reagent1 NBS, p-TsOH (cat.) Reagent1->Reaction Product 4-(2-Bromoacetyl)- 7-azaindole Reaction->Product α-Bromination G cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Olefination cluster_product Final Product Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base NaH in THF Base->Carbanion Deprotonation Reaction Nucleophilic Addition & Elimination Carbanion->Reaction Start_Mol This compound Start_Mol->Reaction Product (E)-Alkene Derivative Reaction->Product G Start_Mol This compound + Ar-CHO Reaction Enolate Formation & Nucleophilic Attack Start_Mol->Reaction Reagent KOH, EtOH/H₂O Reagent->Reaction Intermediate Aldol Adduct (Unstable) Reaction->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Product

References

Application Notes and Protocols: Synthesis of 7-Azaindole Analogs for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Oncology

The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2][3] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows it to function as both a hydrogen bond donor and acceptor. This characteristic enables it to form strong bidentate hydrogen bonds with the hinge region of various protein kinases, mimicking the binding pattern of adenine in ATP.[4][5][6] This ability to effectively compete with ATP has led to the development of numerous potent and selective kinase inhibitors.[4][5][6][7]

A prime example of the clinical success of this scaffold is Vemurafenib (PLX4032), a potent B-RAF kinase inhibitor approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[5][8] The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the active site of the B-RAF kinase.[8][9] Beyond B-RAF, 7-azaindole analogs have shown significant inhibitory activity against a wide range of other kinases implicated in cancer progression, including PARP, PI3K, FGFR4, and Erk5, as well as other therapeutic targets like DDX3.[10][11][12][13][14]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse 7-azaindole analogs. It will cover key synthetic strategies, regioselective functionalization techniques, and detailed experimental protocols, underpinned by mechanistic insights and authoritative references.

Core Synthetic Strategies for the 7-Azaindole Nucleus

The construction and subsequent functionalization of the 7-azaindole ring system are central to developing novel anticancer candidates. Several synthetic routes have been established, with metal-catalyzed cross-coupling reactions being particularly prominent due to their efficiency and regioselectivity.[15]

Sonogashira Coupling and Cyclization Cascade

A widely employed and robust method for constructing the 7-azaindole core involves a Sonogashira cross-coupling reaction between a suitably substituted aminopyridine and a terminal alkyne, followed by an intramolecular cyclization.[16][17][18] This approach offers a high degree of flexibility in introducing substituents at various positions of the final 7-azaindole ring.

Causality Behind Experimental Choices: The choice of starting materials is critical. Typically, a 2-amino-3-halopyridine is used as the pyridine component. The halogen at the 3-position (commonly iodine or bromine) provides a reactive handle for the palladium-catalyzed Sonogashira coupling. The alkyne coupling partner can be varied to introduce diversity at what will become the C2 position of the 7-azaindole. The subsequent cyclization is often promoted by a copper catalyst or a strong base. Microwave irradiation can significantly accelerate the cyclization step.[16][18]

Chichibabin-type Cyclization

An alternative approach is the Chichibabin-type cyclization, which involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[19] This method can be a one-pot procedure for generating 2-aryl-7-azaindoles.

Expertise & Experience: The reaction mechanism is complex and can involve side reactions such as dimerization of the starting picoline.[19] Careful control of reaction temperature (typically ≤ -40 °C) and the stoichiometry of the base are crucial for achieving high yields. The use of a substituted picoline, such as 2-fluoro-3-picoline, can facilitate the final elimination step and provide a useful spectroscopic handle (¹⁹F NMR) for monitoring the reaction progress.[19]

Regioselective Functionalization: Tailoring the Scaffold for Target Specificity

Once the core 7-azaindole nucleus is synthesized, regioselective functionalization is key to fine-tuning the pharmacological properties of the analogs. The ability to introduce specific substituents at defined positions (C1, C2, C3, C4, C5, and C6) is essential for optimizing potency, selectivity, and pharmacokinetic profiles.[15][20] A review of structure-activity relationships (SAR) for anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are often key sites for modification to enhance activity.[1][2][3]

Directed Ortho Metalation (DoM) and the "Directed Metalation-Group Dance"

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[21][22] In the context of 7-azaindole, a directing metalation group (DMG), such as a carbamoyl group, can be installed on one of the nitrogen atoms (N1 or N7). This DMG directs a strong base (typically an organolithium reagent) to deprotonate the adjacent carbon position, which can then be quenched with an electrophile to introduce a substituent.

A particularly elegant extension of this strategy is the "directed metalation-group dance," where the DMG can be induced to migrate from one nitrogen atom to the other (e.g., from N7 to N1).[21][22] This allows for iterative functionalization at different positions of the 7-azaindole ring, providing access to complex substitution patterns that would be difficult to achieve otherwise.[21][22]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the 7-azaindole scaffold. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

  • Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling a halo-7-azaindole with a primary or secondary amine.[23][24][25][26] It is a crucial method for introducing amine-containing side chains, which are common features in many kinase inhibitors. The choice of ligand for the palladium catalyst is critical for the success of this reaction, with biarylphosphine ligands like XPhos and RuPhos often showing excellent performance.[24]

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halo-7-azaindole with a boronic acid or ester. It is widely used to introduce aryl or heteroaryl substituents, which can engage in important interactions with the target protein.

  • Sonogashira Coupling: As mentioned in the core synthesis, this reaction can also be used for functionalization by coupling a halo-7-azaindole with a terminal alkyne to introduce alkynyl substituents.

C-H Functionalization

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to modifying the 7-azaindole ring by avoiding the pre-functionalization (e.g., halogenation) of the starting material. Rhodium-catalyzed C-H amidation has been successfully applied to 7-azaindoles, providing a direct route to ortho-aminated derivatives.[27]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-7-azaindole via Sonogashira Coupling and Cyclization

This protocol outlines the synthesis of a 2-aryl-7-azaindole, a common starting point for further elaboration.

Workflow Diagram:

G cluster_0 Part A: Sonogashira Coupling cluster_1 Part B: Copper-Catalyzed Cyclization A 2-Amino-3-iodopyridine + Arylacetylene B PdCl₂(PPh₃)₂, CuI, Et₃N, THF A->B Reaction C 2-Amino-3-(arylethynyl)pyridine B->C Product D 2-Amino-3-(arylethynyl)pyridine E CuI, DMF, Microwave D->E Reaction F 2-Aryl-7-azaindole E->F Product

Caption: Workflow for 2-Aryl-7-azaindole Synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-iodopyridine≥97%Sigma-Aldrich
Phenylacetylene98%Sigma-Aldrich
PdCl₂(PPh₃)₂98%Strem Chemicals
Copper(I) iodide (CuI)99.5%Acros Organics
Triethylamine (Et₃N)≥99.5%Fisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich

Procedure:

Part A: Sonogashira Coupling

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(phenylethynyl)pyridine.

Part B: Copper-Catalyzed Cyclization

  • In a microwave reaction vial, dissolve 2-amino-3-(phenylethynyl)pyridine (1.0 eq) in anhydrous DMF.

  • Add CuI (0.2 eq) to the solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-7-azaindole.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-7-azaindole

This protocol details the introduction of a secondary amine at the C3 position of the 7-azaindole scaffold.

Workflow Diagram:

G A 3-Bromo-1-(tert-butoxycarbonyl)-7-azaindole + Secondary Amine B Pd₂(dba)₃, XPhos, NaOtBu, Toluene A->B C-N Coupling C 3-(Amino)-1-(tert-butoxycarbonyl)-7-azaindole B->C Protected Product D Trifluoroacetic Acid (TFA), DCM C->D Deprotection E 3-Amino-7-azaindole D->E Final Product

Caption: Buchwald-Hartwig Amination Workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-1-(tert-butoxycarbonyl)-7-azaindoleCustom Synthesis
Morpholine≥99%Sigma-Aldrich
Pd₂(dba)₃97%Strem Chemicals
XPhos≥98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
Toluene, anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Acros Organics
Dichloromethane (DCM)≥99.8%Fisher Scientific

Procedure:

  • To a glovebox-dried Schlenk tube, add 3-bromo-1-(tert-butoxycarbonyl)-7-azaindole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the protected product.

  • Dissolve the purified protected product in DCM and cool to 0 °C.

  • Add TFA dropwise and stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final 3-(morpholino)-7-azaindole.

Trustworthiness: The N-Boc protecting group on the 7-azaindole is crucial for preventing side reactions and improving the solubility and handling of the starting material. Its clean removal under acidic conditions provides the final, unprotected analog.

Application in Anticancer Research: Targeting Kinase Signaling Pathways

7-azaindole analogs exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer. For example, many 7-azaindole-based inhibitors target the RAF-MEK-ERK (MAPK) pathway or the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis.[8][11]

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK Inhibited by Vemurafenib ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Inhibited by PI3K Inhibitors mTOR mTOR AKT->mTOR mTOR->Proliferation Azaindole1 7-Azaindole Analog (e.g., Vemurafenib) Azaindole1->RAF Azaindole2 7-Azaindole Analog (PI3K Inhibitor) Azaindole2->PI3K

References

Application Note: Strategic Functionalization of 4-Bromo-7-Azaindole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-7-Azaindole

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its unique biological activities and favorable pharmacokinetic properties.[1] This bioisostere of indole, with an additional nitrogen atom in the six-membered ring, enhances properties such as solubility and hydrogen bonding potential, making it a key component in numerous FDA-approved drugs and clinical candidates.[1] Within this class, 4-bromo-7-azaindole emerges as a particularly versatile and valuable building block.[2] Its bromine atom at the C4 position serves as a strategic handle for introducing a wide array of molecular complexity through various substitution reactions.

This guide provides an in-depth exploration of the primary synthetic routes for the functionalization of 4-bromo-7-azaindole. We will delve into the mechanistic rationale and provide field-tested protocols for the most effective transformations, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel chemical entities.

Foundational Principles: Reactivity and N-Protection

The reactivity of 4-bromo-7-azaindole is governed by the electronic nature of the bicyclic system. The pyridine ring is electron-deficient, which activates the C4-Br bond towards both palladium-catalyzed oxidative addition and nucleophilic attack. However, the pyrrole moiety's NH group can complicate reactions by acting as a nucleophile or by coordinating to the metal catalyst.

Therefore, N-protection is a critical first step in most synthetic sequences. Protecting the pyrrole nitrogen enhances the substrate's solubility in organic solvents, prevents undesired side reactions, and can fine-tune the electronic properties of the ring system to facilitate the desired coupling.[3] Common protecting groups include sulfonyl derivatives (e.g., tosyl), benzyl (Bn), or silyl ethers like (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group should be made with consideration for its stability under the reaction conditions and the ease of its eventual removal.[2][4]

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F , which is inversely proportional to the carbon-halogen bond strength.[5] Bromine offers a good balance of high reactivity and stability, making 4-bromo-7-azaindole an ideal substrate for a broad range of transformations.

Palladium-Catalyzed Cross-Coupling: A Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. The general mechanism proceeds through a catalytic cycle involving three key steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[6][7] The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency and yield.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex pd_trans R-Pd(II)-R'(L_n) pd_complex->pd_trans pd_trans->pd0 Reductive Elimination product Ar-R' pd_trans->product reagent Ar-Br reagent->pd0 Oxidative Addition nucleophile R'-M nucleophile->pd_complex Transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.

Causality & Experimental Choices: The reaction couples the aryl bromide with an organoboron species (boronic acid or ester). A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of a phosphine ligand, such as PPh₃ or dppf, is critical for stabilizing the palladium catalyst and promoting the reaction steps.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-protected 4-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable ligand.

  • Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C
Typical Yield 70-95%
Sonogashira Coupling: Introducing Alkynyl Groups

This reaction is indispensable for coupling terminal alkynes with aryl halides, providing access to a wide range of functionalized alkynyl-azaindoles.

Causality & Experimental Choices: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium complex activates the C-Br bond, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[9][10] An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as the solvent.

Experimental Protocol: Sonogashira Coupling

  • In a dry Schlenk tube under an inert atmosphere, dissolve the N-protected 4-bromo-7-azaindole (1.0 equiv) in a degassed amine solvent like triethylamine or a mixture of DMF/Et₃N.

  • Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (5-10 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. After completion (usually 2-12 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira_Workflow sub N-Protected 4-Bromo-7-Azaindole reaction Reaction Vessel (RT to 80°C) sub->reaction reagents Terminal Alkyne PdCl₂(PPh₃)₂ CuI, Et₃N reagents->reaction workup Aqueous Workup (NH₄Cl, Brine) reaction->workup purification Column Chromatography workup->purification product 4-Alkynyl-7-Azaindole Derivative purification->product

Caption: A typical workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-amino-7-azaindole derivatives from a vast range of primary and secondary amines.[11]

Causality & Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, DavePhos, or RuPhos accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[3][12] A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[3][13]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a sealable reaction tube with N-protected 4-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and a strong base like Cs₂CO₃ (1.5 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 5-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 3-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterTypical Conditions for Buchwald-Hartwig Amination
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Xantphos, RuPhos, DavePhos
Base Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS
Solvent Dioxane, Toluene
Temperature 100-120 °C
Typical Yield 80-95%
Stille Coupling: An Alternative for C-C Bonds

While less common than Suzuki coupling due to the toxicity of tin reagents, the Stille coupling offers a robust alternative that is often tolerant of a wide range of functional groups without the need for protection.[14]

Causality & Experimental Choices: The reaction couples the aryl bromide with an organostannane (R-SnBu₃). The mechanism is similar to other cross-couplings, but the transmetalation step does not require a base.[15][16] Additives like CuI or LiCl are sometimes used to accelerate the transmetalation step.

Experimental Protocol: Stille Coupling

  • Combine the N-protected 4-bromo-7-azaindole (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%) in a dry flask under an inert atmosphere.

  • Add a dry, degassed solvent such as DMF, dioxane, or toluene.

  • Heat the reaction mixture to 80-110 °C.

  • After completion, cool the reaction and dilute with an organic solvent.

  • Perform an aqueous workup, which may include a potassium fluoride (KF) wash to help remove tin byproducts.

  • Dry, concentrate, and purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct, metal-free route for substitution at the C4 position, typically with strong nucleophiles.

Causality & Experimental Choices: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[17][18] The rate-determining step is usually the initial attack of the nucleophile. The reaction is favored by strong electron-withdrawing groups on the aromatic ring and a good leaving group. While bromide is a competent leaving group, SNAr reactions on this scaffold are often more efficient with 4-chloro or 4-fluoro-7-azaindoles.[19] Nevertheless, with strong nucleophiles like alkoxides or under forcing conditions (e.g., microwave heating), 4-bromo-7-azaindole can undergo successful SNAr.[19][20]

Experimental Protocol: SNAr with an Alkoxide

  • To a solution of 4-bromo-7-azaindole (1.0 equiv) in a suitable solvent like DMF or the corresponding alcohol (e.g., methanol for methoxylation), add an excess of the sodium alkoxide (e.g., sodium methoxide, 3-5 equiv).

  • Heat the mixture in a sealed tube or a microwave reactor to 110-150 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction with water and neutralize with a mild acid if necessary.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If a cross-coupling reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich/bulky one, or using a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃).

  • Debromination: The formation of a debrominated azaindole byproduct can occur, especially in Suzuki reactions. This can sometimes be suppressed by using milder conditions or ensuring the reaction medium is rigorously deoxygenated.

  • Ligand Screening: For challenging substrates, a parallel screen of different palladium catalysts and ligands is the most efficient way to identify optimal conditions.

  • Deprotection Challenges: The final deprotection step can be problematic. For example, SEM-group removal can sometimes lead to side reactions.[4] It is crucial to select a protecting group that can be removed under conditions that will not affect the newly installed functional group.

Conclusion

4-Bromo-7-azaindole is a high-value, versatile intermediate that provides a gateway to a vast chemical space. Through strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel 4-substituted-7-azaindole derivatives. Understanding the mechanistic principles behind these transformations is key to troubleshooting and optimizing synthetic routes, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols for ¹H NMR Sample Preparation of 4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Structural Significance of 4-Azaindole and the Role of Precision in NMR Analysis

4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their bioisosteric relationship with indole allows them to interact with a wide array of biological targets.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for the structural elucidation and purity assessment of these compounds.[2] It provides precise information on the electronic environment of protons, which is crucial for confirming substitution patterns and molecular conformation.[2]

However, the unique chemical nature of the 4-azaindole ring system—possessing both a pyrrolic N-H proton and a pyridinic nitrogen—introduces specific challenges in ¹H NMR sample preparation that can significantly impact spectral quality and interpretation. This guide provides an in-depth, experience-driven protocol for preparing high-quality NMR samples of 4-azaindole derivatives, ensuring reproducible and accurate results.

Pre-Analysis Considerations: The Causality Behind Experimental Choices

The quality of an NMR spectrum is fundamentally determined by the thoughtful preparation of the sample. For 4-azaindole derivatives, several factors must be carefully considered to mitigate common issues such as peak broadening, chemical shift variability, and signal loss.

The Critical Role of Solvent Selection

The choice of deuterated solvent is the most critical decision in the sample preparation workflow.[3] It directly influences the solubility of the analyte and the behavior of exchangeable protons, such as the indole N-H.[4]

  • Aprotic Solvents (Recommended): Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often the solvent of choice for 4-azaindole derivatives.[5] Its high polarity effectively dissolves a wide range of these compounds, and its aprotic nature slows down the rate of proton exchange.[4][5] This leads to sharper N-H signals, which are often crucial for structural confirmation. Deuterated Chloroform (CDCl₃) is another common aprotic solvent suitable for less polar derivatives.[6]

  • Protic Solvents (Use with Caution): Protic solvents like Deuterated Methanol (CD₃OD) and Deuterium Oxide (D₂O) contain exchangeable deuterium atoms.[3][6] These can rapidly exchange with the N-H proton of the 4-azaindole, causing the N-H signal to broaden or disappear entirely from the ¹H NMR spectrum.[7] While this can be a useful technique to confirm the identity of an N-H peak (a "D₂O shake"), it should be avoided for routine structural analysis where observation of all protons is desired.[8]

Understanding the Impact of pH

The pyridinic nitrogen in the 4-azaindole ring system can be protonated, and its chemical environment is sensitive to the pH of the solution.[9] Even trace amounts of acidic or basic impurities in the sample or solvent can lead to significant changes in the chemical shifts of nearby aromatic protons.[10] This can complicate spectral interpretation and comparison between samples. Therefore, using high-purity solvents and ensuring the sample is free from residual acids or bases from the synthesis is paramount.

The Challenge of Exchangeable Protons

The pyrrolic N-H proton in 4-azaindole is an "exchangeable proton."[4] These protons can participate in rapid chemical exchange with other labile protons in the solution, a process that is highly dependent on solvent, temperature, and concentration.[4] This rapid exchange is a primary cause of broad N-H signals.[8] In aprotic solvents like DMSO-d₆, this exchange is minimized, allowing for the observation of a sharper N-H singlet.

Experimental Protocol: A Step-by-Step Guide to High-Quality Sample Preparation

This protocol outlines the standardized procedure for preparing a 4-azaindole derivative sample for ¹H NMR analysis.[2]

Materials:
  • 4-Azaindole derivative (5-10 mg)[2]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[2]

  • High-quality 5 mm NMR tube[11]

  • Vial and cap

  • Pipette

  • Vortex mixer

Procedure:
  • Weighing the Sample: Accurately weigh 5-10 mg of the dry, pure 4-azaindole derivative into a clean, dry vial.[2] For quantitative NMR (qNMR), a microbalance with high precision is essential.[12]

  • Dissolving the Sample: Add 0.6-0.7 mL of the chosen high-purity deuterated solvent to the vial.[2]

  • Ensuring Complete Dissolution: Securely cap the vial and vortex for at least 30 seconds to ensure the sample is completely dissolved.[13] Visually inspect the solution against a light source to confirm the absence of any solid particles.[11] Incomplete dissolution will lead to poor magnetic field homogeneity (shimming) and result in broad spectral lines.[14]

  • Transferring to the NMR Tube: Using a clean pipette, carefully transfer the solution to a high-quality 5 mm NMR tube.[2] The optimal sample height in the tube is typically 4-5 cm.[11]

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.[13] Label the tube clearly with the sample identification.

Quantitative Data Summary

ParameterRecommended ValueRationale
Sample Concentration5-10 mg in 0.6-0.7 mLBalances signal strength with solubility limits for routine ¹H NMR.[2][11]
Solvent Purity>99.8 atom % DMinimizes residual solvent signals that can obscure analyte peaks.[15]
NMR Tube QualityHigh-precision, low-camberEnsures optimal magnetic field homogeneity and spectral resolution.[11]

Visualization of the Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add to vial vortex 3. Vortex to Dissolve (Ensure Homogeneity) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer acquire 5. Acquire ¹H NMR Spectrum transfer->acquire process 6. Process Data acquire->process

Caption: Experimental workflow for ¹H NMR sample preparation.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is grounded in its ability to produce consistent, high-quality spectra. Here's how to validate your results and troubleshoot common issues:

  • Sharp, Well-Resolved Peaks: A successful sample preparation will result in sharp singlets, doublets, triplets, etc., for the aromatic and substituent protons. Broad or distorted peaks may indicate poor shimming due to an inhomogeneous sample (undissolved material) or a sample that is too concentrated.[14]

  • Observation of the N-H Proton: In an aprotic solvent like DMSO-d₆, the pyrrolic N-H proton should be visible, typically as a somewhat broad singlet at a downfield chemical shift (often >10 ppm). Its absence in a protic solvent like CD₃OD, or after a D₂O shake, confirms its identity.[4][7]

  • Consistent Chemical Shifts: When comparing different batches of the same compound, the chemical shifts of the aromatic protons should be highly consistent. Significant variations may suggest the presence of acidic or basic impurities influencing the protonation state of the pyridinic nitrogen.[10]

  • Clean Baseline: A flat, clean baseline is indicative of a well-prepared sample and a properly functioning spectrometer. Distortions in the baseline can interfere with accurate integration, especially for quantitative analysis.[16]

Advanced Considerations for Quantitative ¹H NMR (qNMR)

For applications requiring precise quantification, such as purity determination in drug development, the sample preparation protocol must be more rigorous.

  • Internal Standard: An internal standard of known purity and concentration must be co-dissolved with the analyte.[13] The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.[17] Commonly used internal standards include maleic acid and 1,4-dinitrobenzene.[18][19]

  • Accurate Weighing: Both the analyte and the internal standard must be weighed with high accuracy using a calibrated microbalance.[12] Weighing is often the largest source of error in qNMR.[20]

  • Relaxation Delays: To ensure accurate integration, the relaxation delay (D1) in the NMR acquisition parameters should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified.[19]

G cluster_principles Key Principles in ¹H NMR of 4-Azaindoles cluster_outcomes Impact on Spectrum Solvent Solvent Choice Resolution Peak Resolution Solvent->Resolution Signal N-H Signal Observation Solvent->Signal Aprotic solvents reduce exchange pH pH Sensitivity Shift Chemical Shift Stability pH->Shift Affects pyridinic nitrogen Exchange N-H Exchange Exchange->Resolution Exchange->Signal Causes peak broadening

Caption: Factors influencing the ¹H NMR spectrum of 4-azaindoles.

Conclusion

A meticulously prepared sample is the foundation of high-quality, reproducible ¹H NMR data. For 4-azaindole derivatives, the judicious selection of an aprotic deuterated solvent like DMSO-d₆ is critical to mitigate the challenges posed by the exchangeable N-H proton and the pH-sensitive pyridinic nitrogen. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently obtain accurate and reliable spectra for the structural characterization and quantitative analysis of this important class of heterocyclic compounds.

References

Application Notes & Protocols for Solid-Phase Synthesis of 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its role as a bioisostere of indole often confers improved physicochemical properties, such as enhanced solubility and superior bioavailability.[3] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse 7-azaindole libraries, accelerating the drug discovery process through combinatorial chemistry and high-throughput screening.[4] This guide provides a detailed overview of the strategic considerations and a practical, field-proven protocol for the solid-phase synthesis of substituted 7-azaindole derivatives. We will delve into the rationale behind the selection of solid supports, linker strategies, and key on-resin transformations, with a focus on robust palladium-catalyzed cyclization methods.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has garnered significant attention from the drug discovery community. Its defining feature is the replacement of the C7-H group in indole with a nitrogen atom, which fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities. This substitution allows the 7-azaindole moiety to act as an exceptional "hinge-binder" for protein kinases, forming two crucial hydrogen bonds with the kinase hinge region, a interaction critical for potent inhibition.[1] This property was famously exploited in the development of Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[1]

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, making them valuable starting points for developing novel therapeutics for a range of diseases.[5][6][7] The challenge, however, lies in the efficient synthesis and exploration of the vast chemical space surrounding this scaffold. Traditional solution-phase synthesis can be laborious and time-consuming for library generation. Solid-phase synthesis (SPS) directly addresses this challenge by immobilizing the synthetic intermediates on a polymeric support, which simplifies purification to a mere filtration and washing process and enables the use of excess reagents to drive reactions to completion.[4][8]

Foundational Concepts in Solid-Phase Synthesis

The success of any solid-phase synthesis campaign hinges on the careful selection of three core components: the solid support (resin), the linker, and the protecting group strategy.

Solid Support (Resin)

The solid support acts as the insoluble polymeric backbone for the synthesis. The ideal resin must be chemically inert to all reaction conditions while possessing physical properties, such as appropriate swelling, that allow reagents to permeate and access the reactive sites.[4] For the synthesis of small molecules like 7-azaindoles, cross-linked polystyrene resins, such as Merrifield resin (chloromethylated polystyrene), are highly versatile and widely used.

Linker Strategy: The Power of Traceless Cleavage

The linker is the molecular bridge connecting the first building block to the solid support. Its design is critical as it dictates the conditions under which the final product can be cleaved from the resin. For generating libraries of drug-like small molecules, traceless linkers are often preferred. These linkers are designed to be cleaved in a way that leaves no residual functionality (or "trace") at the point of attachment on the final molecule, typically leaving behind a simple hydrogen atom.[9] This is advantageous as it avoids introducing potentially undesirable functionality that could interfere with biological activity.

G Resin Solid Support (e.g., Polystyrene Bead) Linker Traceless Linker (e.g., Silyl or Sulfur) Resin->Linker Molecule Precursor Molecule (Building Block 1) Linker->Molecule OnResin Resin-Bound Intermediate Steps On-Resin Synthetic Steps (Coupling, Cyclization, etc.) OnResin->Steps FinalResin Resin-Bound Final Product Steps->FinalResin Cleavage Cleavage Reagent (e.g., TFA, HF, Light) FinalResin->Cleavage FinalProduct Final Product (No trace of linker) Cleavage->FinalProduct SpentResin Spent Resin + Linker Fragment Cleavage->SpentResin

Figure 1: General workflow of solid-phase synthesis using a traceless linker strategy.

Protecting Groups

Protecting groups (PGs) are essential for masking reactive functional groups on the building blocks that are not intended to participate in a given reaction step. The choice of PGs must be orthogonal, meaning that the protecting group for one site can be removed without affecting other protecting groups or the linker. The two most common strategies in solid-phase synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, which rely on acid-labile and base-labile PGs, respectively.

Core Protocol: Solid-Phase Synthesis of 3-Amino-7-Azaindoles via Intramolecular Heck Reaction

This protocol outlines a robust and flexible method for the solid-phase synthesis of a library of 3-amino-7-azaindole derivatives. The strategy is adapted from well-established solution-phase palladium-catalyzed cascade reactions that form the azaindole core via an intramolecular Heck cyclization.[6] The synthesis begins with the immobilization of a protected 2-amino-3-bromopyridine derivative onto a suitable resin via a traceless sulfur linker.

Workflow Overview

The overall synthetic workflow involves five key stages:

  • Resin Preparation: Functionalization of Merrifield resin with a traceless thioacetic acid linker.

  • Immobilization: Attachment of the 2-amino-3-bromopyridine core to the resin.

  • On-Resin Acylation: Coupling of the first point of diversity (R1) via N-acylation.

  • On-Resin Heck Cyclization: Palladium-catalyzed intramolecular cyclization to form the 7-azaindole core, followed by coupling of the second point of diversity (R2).

  • Cleavage: Oxidative cleavage of the sulfur linker to release the final product tracelessly.

G start_resin Merrifield Resin step1_reagent 1. Thioacetic Acid 2. LiOH resin_linker Thiol-Functionalized Resin step1_reagent->resin_linker Linker Attachment step2_reagent 2-Amino-3-bromo-5- (chloromethyl)pyridine resin_pyridine Immobilized Aminopyridine step2_reagent->resin_pyridine Immobilization step3_reagent R1-COCl (Diversity 1) resin_amide Resin-Bound N-Acyl Pyridine step3_reagent->resin_amide Acylation (R1) step4_reagent Pd Catalyst, Alkenyl Amine (R2) (Diversity 2) resin_azaindole Resin-Bound 7-Azaindole step4_reagent->resin_azaindole Heck Cyclization + Coupling (R2) step5_reagent 1. m-CPBA (Oxidation) 2. Base (Cleavage) final_product Final 3-Amino- 7-Azaindole Product step5_reagent->final_product Traceless Cleavage

Figure 2: Workflow for the solid-phase synthesis of 3-amino-7-azaindoles.

Detailed Experimental Protocol

Materials and Equipment:

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Solid-phase synthesis vessel with a frit

  • Orbital shaker

  • Standard laboratory glassware and reagents for organic synthesis

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF) (all anhydrous)

  • Reagents: Thioacetic acid, Lithium hydroxide (LiOH), 2-Amino-3-bromopyridine derivatives, various acid chlorides (R1-COCl), various N-vinyl amides or enamines (R2), Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), Triethylamine (TEA), m-Chloroperoxybenzoic acid (m-CPBA).

Step 1: Preparation of Thiol-Functionalized Resin

  • Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 30 minutes in a synthesis vessel.

  • Drain the solvent.

  • Add a solution of potassium thioacetate (5.0 mmol, 5 eq) in DMF (10 mL).

  • Shake the mixture at 60 °C for 12 hours.

  • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • To deprotect the thiol, add a solution of LiOH (5.0 mmol, 5 eq) in THF/water (3:1, 10 mL).

  • Shake at room temperature for 4 hours.

  • Drain and wash the resin with water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Causality Check: The thioacetate provides a stable precursor that is easily attached to the chloromethyl resin via an SN2 reaction. The subsequent hydrolysis with LiOH unmasks the nucleophilic thiol required for the immobilization step.

Step 2: Immobilization of the Pyridine Scaffold

  • Swell the thiol-functionalized resin (~1.0 g) in DMF (10 mL).

  • Add 2-amino-3-bromo-5-(chloromethyl)pyridine (3.0 mmol, 3 eq) and TEA (5.0 mmol, 5 eq).

  • Shake the mixture at 50 °C for 16 hours.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL). Dry a small sample for characterization (e.g., by gel-phase ¹³C NMR or elemental analysis for N and Br).

Causality Check: The free thiol on the resin displaces the chlorine on the benzylic-type position of the pyridine building block, covalently linking the scaffold to the solid support via a stable thioether bond.

Step 3: On-Resin N-Acylation (Introduction of R1)

  • Swell the immobilized pyridine resin (~1.0 g) in anhydrous DCM (10 mL).

  • Add the desired acid chloride (R1-COCl, 5.0 mmol, 5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 mmol, 6 eq).

  • Shake at room temperature for 6 hours.

  • Drain and wash the resin with DCM (5 x 10 mL) to remove all excess reagents.

Causality Check: The 2-amino group of the pyridine is acylated. Using a large excess of the acid chloride ensures the reaction goes to completion, a key advantage of SPS.

Step 4: Intramolecular Heck Cyclization and R2 Coupling

  • Swell the N-acylated resin (~1.0 g) in a mixture of dioxane and water (4:1, 10 mL).

  • Add the alkenyl amine derivative (e.g., N-vinylacetamide for R2 = NHAc, 4.0 mmol, 4 eq), Pd(OAc)2 (0.1 mmol, 0.1 eq), PPh3 (0.4 mmol, 0.4 eq), and a base such as K2CO3 (5.0 mmol, 5 eq).

  • De-gas the suspension with argon for 15 minutes.

  • Shake the mixture at 100 °C for 18 hours.

  • Cool to room temperature, drain, and wash the resin extensively with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Causality Check: This is the key ring-forming step. The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Subsequent migratory insertion of the tethered alkene followed by β-hydride elimination and tautomerization forms the aromatic pyrrole ring of the 7-azaindole scaffold. The reaction is performed at elevated temperature to facilitate the catalytic cycle.

Step 5: Oxidative Cleavage to Release the Final Product

  • Swell the resin-bound 7-azaindole (~1.0 g) in DCM (10 mL).

  • Cool the suspension to 0 °C.

  • Add a solution of m-CPBA (5.0 mmol, 5 eq) in DCM (5 mL) dropwise.

  • Shake the mixture at 0 °C for 1 hour, then at room temperature for 4 hours to oxidize the thioether to the sulfone.

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of a suitable base, such as 20% piperidine in DMF (10 mL), to induce β-elimination of the sulfone linker.

  • Shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., preparative HPLC or silica gel chromatography).

Causality Check: The thioether linker is stable to the preceding reaction conditions. Oxidation to the electron-withdrawing sulfone activates the benzylic proton, making it acidic. A base can then abstract this proton, triggering an E1cb-type elimination that cleaves the product from the resin, tracelessly leaving a methyl group that becomes part of the final product structure (or a CH2 if the starting pyridine was different).

Data Summary

The following table provides representative conditions for the key synthetic steps. Yields in solid-phase synthesis are often determined after cleavage and purification of a test compound.

StepReactionKey Reagents & SolventsTemp.Time (h)Expected Outcome
1 Linker AttachmentKSAc, LiOH, DMF, THF/H₂O60 °C / RT12 / 4Thiol-functionalized resin
2 Immobilization2-amino-3-bromo-5-(chloromethyl)pyridine, TEA, DMF50 °C16Resin-bound pyridine scaffold
3 N-Acylation (R1)R1-COCl, DIPEA, DCMRT6Introduction of first diversity point
4 Heck Cyclization (R2)Pd(OAc)₂, PPh₃, Alkenyl Amine, K₂CO₃, Dioxane/H₂O100 °C18Formation of 7-azaindole core
5 Cleavagem-CPBA, Piperidine, DCM, DMFRT4 / 2Release of final 3-amino-7-azaindole

References

Application Notes and Protocols: The Strategic Use of 7-Azaindole Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has been firmly established as a "privileged fragment" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its remarkable ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region has made it a cornerstone of many successful drug discovery campaigns, including the development of the FDA-approved BRAF inhibitor, Vemurafenib.[3][4][5] Molecular docking serves as an indispensable computational tool to harness the potential of this scaffold, allowing researchers to predict binding modes, rationalize structure-activity relationships (SAR), and design novel derivatives with enhanced potency and selectivity. This guide provides an in-depth exploration of the principles and practices for applying molecular docking to 7-azaindole-based drug design, offering both foundational knowledge and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The 7-Azaindole Scaffold: A Privileged Hinge Binder

The efficacy of the 7-azaindole core stems from its unique electronic and structural properties. As a bioisostere of indole and purine, it presents a bicyclic framework that is well-tolerated in many ATP-binding sites.[2] Its most critical feature is the arrangement of a hydrogen bond donor (the pyrrole N-H at position 1) and a hydrogen bond acceptor (the pyridine nitrogen at position 7). This specific geometry allows it to form a bidentate (two-point) hydrogen bond interaction with the backbone amide and carbonyl groups of the kinase hinge region, which is a conserved structural motif connecting the N- and C-lobes of the kinase domain.[3][4][6] This robust interaction anchors the molecule in the active site, providing a stable foundation for further optimization.

The success of this scaffold is not merely theoretical; a systematic analysis of the Protein Data Bank (PDB) reveals dozens of co-crystal structures of kinases complexed with 7-azaindole inhibitors, confirming its versatile binding capabilities.[3] These studies have also revealed that the scaffold can adopt different binding orientations, broadly classified as "normal," "flipped," or "non-hinge," which can be influenced by subtle modifications to the inhibitor.[3][4][7] Molecular docking is a key tool for predicting which of these modes is most favorable for a given derivative.

The Role of Molecular Docking in 7-Azaindole Drug Design

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a 7-azaindole derivative) when bound to another (the receptor, e.g., a protein kinase).[8] The process involves a search algorithm, which generates a multitude of possible binding poses, and a scoring function, which estimates the binding free energy for each pose.[8] For 7-azaindole projects, docking is instrumental for:

  • Binding Mode Prediction: To hypothesize how a novel derivative will interact with the target kinase, specifically focusing on the crucial hydrogen bonds with the hinge region.

  • Structure-Activity Relationship (SAR) Rationalization: To provide a structural explanation for why certain chemical modifications increase or decrease biological activity. For example, docking can show how a new substituent explores a hydrophobic pocket or creates a steric clash.[9]

  • Virtual Screening: To rapidly screen large virtual libraries of 7-azaindole derivatives to prioritize which compounds to synthesize and test, saving significant time and resources.

  • Fragment-Based Growth: To guide the elaboration of a core 7-azaindole fragment into a more potent lead compound by predicting optimal vectors for chemical modification.[10]

The general workflow for a molecular docking study is a systematic process that moves from preparation to analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Receptor Preparation (Add H, remove water, etc.) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Generation) PrepReceptor->Grid Ligand 3. Ligand Preparation (Generate 3D structure, assign charges) Dock 5. Run Docking Simulation (e.g., AutoDock Vina, Glide) Ligand->Dock Grid->Dock Analyze 6. Analyze Poses & Scores (Binding affinity, interactions) Dock->Analyze SAR 7. Correlate with Experimental Data (SAR, Lead Optimization) Analyze->SAR

Caption: General workflow for molecular docking studies.

Protocol Validation: The Cornerstone of Trustworthy Results

Before embarking on the screening of novel compounds, it is imperative to validate the chosen docking protocol. This step ensures that the software and parameters are capable of accurately reproducing experimentally observed binding modes for the specific target protein. The "gold standard" for validation is re-docking .[11][12]

The process involves taking a high-resolution crystal structure of the target kinase with a co-crystallized 7-azaindole inhibitor, computationally extracting the ligand, and then docking it back into the receptor's binding site. The accuracy is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating the protocol is reliable.[11][13][14]

G PDB 1. Select PDB structure with co-crystallized ligand Extract 2. Separate ligand and receptor computationally PDB->Extract Dock 3. Dock the extracted ligand back into the receptor (using chosen protocol) Extract->Dock Superimpose 4. Superimpose docked pose onto the original crystal pose Dock->Superimpose RMSD 5. Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Refine Protocol (Adjust grid, parameters) Decision->Fail No

Caption: Workflow for validating a docking protocol via re-docking.

Detailed Protocols for Molecular Docking

The choice of docking software often depends on the availability of computational resources and software licenses. Below are two detailed protocols for widely used platforms: AutoDock Vina (open-source) and Schrödinger Glide (commercial).

Protocol 1: Docking a 7-Azaindole Derivative with AutoDock Vina

AutoDock Vina is a powerful and widely used open-source docking program.[15][16] The protocol relies on AutoDock Tools (MGLTools) for file preparation.

I. Prerequisites:

  • AutoDock Tools (MGLTools) installed.[17]

  • AutoDock Vina executable downloaded.[17]

  • A target kinase PDB file (e.g., BRAF kinase, PDB ID: 3OG7).

  • A 3D structure of your 7-azaindole ligand in .mol2 or .pdb format.

II. Step-by-Step Methodology:

  • Receptor Preparation:

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open your PDB file (e.g., 3og7.pdb).

    • Remove unwanted chains, ligands, and water molecules. For 3OG7, you would typically remove the co-crystallized inhibitor and all water molecules.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select the prepared protein.

    • Save the prepared receptor by going to File > Save > Write PDBQT and name it receptor.pdbqt.

  • Ligand Preparation:

    • Go to Ligand > Input > Open and load your 7-azaindole derivative file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and name it ligand.pdbqt.

  • Grid Box Definition:

    • With the receptor loaded, go to Grid > Grid Box....

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire ATP-binding site. A good practice is to center it on the position of the original co-crystallized ligand.

    • Note the center (x, y, z) and size (x, y, z) values displayed in the Grid Options window.

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • Populate it with the parameters noted in the previous step.[18]

  • Execution:

    • Place vina.exe, receptor.pdbqt, ligand.pdbqt, and conf.txt in the same directory.

    • Open a command prompt or terminal, navigate to that directory, and run the command: ./vina --config conf.txt --log log.txt

  • Analysis:

    • Vina will generate out.pdbqt, containing the docked poses (up to 9 by default), and log.txt, containing the binding affinity scores in kcal/mol for each pose.

    • Load receptor.pdbqt and out.pdbqt into a molecular visualizer like PyMOL or Discovery Studio to analyze the interactions of the top-scoring pose, paying close attention to the hydrogen bonds with the kinase hinge.

Protocol 2: Docking with Schrödinger Maestro/Glide

Schrödinger's Glide is a high-performance docking program widely used in the pharmaceutical industry.[19][20] The workflow is streamlined within the Maestro graphical interface.

I. Prerequisites:

  • Schrödinger Suite installed.

  • A target kinase PDB file.

  • A 3D structure of your 7-azaindole ligand.

II. Step-by-Step Methodology:

  • Receptor Preparation (Protein Preparation Wizard):

    • Launch Maestro. Go to File > Get PDB... and enter the PDB ID.

    • Open the Protein Preparation Wizard (Tasks > Protein Preparation Wizard).

    • Work through the tabs: Import and Process (automatically assigns bond orders, adds hydrogens), Review and Modify (check for issues), and Refine (run a restrained minimization on the hydrogens).[21] The output is a prepared protein structure in the Project Table.

  • Ligand Preparation (LigPrep):

    • Import your ligand structure into the project.

    • Open LigPrep (Tasks > Ligand Preparation > LigPrep).

    • Select your ligand. You can specify ionization states (e.g., at pH 7.4) and generate tautomers. Click Run.[21] LigPrep will produce one or more low-energy, prepared conformers of your ligand.

  • Receptor Grid Generation:

    • Open the Receptor Grid Generation panel (Tasks > Receptor Grid Generation).

    • The prepared protein should be automatically selected as the receptor.

    • For the Binding Site definition, click Pick and select the co-crystallized ligand (if present) or key residues in the ATP-binding site to define the center of the grid box.

    • Click Run. This generates a .zip file containing the grid information.

  • Ligand Docking:

    • Open the Ligand Docking panel (Tasks > Ligand Docking).

    • Select the grid file you just created.

    • For Ligands to Dock, choose the prepared ligand(s) from your Project Table.

    • In the Settings tab, choose the docking Precision. SP (Standard Precision) is a good starting point; XP (Extra Precision) is more computationally intensive but more accurate.[19]

    • Click Run.

  • Analysis:

    • The docking job will complete and output the results to the Project Table, including the Docking Score (GScore). More negative scores indicate better predicted binding affinity.

    • Select the output entry to view the docked pose in the workspace.

    • Use the Ligand Interaction Diagram tool to generate a 2D schematic of the binding interactions, which is excellent for identifying key hydrogen bonds and hydrophobic contacts.

Data Presentation and Interpretation

Docking results are most powerful when used to compare a series of related compounds. The primary output, the docking score, provides a quantitative estimate of binding affinity. This data should be tabulated to facilitate SAR analysis.

Table 1: Example Docking Data for 7-Azaindole Derivatives against BRAF Kinase

Compound IDR-Group at C3 PositionDocking Score (kcal/mol)*Key H-Bonds with Hinge (Residues)
7A-01 -H-8.2Cys532, Glu530
7A-02 -Phenyl-9.5Cys532, Glu530
7A-03 -Methyl-8.5Cys532, Glu530
7A-04 -Cyclopropyl-8.9Cys532, Glu530

*Scores are hypothetical and for illustrative purposes. Lower (more negative) scores indicate better predicted affinity.

From this hypothetical data, a researcher could infer that a phenyl group at the C3 position (7A-02) may be accessing a beneficial hydrophobic pocket, leading to a better docking score compared to hydrogen (7A-01) or a smaller alkyl group (7A-03). This hypothesis can then be used to design the next round of compounds for synthesis and testing.

Conclusion

The 7-azaindole scaffold is a validated and versatile starting point for the design of potent kinase inhibitors.[1][22] When coupled with robust and properly validated molecular docking protocols, it becomes a powerful tool in the hands of medicinal chemists and computational scientists. By enabling the prediction and rationalization of protein-ligand interactions at an atomic level, docking accelerates the design-synthesize-test-analyze cycle of drug discovery. The protocols and principles outlined in this guide provide a solid framework for researchers to confidently apply these computational techniques to their own 7-azaindole-based projects, ultimately paving the way for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-acetyl-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with azaindole scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the successful synthesis of 4-acetyl-7-azaindole, a key building block in numerous drug discovery programs.

Introduction: The Challenge of Regioselective C4-Acylation

The 7-azaindole core is a privileged structure in medicinal chemistry, prized for its ability to mimic indole and purine systems while offering modulated physicochemical properties like solubility and metabolic stability.[1] However, the functionalization of this scaffold presents unique regioselectivity challenges. Direct electrophilic substitution, such as Friedel-Crafts acylation, on the unprotected 7-azaindole ring is notoriously difficult to control. The reaction is often plagued by low yields, N-acylation, and preferential substitution at the electron-rich C3 position of the pyrrole ring, making the synthesis of the C4-isomer a non-trivial pursuit.[2][3]

This guide will steer you away from common pitfalls and toward a robust, reproducible multi-step strategy that delivers the desired this compound with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why did my direct Friedel-Crafts acylation of 7-azaindole with acetyl chloride and AlCl₃ fail or give the wrong product?

A1: This is the most common issue encountered. There are two primary reasons for the failure of this approach:

  • Lewis Acid Complexation: The pyridine nitrogen (N7) in the 7-azaindole ring is basic and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation deactivates the entire ring system towards electrophilic attack, often halting the reaction completely.

  • Inherent Regioselectivity: In cases where some reaction does occur, the pyrrole ring is significantly more nucleophilic than the pyridine ring. Electrophilic substitution on the indole scaffold overwhelmingly favors the C3 position due to the stability of the resulting cationic intermediate.[3] Therefore, any product formed is likely to be 3-acetyl-7-azaindole, not the desired C4 isomer.

Q2: Is there a reliable, direct method to acylate the C4 position?

A2: Currently, a high-yield, one-step method for the direct C4-acylation of unprotected 7-azaindole is not well-established in the literature. Modern C-H activation strategies are an emerging area but often require specialized directing groups and catalysts that may not be practical for all applications.[5][6] For a robust and scalable synthesis, an indirect, multi-step approach is strongly recommended.

Q3: What is the recommended synthetic strategy for obtaining this compound?

A3: The most reliable and field-proven strategy involves a three-step sequence starting from 7-azaindole:

  • N-Oxidation of the pyridine ring to form 7-azaindole-N-oxide.

  • Regioselective Chlorination at the C4 position to yield 4-chloro-7-azaindole.

  • Palladium-Catalyzed Cross-Coupling to introduce the acetyl moiety. A Sonogashira coupling followed by alkyne hydration is an excellent choice.

This pathway is highly effective because it leverages the directing effect of the N-oxide functionality to achieve selective activation of the C4 position for subsequent halogenation.[7]

Q4: How do I monitor the progress of these reactions effectively?

A4: For each step, Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring. For more precise analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. 1H NMR spectroscopy of an aliquot from the reaction mixture can also provide definitive information on conversion and the formation of isomers.

Troubleshooting Guide

This section addresses specific problems you might encounter while following the recommended synthetic route.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: N-Oxidation
Low or no conversion of 7-azaindole.1. Inactive oxidizing agent (e.g., old H₂O₂).2. Insufficient reaction time or temperature.1. Use a fresh, properly titrated solution of hydrogen peroxide or an alternative oxidant like m-CPBA.2. Increase reaction time and monitor by TLC/LC-MS. Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but monitor for potential decomposition.
Formation of multiple byproducts.Over-oxidation or decomposition of the N-oxide product under harsh conditions.1. Maintain the recommended reaction temperature (5–15 °C).2. Avoid a large excess of the oxidizing agent. Use a molar ratio of 7-azaindole to H₂O₂ of 1:1.1 to 1:1.3.[7]
Step 2: Chlorination
Low yield of 4-chloro-7-azaindole.1. Incomplete reaction.2. Formation of other chloro-isomers.3. Degradation during workup.1. Ensure the reaction is heated sufficiently (80–100 °C) and for an adequate duration (2–8 hours).[7]2. The N-oxide strongly directs to C4; significant formation of other isomers is rare with this method.3. During aqueous workup, maintain a low temperature (-5 to 0 °C) when quenching and carefully control the pH adjustment to 8.5–9.5 to ensure clean precipitation.[7]
Step 3: Sonogashira Coupling & Hydration
Failed Sonogashira coupling reaction.1. Inactive palladium catalyst.2. Presence of oxygen in the reaction vessel.3. Poor quality of base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.2. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.3. Use anhydrous, amine-free solvents and a freshly opened or purified base (e.g., triethylamine, DIPEA).
Low yield of the hydrated product (ketone).1. Incomplete hydration of the alkyne intermediate.2. Decomposition of the product under harsh acidic conditions.1. Ensure sufficient acid catalyst (e.g., sulfuric acid, formic acid) is used. Microwave irradiation can sometimes accelerate this step.2. Use the mildest acidic conditions that promote hydration. Monitor the reaction closely and neutralize the acid as soon as the reaction is complete to prevent degradation.

Recommended Experimental Protocols

Workflow Overview

SynthesisWorkflow A 7-Azaindole B 7-Azaindole-N-oxide A->B H₂O₂ / THF 5-15 °C C 4-Chloro-7-azaindole B->C POCl₃ / MeCN 80-100 °C D 4-Ethynyl-7-azaindole Intermediate C->D Pd Catalyst, CuI TMS-acetylene, Base E This compound D->E H₂SO₄ / H₂O Hydration

Caption: Recommended multi-step synthesis of this compound.

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This two-step protocol is adapted from established procedures for the regioselective halogenation of 7-azaindole.[7]

Step 1A: N-Oxidation of 7-Azaindole

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-azaindole (1.0 eq) in tetrahydrofuran (THF). Cool the solution to 5 °C in an ice-water bath.

  • Reaction: Slowly add hydrogen peroxide (30% aq. solution, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Monitoring: Stir the reaction mixture at 5–15 °C for 2–5 hours. Monitor the consumption of the starting material by TLC (e.g., using 10% MeOH in DCM as eluent).

  • Workup: Once the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide, which can often be used in the next step without further purification.

Step 1B: Chlorination of 7-Azaindole-N-oxide

  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend the crude 7-azaindole-N-oxide (1.0 eq) in acetonitrile.

  • Reaction: Add phosphorus oxychloride (POCl₃, 5.0–8.0 eq) and heat the mixture to reflux (80–100 °C) for 2–8 hours. The reaction should become a clear solution.

  • Monitoring: Follow the reaction progress by LC-MS until the N-oxide is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and acetonitrile. Carefully add the residue to crushed ice with vigorous stirring.

  • Isolation: Adjust the pH of the aqueous solution to 8.5–9.5 with a base (e.g., 2M NaOH or solid NaHCO₃). The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 4-chloro-7-azaindole can be purified further by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Sonogashira Coupling and Hydration to this compound

This protocol uses a standard Sonogashira coupling followed by acid-catalyzed hydration.[4][8][9]

Step 2A: Sonogashira Coupling

  • Setup: To an oven-dried flask, add 4-chloro-7-azaindole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%). Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 eq). Finally, add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected alkyne in methanol and add a base (e.g., K₂CO₃). Stir at room temperature for 1-2 hours until the TMS group is removed (monitor by TLC). Concentrate the mixture, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude 4-ethynyl-7-azaindole.

Step 2B: Alkyne Hydration

  • Setup: Dissolve the crude 4-ethynyl-7-azaindole in a mixture of formic acid and water (or another suitable acid system like H₂SO₄ in aqueous THF).

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir until the alkyne is fully converted to the ketone, as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Troubleshooting Decision Tree

If you have attempted a direct Friedel-Crafts acylation and it has failed, this decision tree can guide your next steps.

TroubleshootingTree Start Direct Friedel-Crafts Acylation Attempted CheckProduct Analyze crude reaction mixture by LC-MS and ¹H NMR Start->CheckProduct NoReaction Result: No Reaction (Only Starting Material) CheckProduct->NoReaction No Product WrongIsomer Result: Wrong Isomer (Likely 3-acetyl-7-azaindole) CheckProduct->WrongIsomer Product Formed LowYield Result: Low Yield / Complex Mixture CheckProduct->LowYield Multiple Products Reason_Deactivation Cause: Lewis acid complexation with N7 deactivates the ring. NoReaction->Reason_Deactivation Reason_Regio Cause: C3 is the kinetically favored site for electrophilic attack. WrongIsomer->Reason_Regio Solution Action: Abandon direct acylation. Adopt the recommended multi-step strategy via 4-chloro-7-azaindole. LowYield->Solution Reason_Deactivation->Solution Reason_Regio->Solution

Caption: Decision tree for troubleshooting a failed direct acylation.

References

Technical Support Center: Troubleshooting Low Yields in 7-Azaindole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important scaffold. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your research.

Part 1: Foundational Troubleshooting

FAQ 1: My 7-azaindole functionalization reaction is resulting in a low yield. What are the fundamental parameters I should investigate first?

Low yields in 7-azaindole functionalization can often be traced back to foundational experimental conditions. Before delving into complex mechanistic issues, it is crucial to ensure the basics are rigorously controlled.

  • Reagent Quality and Stoichiometry:

    • 7-Azaindole Purity: Ensure the starting 7-azaindole is pure and free from contaminants. Residual impurities from previous steps can interfere with catalytic cycles.

    • Partner Reagent Integrity: For cross-coupling reactions, the integrity of the coupling partner (e.g., boronic acid, organotin reagent) is paramount. Boronic acids, for instance, can dehydrate to form unreactive boroxines. It is advisable to use freshly opened or properly stored reagents.

    • Precise Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side reactions.

  • Solvent and Atmosphere:

    • Anhydrous and Degassed Solvents: Many functionalization reactions, particularly those involving organometallic catalysts, are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and that the reaction mixture is thoroughly degassed. The presence of oxygen can lead to the oxidation of catalysts and reagents, while water can hydrolyze sensitive intermediates. The choice of solvent itself can also be critical, as it can influence the solubility of reagents and the stability of catalytic species[1].

    • Inert Atmosphere: Conduct your reactions under a robust inert atmosphere (e.g., argon or nitrogen). This is especially critical during the setup and at elevated temperatures.

  • Temperature Control:

    • Consistent Heating: Ensure uniform and consistent heating of the reaction mixture. Use a calibrated hot plate with a temperature probe or an oil bath. Temperature fluctuations can lead to inconsistent reaction rates and the formation of byproducts.

    • Avoid Overheating: While some reactions require high temperatures, excessive heat can lead to the decomposition of the 7-azaindole scaffold or the catalyst.

  • Catalyst and Ligand Integrity:

    • Catalyst Activity: Use a fresh, active catalyst. Palladium catalysts, for example, can lose activity over time if not stored properly.

    • Ligand Purity: The purity of the ligand is as important as the catalyst itself. Impurities in the ligand can poison the catalyst.

The following workflow provides a systematic approach to troubleshooting these foundational issues.

G start Low Yield Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check solvent_check Ensure Anhydrous and Degassed Solvent reagent_check->solvent_check atmosphere_check Confirm Robust Inert Atmosphere solvent_check->atmosphere_check temp_check Check Temperature Control and Uniformity atmosphere_check->temp_check catalyst_check Assess Catalyst and Ligand Integrity temp_check->catalyst_check outcome Systematically Optimize Each Parameter catalyst_check->outcome

Caption: Foundational Troubleshooting Workflow for Low Yields.

Part 2: Navigating Protecting Group Strategies

FAQ 2: How do I select the appropriate protecting group for my 7-azaindole functionalization, and what are the common issues associated with them?

The selection of a protecting group for the N-H of the 7-azaindole pyrrole ring is a critical decision that can significantly impact the outcome of your reaction. An inappropriate protecting group can lead to low yields, side reactions, or difficulties in deprotection.

  • The Role of the Protecting Group:

    • Preventing N-Functionalization: The primary role is to prevent unwanted reactions at the nitrogen atom.

    • Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the 7-azaindole ring system. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can enhance its nucleophilicity.

    • Directing Regioselectivity: In some cases, a protecting group can direct functionalization to a specific position on the ring.

  • Common Protecting Groups and Associated Issues:

Protecting GroupAdvantagesCommon Issues & Troubleshooting
Boc (tert-Butoxycarbonyl) Easily introduced and removed under mild acidic conditions.Can be thermally labile. In some cross-coupling reactions, it may not be robust enough. If you observe decomposition, consider a more stable protecting group.
SEM (2-(Trimethylsilyl)ethoxymethyl) Robust under a wide range of conditions. Can act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution at the 4-position[2][3].Deprotection requires fluoride sources (e.g., TBAF) or strong acid, which may not be compatible with all functional groups.
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl) Very stable and strongly electron-withdrawing, which can be useful for certain transformations.Can be difficult to remove, often requiring harsh conditions. The strong deactivation of the ring may hinder desired reactions.
Alkyl Groups (e.g., Methyl, Benzyl) Increase the electron density of the ring.Can be challenging to remove. N-alkylation can sometimes be difficult to achieve selectively.
  • Causality in Protecting Group Selection: The choice of protecting group should be guided by the specific reaction you are performing. For instance, in a palladium-catalyzed amination of a halo-7-azaindole, using an unprotected N-H can sometimes be successful with the right choice of catalyst and ligand, avoiding the need for protection and deprotection steps[4]. However, for many other transformations, protection is necessary. The SEM group is particularly advantageous when nucleophilic substitution at the 4-position is desired, as it both protects the nitrogen and activates the distal position[2][3].

The following decision tree can aid in the selection of a suitable protecting group.

G start Need to Protect 7-Azaindole N-H reaction_type What is the subsequent reaction type? start->reaction_type deprotection_conditions What deprotection conditions are compatible with the final product? reaction_type->deprotection_conditions Mild Acidic Deprotection Tolerated? sem Use SEM Group reaction_type->sem SNAr at C4 or Robustness Needed? sulfonyl Use Sulfonyl Group reaction_type->sulfonyl Strong Ring Deactivation Required? no_protection Consider No Protection (with careful catalyst/ligand selection) reaction_type->no_protection Pd-catalyzed Amination? boc Use Boc Group deprotection_conditions->boc Yes

Caption: Decision Tree for 7-Azaindole N-H Protecting Group Selection.

Part 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

FAQ 3: My Suzuki-Miyaura coupling on a halo-7-azaindole is inefficient. How can I optimize the reaction?

The Suzuki-Miyaura coupling is a powerful tool for the C-C bond formation on 7-azaindoles, but its success is highly dependent on the careful optimization of several parameters. Low yields are often due to a suboptimal combination of catalyst, ligand, base, and solvent.

  • The Critical Role of the Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-rich and potentially coordinating heterocycles like 7-azaindole, the choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands, such as SPhos, are often effective[5].

  • Base Selection: The base plays a key role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered. For example, Cs₂CO₃ is often effective in Suzuki couplings of 7-azaindoles[5].

  • Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-catalysts can sometimes offer better performance and reproducibility.

  • Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of a non-polar solvent (e.g., toluene) and a polar solvent (e.g., ethanol, water) is often beneficial[5].

Troubleshooting Table: Suzuki-Miyaura Coupling of Halo-7-azaindoles

IssuePotential CauseRecommended Action
Low Conversion Inefficient catalytic cycle.Screen different ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst and/or ligand loading.
Inappropriate base.Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).
Low reaction temperature.Gradually increase the reaction temperature.
Dehalogenation of Starting Material Proto-dehalogenation side reaction.Use a weaker base or ensure strictly anhydrous conditions.
Homo-coupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture.
High catalyst loading.Reduce the catalyst loading.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

  • Setup: In an array of oven-dried reaction vials, add the halo-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent. Add the appropriate amount of this solution to each reaction vial.

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate. Run the reactions for a set amount of time.

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and yield.

This systematic screening will allow you to identify the optimal conditions for your specific substrate.

FAQ 4: I am struggling with low yields in my Heck coupling with 7-azaindole. What factors should I screen?

The Heck reaction, for the formation of C-C bonds between a halide and an alkene, can also be challenging with 7-azaindoles. Similar to the Suzuki coupling, the reaction is sensitive to the choice of catalyst, ligand, base, and solvent.

  • Catalyst System: Palladium acetate (Pd(OAc)₂) is a common catalyst for the Heck reaction. The choice of ligand is critical to prevent catalyst deactivation.

  • Base: An inorganic base like KOAc or K₂CO₃ is often used to neutralize the HX generated during the reaction[6].

  • Solvent: High-boiling polar aprotic solvents like DMF are typically used.

Troubleshooting Workflow for Heck Coupling

G start Low Yield in Heck Coupling catalyst_check Optimize Pd Source and Ligand start->catalyst_check base_check Screen Inorganic Bases (e.g., KOAc, K2CO3) catalyst_check->base_check solvent_check Evaluate High-Boiling Polar Aprotic Solvents (e.g., DMF, DMAc) base_check->solvent_check temp_check Adjust Reaction Temperature solvent_check->temp_check outcome Improved Yield temp_check->outcome

References

How to improve the solubility of 4-azaindole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and overcoming solubility challenges associated with 4-azaindole-containing compounds.

Understanding the Challenge: Why is My 4-Azaindole Compound Poorly Soluble?

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, prized as a bioisostere of indole and purine.[1][2] However, the very features that make it attractive—a planar, rigid, fused aromatic system capable of strong intermolecular interactions—are often the root cause of poor aqueous solubility.

Key Contributing Factors:

  • High Crystal Lattice Energy: The planar structure of the 4-azaindole core facilitates efficient crystal packing. Strong intermolecular forces, including hydrogen bonding (N-H---N) and π-π stacking, create a highly stable crystal lattice that requires significant energy to break apart during dissolution.[3][4] Overcoming this energy barrier is a primary hurdle to achieving good solubility.

  • Lipophilicity: While the introduction of a pyridine nitrogen atom generally lowers lipophilicity compared to an indole equivalent, many derivatives, especially those developed as kinase inhibitors, are decorated with lipophilic groups to achieve high target potency.[5][6] This delicate balance often results in a molecule with poor aqueous solubility.

  • Weak Basicity: The pyridine nitrogen in the 4-azaindole core provides a basic handle for protonation. With a calculated pKa of approximately 4.85, it is a weak base.[7] This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form. While salt formation is possible, it requires a sufficiently acidic environment to remain ionized.

Troubleshooting & Optimization Strategies

Improving the solubility of a 4-azaindole derivative requires a multi-faceted approach. The optimal strategy depends on the project stage, the intended application, and the specific structural features of the molecule . The following decision tree outlines a logical workflow for addressing solubility issues.

G cluster_start Initial State cluster_stage Project Stage cluster_strategy Primary Strategy cluster_structural_tactics Structural Tactics cluster_formulation_tactics Formulation Tactics start Poorly Soluble 4-Azaindole Compound discovery Early Discovery (Lead Generation) start->discovery Is the project in early stages? optimization Lead Optimization (Candidate Selection) start->optimization Is the project in later stages? structural Structural Modification (Improve Intrinsic Solubility) discovery->structural Focus on improving 'drug-like' properties optimization->structural May still be viable formulation Formulation Strategy (Improve Apparent Solubility) optimization->formulation Focus on enabling in vivo studies bioisostere Bioisosteric Replacement (e.g., Indole -> 4-Azaindole) structural->bioisostere side_chains Add Polar/Flexible Side Chains structural->side_chains disrupt_packing Introduce 3D Complexity (Disrupt Planarity) structural->disrupt_packing salt Salt Formation formulation->salt asd Amorphous Solid Dispersion (ASD) formulation->asd complexation Cyclodextrin Complexation formulation->complexation nano Nanosuspension formulation->nano

Caption: Decision workflow for solubility enhancement.
Structural Modification Strategies

In early drug discovery, modifying the molecule's core structure is the preferred approach to improve intrinsic solubility.

A. Bioisosteric Replacement of Lipophilic Scaffolds

One of the most powerful features of the 4-azaindole core is its role as a more soluble bioisostere for the traditional indole scaffold. The pyridine nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and improving interactions with water, while also helping to disrupt the crystal packing that can suppress solubility.[6][8]

Case Study: p21-Activated Kinase 1 (PAK1) Inhibitors A study by Genentech demonstrated the power of this approach.[5] An indole-based PAK1 inhibitor was potent but suffered from high lipophilicity (clogD = 4.4) and extremely low aqueous solubility (<0.1 µM). By replacing the indole core with a 4-azaindole scaffold, the team achieved a dramatic improvement in physicochemical properties.

ParameterIndole Analog4-Azaindole Analog Fold Improvement
Aqueous Solubility (µM) < 0.15 > 50x
clogD4.43.5Lower Lipophilicity
Cellular Potency (IC50, nM)2001002x
Mouse Unbound Clearance2001020x
Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[9]

This case validates that for a lead series suffering from solubility issues stemming from an indole or other lipophilic core, switching to a 4-azaindole is a primary, high-impact strategy to consider.[10]

B. Introduction of Polar, Flexible Side Chains

Attaching conformationally flexible substituents that contain polar groups is a classic and effective strategy.[1] These groups improve solubility through two primary mechanisms:

  • Increased Polarity: Groups containing hydroxyls, amines, amides, and ethers can form hydrogen bonds with water.[1]

  • Disruption of Crystal Packing: Non-planar, flexible chains disrupt the flat stacking of the aromatic cores, lowering the crystal lattice energy and making the dissolution process more favorable.[11][12]

A Japanese patent for 4-azaindole compounds targeting tuberculosis noted that the introduction of a hydroxyethylamide side chain led to improved DMSO solubility, underscoring the value of this approach.[13]

C. Salt Formation

For a weakly basic compound like 4-azaindole, forming a salt with an acidic counterion is a very common and effective method to significantly increase aqueous solubility and dissolution rate.[6][14]

  • The pKa Rule: A general guideline is that for stable salt formation, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the basic drug.[14][15] Given the 4-azaindole pKa of ~4.85, strong acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid (mesylate) are excellent candidates for forming stable, soluble salts.[16]

  • Counterion Selection: The choice of counterion is critical. While hydrochloride salts are common, they can sometimes exhibit a "common-ion effect" in gastric fluid, which is rich in chloride, potentially suppressing solubility.[16] It is crucial to screen a range of counterions (e.g., mesylate, besylate, tosylate, sulfate) to find the optimal balance of solubility, stability, and manufacturability.[17]

  • Disproportionation Risk: A key risk with salts of weak bases is disproportionation, where the salt converts back to the less soluble free base in a higher pH environment (like the intestine).[18] This can lead to precipitation and loss of bioavailability. The physical stability of the chosen salt form must be rigorously tested.

Formulation Strategies

For later-stage development, when the core molecular structure is fixed, formulation technologies can be employed to enhance the apparent solubility and bioavailability of the compound.

A. Amorphous Solid Dispersions (ASD)

This is one of the most powerful modern techniques for improving the solubility of poorly soluble drugs, particularly kinase inhibitors.[19][20]

  • Mechanism: In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous, higher-energy state.[21] This amorphous form lacks the stable crystal lattice of the solid drug, leading to significantly faster dissolution and the ability to achieve supersaturated concentrations in solution, which can drive absorption.[22]

  • Polymer Selection: The choice of polymer is critical for both solubilization and preventing the drug from recrystallizing over time. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or PVPVA.[23][24] The polymer must have good miscibility with the 4-azaindole compound, often facilitated by hydrogen bonding between the drug and polymer.[21]

  • Preparation Methods: ASDs are typically prepared via spray-drying or hot-melt extrusion (HME).[25] The choice depends on the thermal stability of the compound and the desired final particle properties.

B. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like a 4-azaindole derivative, forming an inclusion complex with significantly improved aqueous solubility.[26][27]

  • Mechanism: The hydrophobic 4-azaindole moiety partitions into the cyclodextrin cavity, while the hydrophilic outer surface of the complex interacts favorably with water.[28]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals.[29][30] The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule.

  • Application: This technique is particularly useful for developing aqueous formulations for intravenous administration or for improving the dissolution of oral dosage forms.[31]

Experimental Protocols

Accurate solubility measurement is essential for diagnosing problems and evaluating the success of enhancement strategies. Two key types of solubility should be measured: kinetic and thermodynamic.

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This high-throughput assay is ideal for early discovery to quickly rank compounds. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[17][19]

  • Prepare Stock Solution: Create a high-concentration stock solution of the 4-azaindole compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dispense to Assay Plate: Transfer a small, precise volume (e.g., 1-2 µL) from the DMSO dilution plate to a clear-bottom 96-well assay plate.

  • Add Aqueous Buffer: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations (final DMSO concentration should be kept low, typically ≤2%).

  • Incubate: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading remains below a set threshold (e.g., 1.5 times the absorbance of the DMSO-only control).[17]

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is the "gold standard" for determining the true equilibrium solubility of a compound. It is lower-throughput but essential for lead optimization and pre-formulation studies.[3][10]

  • Add Excess Solid: Add an excess amount of the solid 4-azaindole compound to a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Add Solvent: Add a precise volume of the desired aqueous buffer (e.g., pH-adjusted buffers to mimic gastric or intestinal fluid) to the vial.

  • Equilibrate: Tightly seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[31]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.[10]

  • Confirm Solid State: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to confirm that the compound's crystal form did not change during the experiment.

Frequently Asked Questions (FAQs)

Q1: I've replaced my indole with a 4-azaindole, but the solubility is still poor. What's the next step?

This is a common scenario, especially if the rest of the molecule is highly lipophilic. The next logical step is to introduce polar, flexible groups at solvent-exposed positions of the molecule.[1] Analyze your molecule's structure (or a co-crystal structure with its target, if available) to identify vectors for substitution that will not disrupt target binding. Adding small, polar moieties like a hydroxyl, a methoxy group, or a short amino-linker can disrupt crystal packing and improve aqueous interactions.

Q2: Which salt form is best for my weakly basic 4-azaindole derivative?

There is no single "best" salt. While hydrochloride is a common starting point, it's crucial to perform a salt screen with several strong acid counterions (e.g., mesylate, sulfate, besylate, tosylate).[17] The ideal salt will provide a significant solubility advantage while also demonstrating good crystallinity and physical stability (i.e., it is not overly hygroscopic and does not disproportionate easily).

Q3: My compound's kinetic solubility is 150 µM, but the thermodynamic solubility is only 5 µM. Why are they so different and which one matters?

This discrepancy is common and highlights the difference between the two measurements.

  • Kinetic solubility measures how readily your compound precipitates from a supersaturated solution (created by crashing it out of DMSO). The higher value suggests your compound may be slow to crystallize and can form supersaturated solutions, which can be beneficial for absorption.[28]

  • Thermodynamic solubility represents the true equilibrium solubility of the most stable solid form. This is the relevant value for determining the maximum dissolved concentration under equilibrium conditions and is critical for formulation development.[32] For early screening, the kinetic value is useful for ranking. For development, the thermodynamic value is the one that must be addressed.

Q4: When should I consider an amorphous solid dispersion (ASD) over other methods?

An ASD is an excellent choice for BCS Class II compounds (low solubility, high permeability) where a significant increase in dissolution rate and apparent solubility is needed to improve oral bioavailability.[20] It is particularly well-suited for late-stage lead optimization or preclinical development when the molecular structure is finalized. If simpler methods like salt formation do not provide sufficient solubility enhancement, or if the compound has a very high melting point (indicative of strong crystal lattice energy), an ASD is a powerful next option.[25]

References

Managing side reactions during the synthesis of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their experimental work. The following content is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Managing Regioselectivity in Electrophilic Halogenation

Electrophilic substitution on the 7-azaindole core is a fundamental strategy for introducing key functional groups. However, controlling the position of substitution can be challenging. This section addresses the most common issue: achieving regioselective C-3 halogenation.

Question 1: My bromination of 7-azaindole with N-Bromosuccinimide (NBS) is yielding a mixture of products, including di-brominated species and low yields of the desired 3-bromo-7-azaindole. How can I improve the regioselectivity and yield?

Answer:

This is a frequent challenge rooted in the reactivity of the 7-azaindole scaffold. The pyrrole ring is electron-rich, making the C-3 position the most nucleophilic and kinetically favored site for electrophilic attack. However, reagents like NBS or elemental bromine can be overly reactive, leading to poor selectivity and over-halogenation, especially if reaction conditions are not strictly controlled.

The key to success is to use a milder brominating agent that moderates the electrophilicity of the bromine source. Copper(II) bromide (CuBr₂) has proven to be a highly effective and practical reagent for the regioselective C-3 bromination of various azaindoles.[1] This method often proceeds at room temperature with high yields and excellent selectivity, avoiding the formation of isomeric impurities.

Workflow: Troubleshooting Poor Regioselectivity in Bromination

G cluster_0 start Problem: Mixture of isomers/ low yield with NBS check_reagent Is the brominating reagent too reactive? start->check_reagent switch_reagent Action: Switch to a milder reagent like CuBr₂ check_reagent->switch_reagent Yes protocol Follow C-3 Selective Bromination Protocol switch_reagent->protocol verify Verify Product: ¹H NMR & LC-MS protocol->verify success Result: High yield of pure 3-bromo-7-azaindole verify->success

Caption: Decision workflow for improving bromination regioselectivity.

Protocol: C-3 Selective Bromination using Copper(II) Bromide[1]
  • Reaction Setup: In a round-bottom flask, dissolve 7-azaindole (1.0 eq.) in acetonitrile (MeCN).

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 1.1 - 2.0 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the residue by silica gel column chromatography to yield the pure 3-bromo-7-azaindole.

ReagentTypical ConditionsAvg. YieldSelectivity (C-3)Reference
NBS CH₂Cl₂ or MeCN, 0°C to RT40-70%Moderate to PoorGeneral Knowledge
Br₂ Acetic Acid, RT50-75%ModerateGeneral Knowledge
CuBr₂ MeCN, RT>90%Excellent[1]

Section 2: Functionalization via the Pyridine Ring: N-Oxidation

To functionalize the electron-deficient pyridine ring, particularly at the C-4, C-5, or C-6 positions, a common strategy is to first form the 7-azaindole N-oxide. This intermediate activates the pyridine ring for subsequent reactions. However, the oxidation process itself can be problematic.

Question 2: I am trying to synthesize 7-azaindole N-oxide, but my reaction is either incomplete or I am seeing degradation of my starting material. What are the best practices for a clean and high-yielding N-oxidation?

Answer:

Successful N-oxidation of 7-azaindole hinges on choosing the right oxidant and carefully controlling the reaction temperature. The two most reliable and widely used methods employ hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[2]

  • Hydrogen Peroxide Method: This is often a very clean and high-yielding method. It is crucial to perform the initial addition at a low temperature (e.g., 5°C) before allowing the reaction to slowly warm to room temperature. This controlled warming prevents thermal decomposition of both the peroxide and the product.[2]

  • m-CPBA Method: This is a classic method for N-oxidation. The primary challenge is quenching the excess m-CPBA and removing the resulting meta-chlorobenzoic acid during work-up. A wash with a saturated aqueous solution of sodium bicarbonate is essential.[2]

Protocol Comparison: N-Oxidation of 7-Azaindole
ParameterMethod 1: Hydrogen PeroxideMethod 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (50%)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature 5°C to Room Temperature0°C to Room Temperature
Reaction Time ~3 hours2-4 hours
Typical Yield 93.6%[2]Widely applicable, yield varies
Key Advantage High yield, clean work-upReadily available oxidant
Experimental Protocol: N-Oxidation using Hydrogen Peroxide[2]
  • Reaction Setup: Dissolve 7-azaindole (1.0 eq.) in THF in a round-bottom flask and cool the mixture to 5°C using an ice-water bath.

  • Reagent Addition: While stirring, slowly add 50% hydrogen peroxide (1.2 eq.).

  • Reaction Conditions: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation. Add n-hexane to the concentrated solution to precipitate the product.

  • Isolation: Collect the resulting pale solid by filtration, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.

Once formed, the N-oxide can be used to direct functionalization. For instance, N-oxide activation has been shown to completely switch the regioselectivity of Heck arylations from the α- to the β-position of an N-vinyl substituent.[3]

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are powerful tools for creating C-C bonds on the 7-azaindole scaffold. However, the free N-H group and the pyridine nitrogen can interfere with the catalytic cycle, leading to low yields or complete reaction failure.

Question 3: My Suzuki-Miyaura coupling on an unprotected 3-bromo-7-azaindole is giving very low yields. I suspect the catalyst is being inhibited. How can I overcome this?

Answer:

You are correct to suspect catalyst inhibition. The acidic N-H proton of the pyrrole ring and the Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4] While N-protection is one strategy, it adds extra steps to the synthesis. A more elegant solution is to use a robust catalytic system specifically designed to tolerate these functional groups.

Modern palladium precatalysts, combined with bulky, electron-rich phosphine ligands, are highly effective for these challenging substrates. Systems utilizing ligands like SPhos or XPhos are known to promote the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles under relatively mild conditions, providing excellent yields.[4][5]

The choice of base and solvent is also critical. A common and effective combination is K₃PO₄ in a dioxane/water solvent system.[4]

Logical Flow for Optimizing Suzuki Coupling

G cluster_1 start Problem: Low yield in Suzuki coupling of unprotected 7-azaindole catalyst_check Is the catalytic system robust enough for N-H and pyridine motifs? start->catalyst_check catalyst_upgrade Action: Use Pd precatalyst with bulky phosphine ligand (e.g., SPhos, XPhos) catalyst_check->catalyst_upgrade No conditions_opt Optimize Conditions: Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane/H₂O or Toluene/EtOH catalyst_upgrade->conditions_opt run_reaction Run optimized reaction (e.g., 60-100°C) conditions_opt->run_reaction success Result: High yield of coupled product run_reaction->success

Caption: Optimization pathway for Suzuki coupling of 7-azaindoles.

Protocol: Robust Suzuki-Miyaura Coupling of Unprotected Halo-7-Azaindoles[4]
  • Reaction Setup: To an oven-dried vial, add the halo-7-azaindole (1.0 eq.), the boronic acid (1.5-2.0 eq.), K₃PO₄ (2.0 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically 60-100°C) with stirring for 5-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel chromatography.

Section 4: Preventing Dimerization

Under certain conditions, particularly in the presence of strong bases or during some metal-catalyzed reactions, 7-azaindole can undergo self-reaction or dimerization, complicating purification and reducing the yield of the desired product.

Question 4: During a base-mediated reaction, I'm observing a significant amount of a higher molecular weight side product that appears to be a dimer of my 7-azaindole starting material. What causes this and how can I prevent it?

Answer:

This side reaction is often a consequence of the dual nature of the 7-azaindole molecule. The N-H proton is acidic and can be deprotonated by a strong base to form the 7-azaindolate anion. This anion is a potent nucleophile. Simultaneously, the pyridine ring makes the C-4 and C-6 positions susceptible to nucleophilic attack. This can lead to the nucleophilic attack of one azaindole molecule onto another. Furthermore, 7-azaindole is known to self-associate via hydrogen bonding to form dimers in solution, which can facilitate intermolecular reactions.[6]

Mechanistic studies on related syntheses have shown that dimerization can occur via addition of a lithiated intermediate to a starting material picoline, highlighting the propensity for such self-reactions.[7]

Strategies to Minimize Dimerization:

  • Choice of Base: Use the mildest base that can effectively promote the desired reaction. If a strong base is required, consider using a hindered base like LDA at low temperatures.

  • Protecting Groups: Protecting the N-H proton with a suitable group, such as Boc, SEM, or a sulfonyl group, can prevent deprotonation and subsequent nucleophilic attack. The SEM group can be particularly useful as it can also activate the 4-position for nucleophilic aromatic substitution.[8][9]

  • Slow Addition: If the reaction involves adding a reactive intermediate to the 7-azaindole, use slow addition (e.g., via syringe pump) to keep the concentration of the nucleophile low, favoring the desired reaction over dimerization.

  • Temperature Control: Running the reaction at the lowest possible temperature can often slow down the rate of the undesired dimerization side reaction more than the desired transformation.

By understanding the underlying mechanisms of these common side reactions, researchers can proactively design more robust and efficient syntheses of complex 7-azaindole derivatives.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of azaindole derivatives. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the common and often complex challenges encountered when transitioning from bench-scale experiments to large-scale production.

The azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent electronic properties of the azaindole nucleus present unique synthetic hurdles that are often magnified during scale-up.[3] This document provides a structured approach to diagnosing and solving these issues, grounded in mechanistic principles and practical experience.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Core Issues in Scale-Up

This section addresses high-level, recurring problems that can derail a scale-up campaign.

Q1: My reaction yield dropped significantly when moving from a 1 g to a 100 g scale. What are the most common culprits?

A1: This is a classic scale-up challenge. The primary reasons are often related to mass and heat transfer limitations.

  • Mixing and Heterogeneity: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reagent concentration. This can accelerate side reactions, such as dimerization or polymerization, which are less likely in a well-mixed flask.[4]

  • Heat Transfer: Exothermic events are harder to control at scale. A reaction that warms moderately in a flask can overheat in a large reactor if the surface-area-to-volume ratio is too low for efficient cooling. This thermal runaway can lead to product decomposition and the formation of impurities.

  • Reagent Addition Rate: The rate of adding a critical reagent (e.g., an organometallic compound) becomes crucial at scale. A slow, controlled addition is necessary to maintain the optimal temperature and concentration profile. A rate that was acceptable on the bench may be too fast for a large volume.

Q2: Why are classical indole syntheses like the Fischer or Bartoli methods often problematic for azaindoles, especially at scale?

A2: The core of the problem lies in the electron-deficient nature of the pyridine ring.[3][4][5] This property fundamentally alters the reactivity compared to a standard aniline precursor for indole synthesis.

  • Fischer Indole Synthesis: This route often requires harsh acidic conditions and high temperatures. The electron-withdrawing pyridine ring can disfavor the key[4][4]-sigmatropic rearrangement step, necessitating even more drastic conditions that can lead to decomposition and a narrow substrate scope.[4][6] While effective for certain isomers with electron-donating groups, it is not a universally scalable method.[4][6]

  • Bartoli Synthesis: This reaction, involving the addition of a vinyl Grignard reagent to a nitro-pyridine, is highly sensitive. The quality and stoichiometry of the Grignard reagent are critical. On a large scale, ensuring the precise delivery of 3-4 equivalents of a high-quality Grignard reagent while maintaining strict cryogenic temperatures (e.g., -78 °C to -20 °C) is a significant engineering challenge.[4]

Q3: I'm struggling with purification. My azaindole derivative streaks badly on silica gel chromatography, and I can't get a clean separation. What's the issue?

A3: The basicity of the pyridine nitrogen in the azaindole core is the primary cause. The lone pair of electrons interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.

Troubleshooting Strategy:

  • Deactivate the Stationary Phase: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites.

  • Alternative Solvents: Incorporating a more polar, basic solvent like pyridine in small amounts into the mobile phase can sometimes improve peak shape.

  • Avoid Chromatography: For large-scale manufacturing, chromatography is often undesirable. Develop a robust process that relies on crystallization or salt formation for purification.[5] If the product is a solid, extensive screening for an effective recrystallization solvent system is a worthwhile investment.[4]

Q4: My palladium-catalyzed cross-coupling reaction is inconsistent at a larger scale. What should I investigate?

A4: Palladium-catalyzed reactions are powerful but sensitive to several factors that are exacerbated at scale.[3][7]

  • Oxygen Sensitivity: Many Pd(0) catalysts and phosphine ligands are sensitive to air. Incomplete degassing of solvents and reactors on a large scale can lead to catalyst oxidation and deactivation. Ensure robust nitrogen or argon sparging of the reaction mixture.

  • Catalyst Loading and Homogeneity: At very low catalyst loadings (common in modern cross-coupling), ensuring the catalyst is homogeneously distributed throughout the large reaction volume can be difficult. Consider pre-dissolving the catalyst and ligand in a portion of the degassed solvent before adding to the main reactor.

  • Substrate and Reagent Quality: Trace impurities in starting materials or solvents (e.g., water, other nucleophiles) that were negligible on a small scale can poison the catalyst in a large batch.

  • Ligand Selection: The choice of ligand is critical. For instance, in Buchwald-Hartwig aminations of halo-azaindoles, biarylphosphine ligands are often used, but inconsistencies in results have been noted upon scale-up.[8][9] Re-optimization of the catalyst/ligand system may be necessary.

Part 2: Troubleshooting Specific Synthetic Routes

Guide 1: Optimizing the Bartoli Synthesis for Scale-Up

Common Problem: Low yield (<30%) and formation of complex, inseparable byproducts.

Causality: The reaction is highly sensitive to the quality of the vinyl Grignard reagent and temperature control. Side reactions often stem from intermolecular reactions competing with the desired intramolecular cyclization.[4]

Troubleshooting Workflow:

start Low Yield in Bartoli Scale-Up check_grignard 1. Verify Grignard Reagent - Titrate to confirm molarity - Use freshly prepared reagent start->check_grignard temp_control 2. Strict Temperature Control - Maintain at -78°C during addition - Slow, controlled warm-up to -20°C check_grignard->temp_control If reagent is good concentration 3. Adjust Concentration - Run reaction at higher dilution - Favors intramolecular cyclization temp_control->concentration If temp is controlled two_step 4. Consider Two-Step Process - Isolate chlorinated intermediate - Perform separate hydrogenolysis step concentration->two_step If still low yield success Improved Yield & Purity two_step->success

Caption: Troubleshooting workflow for low yields in Bartoli synthesis.

Experimental Protocol: Two-Step Bartoli Synthesis and Hydrogenolysis [4]

  • Step 1 (Bartoli Reaction):

    • Charge a suitable reactor with the substituted nitro-pyridine dissolved in anhydrous THF (e.g., 10-20 volumes).

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add 3.5 equivalents of vinylmagnesium bromide solution over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

    • Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over 2 hours.

    • Carefully quench the reaction at -20 °C with a saturated aqueous solution of ammonium chloride.

    • Warm to room temperature and extract the product with a suitable solvent (e.g., ethyl acetate).

    • Purify the crude product (e.g., via a plug of deactivated silica) to isolate the chlorinated azaindole intermediate.

  • Step 2 (Hydrogenolysis):

    • Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.

    • Add a palladium catalyst (e.g., 5-10 mol% Pd/C).

    • Pressurize the reactor with hydrogen gas (pressure will be substrate-dependent, start with 50-100 psi).

    • Heat and stir the reaction until complete conversion is observed (monitor by TLC or LC-MS).

    • Cool, carefully vent the hydrogen, and filter the catalyst through Celite.

    • Concentrate the filtrate to obtain the final azaindole product.

Guide 2: Scaling Palladium-Catalyzed Sonogashira/Cyclization

Common Problem: Incomplete conversion, catalyst deactivation, and/or formation of homocoupled alkyne (Glaser coupling) byproducts.

Causality: This cascade process relies on the delicate balance of two catalytic cycles (Sonogashira coupling and cyclization). Catalyst deactivation by oxygen is a major issue.[3][7] The conditions for the subsequent cyclization (often requiring a strong base or copper mediation) can also interfere with the initial coupling if not properly controlled.[3][5]

Troubleshooting Workflow:

start Issues in Sonogashira/Cyclization Scale-Up degassing 1. Ensure Rigorous Degassing - Sparge solvent and reactor with N₂/Ar - Use pre-degassed reagents start->degassing reagent_quality 2. Check Reagent Quality - Use high-purity halo-aminopyridine - Ensure alkyne is free of impurities degassing->reagent_quality If degassing is robust catalyst_system 3. Optimize Catalyst System - Screen different Pd sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) - Screen Cu(I) co-catalysts (e.g., CuI) reagent_quality->catalyst_system If reagents are pure cyclization_conditions 4. Optimize Cyclization - Test different bases (e.g., K₂CO₃, KOtBu) - Evaluate temperature profile post-coupling catalyst_system->cyclization_conditions If coupling is still poor success Clean Conversion to Azaindole cyclization_conditions->success

Caption: Troubleshooting workflow for Sonogashira/Cyclization reactions.

Part 3: Data Summaries & Protocols

Table 1: Comparison of Conditions for Azaindole Synthesis Routes
Synthetic RouteKey Reagents & ConditionsCommon Scale-Up ChallengesTypical Yield RangeReference(s)
Bartoli Synthesis Nitro-pyridine, Vinyl Grignard (3-4 eq.), THF, -78°C to -20°CStrict temperature control, Grignard quality, exotherm management20-60%[4]
Fischer Synthesis Pyridylhydrazine, Ketone/Aldehyde, Strong Acid (PPA, H₂SO₄), High Temp.Harsh conditions, low yields, limited substrate scope, decomposition15-50% (highly variable)[4][6]
Sonogashira/Cyclization Halo-aminopyridine, Alkyne, Pd catalyst, Cu(I) co-catalyst, BaseCatalyst deactivation (O₂), homocoupling, incomplete cyclization60-90%[3][5][10]
Larock Annulation Halo-aminopyridine, Alkyne, Pd(OAc)₂, Base (e.g., KOAc)Preparation of starting materials, moderate yields40-75%[3][11]
Heck Reaction Amino-o-halopyridine, Alkene, Pd catalyst, BaseCatalyst stability, regioselectivity issues50-80%[7][11]
Protocol: Scalable, Metal-Free Cycloisomerization for 5-Nitro-7-azaindole[5]

This protocol highlights a process developed for multi-kilogram scale that crucially avoids chromatographic purification.

  • Sonogashira Coupling:

    • Charge a reactor with 3-iodo-5-nitro-pyridin-2-ylamine (1.0 eq.), trimethylsilylacetylene (1.2 eq.), triethylamine (4.0 vol), and DMF (1.0 vol).

    • De-gas the mixture thoroughly with argon.

    • Add bis(triphenylphosphino)palladium(II) chloride (0.02 eq.) and CuI (0.02 eq.).

    • Stir at room temperature until the reaction is complete. The product, 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine, often precipitates and can be isolated by simple filtration, avoiding chromatography.

  • Metal-Free Cycloisomerization:

    • Charge a reactor with the silyl-protected intermediate from Step 1 (1.0 kg, 4.25 mol).

    • Add morpholine (3.7 kg, 42.5 mol) and water (230 mL, 12.75 mol).

    • Heat the mixture to 90 °C and stir for 24 hours.

    • Cool the mixture to room temperature and dilute with water (2.0 L).

    • The product, 5-nitro-7-azaindole, precipitates as a high-purity yellow solid.

    • Isolate the product by filtration, wash with water, and dry. This method consistently provides the product in ~88% yield and >97% purity by HPLC.[5]

References

Technical Support Center: Addressing Regioselectivity Issues in the Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for navigating the complexities of regioselective functionalization of the 7-azaindole scaffold. As a privileged heterocyclic motif in medicinal chemistry, precise control over substitution patterns is paramount for successful drug discovery programs.[1][2][3][4][5] This technical support center provides in-depth, field-proven insights into common challenges and their solutions, presented in a direct question-and-answer format.

Understanding the 7-Azaindole Ring System: A Game of Electronics and Sterics

The reactivity of the 7-azaindole core is governed by a delicate interplay of electronic and steric factors. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a unique chemical environment, leading to distinct reactivity at each position.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic attack on an unprotected 7-azaindole, and why?

The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under many conditions.[8][9] This is analogous to the reactivity of indole itself. However, the pyridine nitrogen can be protonated under strongly acidic conditions, which deactivates the entire ring system towards electrophilic substitution and can lead to a mixture of products or polymerization.

Q2: How does N-protection influence the regioselectivity of functionalization?

N-protection is a critical strategy to modulate the reactivity and solubility of the 7-azaindole core. The choice of protecting group can significantly influence the regioselectivity of subsequent reactions. For instance, bulky protecting groups at the N1 position can sterically hinder attack at C2, thereby favoring functionalization at other positions. Conversely, certain protecting groups can act as directing groups, facilitating metalation and subsequent functionalization at specific sites.[10][11]

Q3: What are "directing groups," and how are they employed in 7-azaindole chemistry?

Directed metalation groups (DMGs) are functionalities that can coordinate to a metal, typically lithium or magnesium, and direct deprotonation to an adjacent position.[2] This strategy allows for the functionalization of otherwise unreactive C-H bonds. In the context of 7-azaindole, DMGs can be strategically placed on either the N1 or N7 nitrogen to direct functionalization to the C2 and C6 positions, respectively.[2][12] A fascinating "DMG dance" has even been reported, where a carbamoyl group migrates from N7 to N1, allowing for sequential functionalization at both C6 and C2.[2][12]

Troubleshooting Guides for Common Functionalization Reactions

This section provides detailed troubleshooting advice for specific challenges you may encounter during the functionalization of 7-azaindole.

Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation

Symptom: You are attempting to halogenate 7-azaindole and obtain a mixture of C3- and C5-halogenated products, or you observe significant amounts of di- and tri-halogenated species.

Causality: The high reactivity of the 7-azaindole ring towards electrophilic halogenating agents often leads to over-halogenation and poor regioselectivity. The choice of halogenating agent and reaction conditions is crucial.

Troubleshooting Workflow:

start Poor Regioselectivity in Halogenation c3_target Targeting C3-Halogenation start->c3_target pyridine_target Targeting Pyridine Ring Halogenation start->pyridine_target mild_reagent N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in DMF or CH3CN at 0°C to RT c3_target->mild_reagent Use Milder Reagents n_oxide Form the 7-Azaindole N-oxide pyridine_target->n_oxide Activate the Pyridine Ring cu_catalysis Consider Cu(II)Br2 in Acetonitrile at RT mild_reagent->cu_catalysis For Bromination harsher_conditions Use POCl3/PCl5 for Chlorination at C4 or Br2/H2SO4 for Bromination at C5 n_oxide->harsher_conditions Then Halogenate

Caption: Decision tree for troubleshooting halogenation regioselectivity.

Detailed Protocol for Selective C3-Bromination: [13]

StepProcedure
1. Reaction Setup To a solution of 7-azaindole (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq).
2. Reaction Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
3. Workup Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
4. Purification Purify the crude product by column chromatography on silica gel.
Issue 2: Lack of C3-Selectivity in Friedel-Crafts and Related Reactions

Symptom: When performing a Friedel-Crafts acylation or alkylation, you observe significant amounts of N1-acylated/alkylated product, or the reaction fails to proceed at C3.

Causality: The N1-H of 7-azaindole is acidic and can compete with the C3 position for the electrophile, especially with highly reactive acylating or alkylating agents. Lewis acids used to activate the electrophile can also coordinate to the pyridine nitrogen, deactivating the ring system.

Troubleshooting and Optimization:

ParameterRecommendationRationale
N-Protection Protect the N1 position with a suitable group (e.g., Boc, SEM).[10][11]Prevents N1-functionalization and can improve solubility.
Lewis Acid Use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or perform the reaction under catalyst-free conditions if possible.[9]Stronger Lewis acids (e.g., AlCl₃) can lead to complex formation and decomposition.
Solvent Screen different solvents. Less polar solvents may favor C3-functionalization.Solvent polarity can influence the reactivity of the electrophile and the stability of intermediates.

Example Protocol for Catalyst-Free C3-Aminoalkylation: [9]

This protocol describes the coupling of 7-azaindole with a cyclic imine.

StepProcedure
1. Reaction Setup In a microwave vial, mix 7-azaindole (1.0 eq) and the cyclic imine (1.2 eq).
2. Reaction Heat the mixture under microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 min).
3. Purification Directly purify the reaction mixture by column chromatography.
Issue 3: Difficulty in Functionalizing the Pyridine Ring (C4, C5, C6)

Symptom: Attempts to directly functionalize the C4, C5, or C6 positions of the 7-azaindole core are unsuccessful, leading to either no reaction or reaction at the more nucleophilic C3 position.

Causality: The pyridine ring of 7-azaindole is electron-deficient and generally unreactive towards electrophilic substitution. Functionalization at these positions often requires more advanced strategies such as directed metalation or nucleophilic aromatic substitution (SNAr) on pre-functionalized substrates.

Strategies for Pyridine Ring Functionalization:

start Functionalizing the Pyridine Ring dom Directed ortho-Metalation (DoM) start->dom snar Nucleophilic Aromatic Substitution (SNAr) start->snar ch_activation C-H Activation/Cross-Coupling start->ch_activation dmg_placement Place DMG on N1 for C2 or N7 for C6 functionalization dom->dmg_placement Requires a Directing Group (DMG) activating_group e.g., N1-SEM group activates C4 for SNAr snar->activating_group Requires an activating group and a leaving group pd_catalysis pd_catalysis ch_activation->pd_catalysis Often Pd-catalyzed lithiation lithiation dmg_placement->lithiation Deprotonate with a strong base (e.g., LDA, n-BuLi) quench quench lithiation->quench Quench with an electrophile nucleophilic_attack nucleophilic_attack activating_group->nucleophilic_attack React with a nucleophile (e.g., alkoxide, amine) n_oxide_strategy n_oxide_strategy pd_catalysis->n_oxide_strategy C6-arylation via N-oxide directing_group_strategy directing_group_strategy n_oxide_strategy->directing_group_strategy C4-arylation using a transient directing group

Caption: Strategic approaches for functionalizing the pyridine ring of 7-azaindole.

Example Protocol for N1-SEM Directed C4-Etherification via SNAr: [10][11]

StepProcedure
1. Starting Material Begin with N1-SEM protected 4-chloro-7-azaindole.
2. Reaction Setup In a suitable solvent like DMSO, dissolve the starting material and the desired alcohol (1.5 eq). Add a base such as potassium carbonate (2.0 eq).
3. Reaction Stir the reaction at room temperature or with gentle heating until the reaction is complete.
4. Workup & Purification Perform an aqueous workup and extract the product. Purify by column chromatography.
5. Deprotection Remove the SEM group under appropriate conditions (e.g., TBAF or acidic conditions) to yield the C4-functionalized 7-azaindole.
Issue 4: Uncontrolled Nitration Leading to Multiple Isomers

Symptom: Direct nitration of 7-azaindole with standard nitrating agents (e.g., HNO₃/H₂SO₄) results in a complex mixture of C3-, C4-, and C5-nitro-7-azaindoles, along with significant decomposition.[14][15]

Causality: The harsh, acidic conditions of typical nitration reactions are often incompatible with the acid-sensitive 7-azaindole nucleus. Protonation of the pyridine nitrogen deactivates the ring, but the pyrrole moiety can still react, leading to poor selectivity and polymerization.[16]

Recommended Strategy for Selective Nitration:

Target PositionRecommended MethodKey Considerations
C3-Nitro Use milder nitrating agents like nitric acid in acetic anhydride or isoamyl nitrate.[15]These conditions avoid strong acids and favor electrophilic attack at the most nucleophilic C3 position.
C4-Nitro Form the 7-azaindole N-oxide first, then nitrate with HNO₃ in trifluoroacetic acid.[15]The N-oxide directs nitration to the C4 position.
C5-Nitro A multi-step synthesis starting from a pre-functionalized pyridine is often more reliable. For example, nitration of 7-azaindoline followed by oxidation.[14]Direct nitration of 7-azaindole is not selective for the C5 position.

Conclusion

Mastering the regioselective functionalization of 7-azaindole is a formidable but achievable challenge. By understanding the inherent reactivity of the ring system and strategically employing protecting groups, directing groups, and carefully optimized reaction conditions, researchers can unlock the full potential of this valuable scaffold. This guide provides a foundation for troubleshooting common issues, but we encourage continuous exploration of the literature for novel and improved methodologies.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Halo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center dedicated to the nuanced art of cross-coupling reactions on the halo-7-azaindole scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this important heterocyclic motif. As a privileged structure in drug discovery, mastering the functionalization of 7-azaindole is a critical skill. This document synthesizes field-proven insights and published data to provide a logical framework for catalyst selection and troubleshooting.

Section 1: The 7-Azaindole Challenge: Why Standard Conditions Often Fail

Before diving into troubleshooting, it is crucial to understand the inherent properties of the 7-azaindole core that complicate cross-coupling reactions. Unlike simple aryl halides, this scaffold presents a dual challenge.

  • Catalyst Inhibition via Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (N7) can act as an excellent ligand for the palladium catalyst. This coordination can form stable, off-cycle complexes that sequester the active catalyst, leading to low or no conversion.[1][2] This is a primary reason why conditions optimized for indoles or other heterocycles may not be directly transferable.

  • The Acidic N-H Proton: The pyrrole N-H proton is acidic and can participate in undesirable side reactions. In the presence of a strong base, the resulting azaindolate anion can lead to competitive N-arylation or catalyst deactivation.[1][3] This creates a delicate balance where the base must be strong enough to facilitate the catalytic cycle but not so reactive as to promote side pathways with the unprotected substrate.

A logical approach to catalyst selection must therefore address both of these potential failure points from the outset.

Section 2: General Troubleshooting Guide

This section is structured to address the most common issues encountered during these reactions in a logical, question-and-answer format.

Problem Area: Low or No Conversion

Q: My reaction has stalled with significant starting material remaining. What is the most likely cause? A: The primary suspect is catalyst inhibition by the 7-azaindole substrate itself.[2] The palladium center can be "poisoned" by coordination to the pyridine nitrogen. Your first step should be to re-evaluate your ligand choice. Bulky, electron-rich biarylphosphine ligands are often required to overcome this inhibition. They create a sterically hindered environment around the palladium, which can disfavor unproductive chelation and promote the desired catalytic cycle.[1][4]

Q: I am using an unprotected halo-7-azaindole. Could the N-H group be the problem? A: Absolutely. The acidic N-H can interfere with the catalyst and reagents.[1] For C-N cross-couplings (Buchwald-Hartwig amination), a non-coordinating, strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective, whereas traditional bases like NaOt-Bu or Cs₂CO₃ can be ineffective for this specific substrate class.[1] If issues persist, N-protection is a robust strategy to eliminate N-H related side reactions entirely.[3][5]

Q: My palladium source is Pd(OAc)₂ or Pd₂(dba)₃. Could this be a factor? A: Yes. While these are common Pd(0) sources, their activation to the active, monoligated Pd(0) species can be inefficient in the presence of a chelating substrate like 7-azaindole. Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., RuPhos-Pd-G3), are often superior.[1][2] These precatalysts are designed for the clean and rapid generation of the active catalyst, minimizing the opportunity for substrate-induced deactivation.[2]

Problem Area: Dominant Side Reactions

Q: I am observing significant amounts of the dehalogenated 7-azaindole. How can I suppress this? A: Dehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides.[6] It often arises from the formation of a palladium-hydride species which then undergoes reductive elimination.[7] To mitigate this, consider the following:

  • Switch to a weaker base: Strong bases, especially alkoxides, can sometimes be a source of hydrides. Switching from NaOt-Bu to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base may help.[6]

  • Use a bulkier ligand: Ligands like XPhos or SPhos can accelerate the rate of cross-coupling relative to dehalogenation.[6]

  • Ensure anhydrous conditions: While some water is often necessary for Suzuki reactions, excess water can be a proton source that facilitates dehalogenation.[6]

Q: My primary product is the N-arylated 7-azaindole instead of the desired C-C or C-N coupled product. What went wrong? A: This indicates that the deprotonated azaindole anion is successfully competing as the nucleophile. This is a common issue when using strong, sterically unhindered bases with unprotected azaindoles.[3] The solution is often to protect the N-H position with a suitable group (e.g., Boc, Benzyl) before attempting the cross-coupling reaction.[5] This physically blocks the nitrogen from reacting.

Section 3: Reaction-Specific FAQs
Buchwald-Hartwig Amination

Q: What is the best starting catalyst system for the amination of an unprotected 4-chloro-7-azaindole? A: Based on systematic studies, a combination of a RuPhos ligand and a RuPhos precatalyst with LiHMDS as the base in THF provides excellent results, often with rapid reaction times at moderate temperatures.[1] This system directly addresses the challenges of catalyst inhibition and N-H acidity.

Q: Can I use other bases like NaOt-Bu? A: For unprotected halo-7-azaindoles, NaOt-Bu and Cs₂CO₃ have been shown to be largely ineffective for C-N coupling, leading to little or no product formation where LiHMDS succeeds.[1]

Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki coupling on a bromo-7-azaindole. What's a reliable starting point? A: A robust starting point is Pd(dppf)Cl₂ as the catalyst with a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF/water.[8][9] The dppf ligand is often effective at stabilizing the catalyst and promoting the reaction.

Q: My boronic acid is decomposing or forming a homocoupled byproduct. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[7] Ensure your reaction is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[6] Using a well-defined Pd(0) precatalyst can also minimize the presence of extraneous Pd(II).

Sonogashira Coupling

Q: What is the standard catalyst system for Sonogashira reactions on halo-7-azaindoles? A: The classic system involves a palladium catalyst, such as PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, typically CuI.[10] An amine base like Et₃N or DIPA is used as both the base and often as a solvent component.[8] This method is frequently used as the first step in a two-step synthesis of 2-substituted 7-azaindoles.[11]

Section 4: Data & Visualization
Data Tables

The selection of ligand and base is paramount for successful C-N coupling of unprotected halo-7-azaindoles. The data below, adapted from literature, illustrates the critical nature of these choices.

Table 1: Ligand Screen for the Amination of 4-Chloro-7-azaindole [1] (Conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), Pd precatalyst (0.5-1 mol%), Ligand (0.5-1 mol%), LiHMDS (1.2 mmol), THF, 65 °C)

EntryLigandPd PrecatalystTimeYield (%)
1RuPhosRuPhos-Pd-G330 min94
2SPhosSPhos-Pd-G31 h89
3XPhosXPhos-Pd-G31 h85
4PPh₃Pd(OAc)₂16 h<5

Table 2: Base and Solvent Screen for the Amination of 4-Chloro-7-azaindole [1] (Conditions: RuPhos/RuPhos-Pd-G3 catalyst system)

EntryBaseSolventTemp (°C)TimeYield (%)
1LiHMDSTHF6530 min94
2NaOt-BuToluene11016 h7
3Cs₂CO₃Toluene11016 h0
4K₃PO₄Dioxane10016 h<5

Experimental Workflow & Troubleshooting Diagrams

Catalyst_Selection_Workflow cluster_start Initial Analysis cluster_decision Key Decision Point cluster_paths Recommended Starting Conditions cluster_end Execution start Define Reaction (e.g., Suzuki, C-N, Heck) substrate Analyze Substrate: Halo-7-azaindole start->substrate nh_check Is the N-H Protected? substrate->nh_check unprotected Unprotected N-H: - Ligand: Bulky Biarylphosphine (e.g., RuPhos) - Base: LiHMDS (for C-N) or K3PO4 (for C-C) - Pd Source: Precatalyst (e.g., G3-Palladacycle) nh_check->unprotected No protected N-Protected: - Ligand: Broader Scope (e.g., Xantphos, SPhos, dppf) - Base: Carbonates or Phosphates (e.g., Cs2CO3, K2CO3) - Pd Source: Pd(OAc)2 or Pd2(dba)3 often sufficient nh_check->protected Yes run_rxn Perform Small-Scale Screening Reaction unprotected->run_rxn protected->run_rxn

Caption: Catalyst selection workflow for halo-7-azaindoles.

Troubleshooting_Tree start Poor Reaction Outcome obs1 Primary Observation? start->obs1 low_conv Low Conversion obs1->low_conv Stalled Reaction dehalogenation Dehalogenation obs1->dehalogenation Side Product Ar-H n_arylation N-Arylation obs1->n_arylation Side Product N-Ar action1 Action: 1. Switch to bulkier ligand (RuPhos, XPhos) 2. Use Pd Precatalyst 3. Re-evaluate Base/Solvent (see Table 2) low_conv->action1 action2 Action: 1. Use weaker base (K2CO3, K3PO4) 2. Ensure anhydrous conditions 3. Increase ligand bulk dehalogenation->action2 action3 Action: 1. Protect the N-H group (Boc, Benzyl, etc.) n_arylation->action3

Caption: Troubleshooting decision tree for common reaction failures.

Section 5: Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole

This protocol is adapted from Henderson et al. and represents a robust starting point.[1]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 equiv), RuPhos (0.02 equiv, 2 mol%), and the RuPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).

  • Reagent Addition: Cap the vial with a septum. Evacuate and backfill with argon three times. Add the amine coupling partner (1.2 equiv) via syringe, followed by anhydrous THF to achieve a substrate concentration of ~0.2 M.

  • Initiation: Add LiHMDS (2.4 equiv, as a 1 M solution in THF) dropwise via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 65 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Refinement of protocols for synthesizing 1,3,6-substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,6-substituted 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic protocols. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is critical for the development of novel therapeutics.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of 1,3,6-substituted 7-azaindoles.

Q1: What are the most common strategies for introducing substituents at the 1, 3, and 6-positions of the 7-azaindole core?

A1: The introduction of substituents at these positions is typically achieved through a combination of N-functionalization and cross-coupling reactions on a pre-functionalized 7-azaindole core. A common approach involves starting with a commercially available or synthesized 7-azaindole, followed by:

  • N-Substitution (Position 1): The nitrogen at position 1 can be functionalized using various alkylating or arylating agents, often under basic conditions. The choice of the substituent can also serve to protect the nitrogen during subsequent reactions.[4][5]

  • C3-Substitution: The C3 position is electron-rich and susceptible to electrophilic substitution.[5] However, for controlled arylation or other carbon-carbon bond formations, a common strategy is to first introduce a halogen (e.g., iodine) at the C3 position, followed by a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[6][7]

  • C6-Substitution: The C6 position is typically functionalized via cross-coupling reactions. This requires a handle, such as a halogen (e.g., chlorine or bromine), to be present at this position. One-pot sequential Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from a 6-chloro-3-iodo-7-azaindole precursor.[6][7]

Q2: Why is regioselectivity a major challenge in the functionalization of 7-azaindoles, and how can it be controlled?

A2: Regioselectivity is a significant challenge due to the electronic nature of the bicyclic system, which contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[8] This can lead to multiple reactive sites. Control of regioselectivity can be achieved through several strategies:

  • Directed Metalation: The use of directing groups can guide metalation to a specific position, which can then be quenched with an electrophile.[9][10]

  • Protecting Groups: The choice of protecting group on the indole nitrogen can influence the reactivity of the different positions. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can act as both a protecting and an activating group for nucleophilic aromatic substitution at the 4-position.[4][5]

  • Reaction Conditions: Careful selection of catalysts, ligands, bases, and solvents can favor substitution at a particular position. For example, in palladium-catalyzed arylations, the choice of phosphine ligand can significantly impact the regioselectivity.[6]

  • Stepwise Functionalization: A sequential approach, where one position is functionalized at a time, allows for precise control over the substitution pattern. This often involves the use of starting materials with pre-installed halogens at the desired positions for subsequent cross-coupling.[7][11][12]

Q3: What are the advantages of using palladium-catalyzed cross-coupling reactions for the synthesis of substituted 7-azaindoles?

A3: Palladium-catalyzed cross-coupling reactions are widely used due to their versatility, high efficiency, and tolerance of a wide range of functional groups.[1][13] Key advantages include:

  • Broad Substrate Scope: A wide variety of substituents (aryl, alkyl, etc.) can be introduced.[6][14]

  • Mild Reaction Conditions: These reactions often proceed under relatively mild conditions, which is beneficial for sensitive substrates.[8]

  • High Yields: When optimized, these methods can provide excellent yields of the desired products.[6][14]

  • Predictable Regioselectivity: By using pre-halogenated substrates, the position of the new substituent can be precisely controlled.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of 1,3,6-substituted 7-azaindoles.

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivation 1. Ensure all reagents and solvents are anhydrous and deoxygenated. 2. Use fresh catalyst or a pre-catalyst that is activated in situ. 3. Consider using a more robust ligand that protects the palladium center.The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and moisture. Catalyst deactivation can occur through oxidation or aggregation, leading to a loss of catalytic activity. Robust ligands can stabilize the catalytic species and prevent decomposition.
Poor Ligand Choice 1. Screen different phosphine ligands (e.g., SPhos, XPhos). 2. Adjust the palladium-to-ligand ratio.The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The electronic and steric properties of the ligand must be matched to the substrates to ensure efficient catalysis.[6]
Incorrect Base 1. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). 2. Ensure the base is finely powdered and dry.The base is essential for the transmetalation step. Its strength, solubility, and counter-ion can significantly affect the reaction rate and yield. Insoluble bases with a large surface area are often more effective.
Low Reaction Temperature 1. Gradually increase the reaction temperature. 2. Consider using a higher-boiling solvent or microwave heating.Some cross-coupling reactions have a significant activation energy barrier. Increasing the temperature can provide the necessary energy to overcome this barrier and improve the reaction rate. Microwave heating can dramatically accelerate reactions.[15]
Problem 2: Formation of Undesired Regioisomers
Potential Cause Troubleshooting Steps Scientific Rationale
Direct C-H Activation at Multiple Sites 1. Switch to a cross-coupling strategy using a pre-halogenated 7-azaindole. 2. Use a directing group to favor activation at the desired position.Direct C-H activation can be challenging to control on aza-heterocycles with multiple potential activation sites.[16][17][18] A pre-installed halogen provides a specific site for the cross-coupling reaction, ensuring high regioselectivity.
Isomerization of Starting Material or Product 1. Analyze the purity of the starting material by NMR and LC-MS. 2. Lower the reaction temperature or shorten the reaction time.Under certain conditions, especially at high temperatures or with strong bases, migration of substituents or isomerization of the heterocyclic core can occur.
Incorrect N-Protecting Group 1. Choose a protecting group that sterically hinders undesired positions. 2. Consider a protecting group that electronically deactivates certain positions.The size and electronic nature of the N-protecting group can significantly influence the accessibility and reactivity of the different C-H bonds on the 7-azaindole ring system.[4][5]

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments in the synthesis of 1,3,6-substituted 7-azaindoles.

Protocol 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation[6][7]

This protocol describes a chemo-selective one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles starting from a 6-chloro-3-iodo-N-protected 7-azaindole.

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole

  • Arylboronic acid for C3 substitution

  • Arylboronic acid for C6 substitution

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cs₂CO₃ (Cesium carbonate)

  • Toluene/Ethanol (1:1)

  • Anhydrous and deoxygenated solvents

Procedure:

  • C3-Arylation:

    • To a dried reaction vessel under an inert atmosphere (e.g., argon), add the 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%).

    • Add anhydrous and deoxygenated toluene/ethanol (1:1).

    • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • C6-Arylation (One-Pot):

    • To the same reaction mixture, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%).

    • Increase the temperature to 110 °C and continue stirring.

    • Monitor the reaction for the formation of the diarylated product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl 7-azaindole.

Visualizations

Workflow for One-Pot Sequential Suzuki-Miyaura Cross-Coupling

G cluster_0 C3-Arylation cluster_1 C6-Arylation A 6-chloro-3-iodo- N-protected 7-azaindole C Pd₂(dba)₃ / SPhos (cat.) Cs₂CO₃, Toluene/Ethanol, 60°C A->C B Arylboronic Acid 1 B->C D 6-chloro-3-aryl- N-protected 7-azaindole C->D Selective C-I coupling F Additional Pd₂(dba)₃ / SPhos (cat.) 110°C D->F E Arylboronic Acid 2 E->F G 3,6-diaryl- N-protected 7-azaindole F->G C-Cl coupling

Caption: One-pot sequential Suzuki-Miyaura cross-coupling workflow.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G A Pd(0)L₂ (Active Catalyst) C R¹-Pd(II)L₂-X A->C Oxidative Addition B Oxidative Addition (R¹-X) E R¹-Pd(II)L₂-R² C->E Transmetalation D Transmetalation (R²-M) E->A G R¹-R² (Product) E->G Reductive Elimination F Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Stabilizing 7-Azaindole Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole intermediates. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered with this privileged scaffold and to offer robust, actionable solutions. As a core structural motif in numerous therapeutic agents, including kinase inhibitors like Vemurafenib, the stability of 7-azaindole intermediates is paramount to successful synthesis, purification, and scale-up.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Section 1: Frequently Asked Questions - Understanding the Roots of Instability

This section addresses the fundamental chemical properties of the 7-azaindole nucleus that contribute to its reactivity and potential for degradation.

Q1: What makes the 7-azaindole core inherently susceptible to degradation?

The instability of the 7-azaindole scaffold arises from the unique electronic interplay between its two fused rings: the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole nitrogen (N-1) lone pair contributes to the aromaticity, making the C-3 position particularly nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine nitrogen (N-7) withdraws electron density, making the pyridine ring prone to nucleophilic attack and influencing the acidity of the N-1 proton. This electronic dichotomy creates multiple potential sites for undesired reactions.

Q2: What are the most common degradation pathways for 7-azaindole intermediates?

Researchers typically encounter three primary degradation pathways:

  • Oxidation: The electron-rich pyrrole moiety is susceptible to air oxidation, especially under light exposure or in the presence of trace metals. This can lead to the formation of complex, often colored, byproducts. Some synthetic protocols even require an air oxidation step, highlighting the molecule's sensitivity.[3]

  • Dimerization & Polymerization: Under strongly basic conditions, such as those employing lithium diisopropylamide (LDA), deprotonation can be followed by self-condensation or dimerization.[3] For example, a lithiated picoline precursor can undergo a 1,4-addition to a neutral picoline starting material, leading to complex byproducts and reduced yields of the desired azaindole.[3]

  • Acid-Mediated Decomposition: The 7-azaindole nucleus can be unstable in strongly acidic media, which can lead to protonation at multiple sites, disruption of aromaticity, and subsequent decomposition or polymerization.[4]

Section 2: Troubleshooting Guide - From Reaction Flask to Storage Vial

This section provides a structured, problem-solving approach to stability issues encountered during the key stages of a typical experimental workflow.

Part A: Issues During Synthesis & Reaction Setup

The choice of reagents and reaction conditions is the first and most critical line of defense against instability.

This is a classic issue when using strong, non-hindered bases or when reaction temperatures are not adequately controlled. The formation of byproducts often stems from competing reaction pathways.

Causality: Strong bases like LDA can react in multiple ways. Studies have shown that LDA can facilitate the dimerization of picoline starting materials or add directly to other reagents like benzonitrile, complicating the reaction coordinate.[3] The relative rates of these side reactions versus the desired cyclization are highly dependent on temperature, reagent stoichiometry, and the order of addition.

Solutions & Protocols:

  • Optimize Reagent Stoichiometry and Addition Order: Using an excess of base (e.g., >2 equivalents of LDA) can be crucial for driving the reaction to completion and preventing side reactions.[3] Reversing the order of addition—for instance, adding the picoline to a pre-formed mixture of LDA and the electrophile—can sometimes dramatically improve yields.[3]

  • Precise Temperature Control: Maintain stringent low-temperature conditions (e.g., -40 °C to -78 °C) throughout the addition of reagents to minimize the rate of side reactions.[3]

  • Select the Right Base: The choice of base and its counterion can dictate the reaction's outcome. For example, in certain tandem reactions, KN(SiMe3)2 favors the formation of 7-azaindoles, whereas LiN(SiMe3)2 can selectively produce the corresponding 7-azaindoline.[1]

  • To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in dry THF, cool the flask to -40 °C under a nitrogen atmosphere.

  • Slowly add a solution of the 2-fluoro-3-picoline derivative (1.0 equivalent) in THF, ensuring the internal temperature does not rise above -35 °C.

  • Stir the resulting deep red solution for 60 minutes at -40 °C.

  • Add benzonitrile (1.2 equivalents) dropwise.

  • Continue stirring at -40 °C for 2 hours.

  • Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.

  • Proceed with standard aqueous work-up.

The N-H proton of the 7-azaindole is acidic and nucleophilic, making it a prime site for unwanted alkylation, acylation, or other side reactions, particularly in the presence of bases and electrophiles.

Causality: The N-H bond can be readily deprotonated, and the resulting anion is a potent nucleophile. Furthermore, protecting this nitrogen can be essential for directing lithiation to other positions on the ring, such as C-2.[4]

Solutions & Protocols:

  • Employ N-Protecting Groups: The use of a temporary protecting group on the pyrrole nitrogen is a robust strategy to prevent N-H reactivity. Common and effective choices include tosyl (Ts) and benzenesulfonyl (Bs), which are stable to many reaction conditions but can be removed when needed.[5][6]

  • Dissolve the 7-azaindole intermediate (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tosyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Unstable 7-Azaindole (Free N-H) protect N-Protection (e.g., TsCl, DMAP, TEA) start->protect stable_int N-Protected Intermediate (Stable to reaction conditions) protect->stable_int reaction Desired Synthesis Step (e.g., Suzuki Coupling) stable_int->reaction deprotect Deprotection (e.g., aq. NaOH) reaction->deprotect final_product Final Product (N-H restored) deprotect->final_product

Caption: Workflow for utilizing N-protection to enhance stability during synthesis.

Part B: Issues During Work-up, Purification, and Storage

A successful reaction can be quickly compromised by decomposition during downstream processing and storage.

This is a frequent challenge, as standard silica gel is inherently acidic (pH ~4-5) and can catalyze the degradation of acid-labile compounds.

Causality: The acidic silanol groups on the surface of silica gel can protonate the 7-azaindole, particularly the basic pyridine nitrogen, leading to decomposition, streaking on the column, and poor recovery.

Solutions:

  • Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a volatile base, such as triethylamine (~1% v/v) or ammonia, in the eluent. This neutralizes the acidic sites and significantly improves recovery.

  • Use Alternative Stationary Phases: If neutralization is insufficient, consider using less acidic or basic alternatives like neutral alumina, Florisil®, or C18-functionalized silica (for reverse-phase chromatography).

  • Minimize Contact Time: Perform flash chromatography as rapidly as possible to reduce the time the compound spends on the stationary phase.

This typically indicates oxidative or photolytic degradation. The 7-azaindol-1-yl anion, in particular, has been reported to be unstable towards air and moisture.[7]

Causality: Atmospheric oxygen can react with the electron-rich core, especially when initiated by light (photolysis) or trace metal contaminants.

Solutions & Best Practices:

ParameterRecommended ConditionRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents interaction with atmospheric oxygen and moisture.[7]
Temperature Store at low temperatures (-20 °C or -80 °C).Reduces the rate of all chemical degradation pathways.
Light Store in amber vials or protect from light with foil.Prevents photolytic degradation.
Form Store as a dry solid whenever possible.Solids are generally more stable than solutions.
Additives For solutions, consider adding an antioxidant (e.g., BHT).Scavenges free radicals that can initiate oxidative chain reactions.[8][9]
Part C: Analytical Assessment of Stability

To proactively manage stability, it is essential to quantify it. Forced degradation studies are a cornerstone of this process.

A forced degradation (or stress testing) study is the industry-standard method.[10] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradants and establish the specificity of analytical methods.[11][12]

  • Prepare Stock Solutions: Prepare a stock solution of your intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H2O2 to a final concentration of 3-30%.[13]

    • Thermal: Heat the solution (e.g., at 60 °C) and a sample of the solid material.

    • Photolytic: Expose the solution and solid material to UV and visible light as per ICH Q1B guidelines.[12]

  • Incubate and Sample: Keep the vials under the specified conditions and draw samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analyze: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the main peak for optimal results.[10]

  • Characterize Degradants: Use LC-MS/MS to obtain mass information on the degradation products to help propose their structures.[14]

G cluster_stress Stress Conditions acid Acid (HCl) analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base Base (NaOH) base->analysis ox Oxidative (H₂O₂) ox->analysis therm Thermal (Heat) therm->analysis photo Photolytic (Light) photo->analysis start 7-Azaindole Intermediate (1 mg/mL Solution) start->acid start->base start->ox start->therm start->photo end Stability Profile analysis->end Identify & Quantify Degradants Assess Intrinsic Stability

Caption: Process flow for conducting a forced degradation study.

By understanding the inherent reactivity of 7-azaindole intermediates and implementing these proactive troubleshooting and analytical strategies, researchers can significantly improve experimental outcomes, ensuring the integrity and quality of these vital building blocks in the drug discovery pipeline.

References

Technical Support Center: Troubleshooting Fluorescence Quenching of 7-Azaindole Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-azaindole and its derivatives in biological systems. As a versatile fluorescent probe, 7-azaindole offers a unique window into molecular interactions and dynamics. However, its fluorescence is highly sensitive to its environment, which can sometimes lead to perplexing quenching phenomena.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in the fundamental photophysics of the 7-azaindole scaffold. Here, you will find not just solutions, but also the scientific reasoning behind them, empowering you to diagnose and resolve issues in your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Quenching Issues

Question 1: My 7-azaindole probe's fluorescence is significantly weaker in my aqueous buffer (e.g., PBS, Tris) compared to the organic solvent it was dissolved in. Is this normal?

Answer:

Yes, this is a well-documented characteristic of 7-azaindole and is often referred to as "water-quenching".[1] The primary reason for this phenomenon is the probe's propensity to undergo Excited-State Proton Transfer (ESPT) in protic solvents like water.[2][3]

  • The Mechanism of Water-Induced Quenching: Upon excitation in an aqueous environment, the 7-azaindole molecule can form a complex with water molecules. This complex facilitates the transfer of a proton from the N1 position to the N7 position of the indole ring, leading to the formation of a tautomeric species.[1] This tautomer has a different electronic structure and often deactivates to the ground state through non-radiative pathways, thus quenching the fluorescence.[1] In contrast, in many aprotic organic solvents, this ESPT pathway is less favorable, resulting in higher fluorescence quantum yields.

  • What you can do:

    • Consider a 1-Methyl-7-azaindole Analog: If your experimental design allows, using a 1-methyl-7-azaindole derivative can circumvent this issue. The methylation at the N1 position blocks the proton transfer required for ESPT, leading to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in aqueous solutions.[1][3]

    • Optimize Your Measurement Conditions: While some quenching in water is unavoidable with unmodified 7-azaindole, ensure your instrument settings (e.g., gain, integration time) are optimized for detecting weaker signals.

Question 2: I'm observing a shift in the emission wavelength of my 7-azaindole probe. What could be the cause?

Answer:

A shift in the emission wavelength, also known as a spectral shift, is a strong indicator of a change in the local environment of your 7-azaindole probe. This is one of the properties that makes it a useful sensor. The primary causes for these shifts are changes in solvent polarity and the formation of the ESPT tautomer.

  • Solvent Polarity: 7-azaindole, like other indole derivatives, exhibits a significant dipole moment change upon excitation.[1] When the probe moves from a non-polar to a polar environment, the surrounding solvent molecules reorient themselves to stabilize the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, a move to a less polar environment can cause a blue-shift (a shift to shorter wavelengths).[4] For example, when 7-azaindole is incorporated into the hydrophobic core of a protein, its emission is often blue-shifted compared to its emission in water.[4][5]

  • Excited-State Proton Transfer (ESPT): In protic solvents like alcohols, 7-azaindole can exhibit a dual emission. The higher energy (shorter wavelength) band corresponds to the "normal" locally excited state, while the lower energy (longer wavelength, significantly red-shifted) band arises from the ESPT-generated tautomer.[3] The appearance of a new, red-shifted emission band can be a direct indication of ESPT.

  • Troubleshooting Steps:

    • Characterize Your Environment: Analyze the expected polarity of your probe's location. Is it binding to a hydrophobic pocket in a protein? Is it exposed to the aqueous buffer?

    • Control Experiments: Run control experiments with your 7-azaindole probe in solvents of known polarity (e.g., dioxane, acetonitrile, water) to create a reference for interpreting your spectral shifts.

Section 2: Quenching in Complex Biological Samples

Question 3: My 7-azaindole probe's fluorescence is quenched when I add it to my cell lysate or protein solution. How can I determine the cause?

Answer:

Fluorescence quenching in a complex biological sample can arise from several factors, including specific interactions with biomolecules, changes in the local environment, or the presence of quenching agents in your buffer. To systematically troubleshoot this, you need to distinguish between the different quenching mechanisms, primarily static and dynamic quenching.[6][7]

  • Static Quenching: This occurs when the 7-azaindole probe forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This effectively reduces the concentration of fluorescent probes available for excitation.[6][7]

  • Dynamic (Collisional) Quenching: This happens when the excited 7-azaindole probe collides with a quencher molecule, which deactivates the excited state without the emission of a photon.[6][7]

To differentiate between these, a Stern-Volmer analysis is the gold standard.[8][9]

Experimental Protocol: Stern-Volmer Analysis to Differentiate Quenching Mechanisms

Objective: To determine whether the observed fluorescence quenching is static, dynamic, or a combination of both.

Materials:

  • Your 7-azaindole probe

  • A solution of your biological sample (e.g., purified protein, cell lysate) at various concentrations

  • A suitable buffer (e.g., PBS, Tris, HEPES)

  • A spectrofluorometer with temperature control

  • A time-resolved fluorometer (for lifetime measurements, if available)

Methodology:

  • Prepare a stock solution of your 7-azaindole probe in a suitable solvent.

  • Prepare a series of samples with a constant concentration of the 7-azaindole probe and increasing concentrations of your quencher (the biological sample). Ensure the final concentration of the probe is low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

  • Measure the steady-state fluorescence intensity (F) of each sample at the emission maximum. Also, measure the fluorescence intensity of a sample containing only the probe (F₀).

  • Measure the fluorescence lifetime (τ) of each sample, if a time-resolved fluorometer is available. Measure the lifetime of the probe alone (τ₀).

  • Construct the Stern-Volmer plots:

    • Plot F₀/F versus the concentration of the quencher [Q].

    • Plot τ₀/τ versus the concentration of the quencher [Q].

Data Interpretation:

Scenario Stern-Volmer Plot (F₀/F vs. [Q]) Lifetime Plot (τ₀/τ vs. [Q]) Conclusion
1 LinearLinear and superimposable with the intensity plotPurely Dynamic Quenching[8]
2 LinearNo change (τ₀/τ = 1)Purely Static Quenching[8]
3 Upward CurvingLinearCombination of Static and Dynamic Quenching[8]

Temperature Dependence as a Diagnostic Tool:

If a time-resolved fluorometer is not available, you can perform the steady-state measurements at different temperatures.

  • Dynamic quenching rates increase with temperature due to increased diffusion and collision frequency. Therefore, the Stern-Volmer constant (Ksv, the slope of the F₀/F plot) will be larger at higher temperatures.[6][10]

  • Static quenching typically involves the formation of a complex that is less stable at higher temperatures. Therefore, the Ksv will decrease with increasing temperature.[6][10]

Question 4: I suspect my buffer components are quenching the fluorescence of my 7-azaindole probe. Which common buffer components should I be aware of?

Answer:

Yes, certain buffer components can act as quenchers. It is crucial to test your probe's fluorescence in the final buffer composition before proceeding with your main experiment.

  • Heavy Metal Ions: Trace amounts of heavy metal ions (e.g., Cu²⁺, Ni²⁺) can be potent quenchers of fluorescence. Ensure you are using high-purity water and reagents for your buffers. The addition of a chelating agent like EDTA can sometimes mitigate this issue, but its compatibility with your biological system must be considered.

  • pH: The fluorescence of 7-azaindole is pH-dependent.[3][11] Protonation or deprotonation of the molecule can alter its electronic structure and fluorescence properties. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment, especially if your experiment involves enzymatic reactions that might alter the pH.

  • Reducing Agents: Reagents like dithiothreitol (DTT) are commonly used to maintain a reducing environment for proteins. While some studies have used DTT with 7-azaindole-containing peptides without reporting significant quenching, it is always advisable to test for potential interactions.

  • High Ionic Strength: While generally having a minor effect, very high salt concentrations can influence the solvation shell around the probe and potentially alter its fluorescence.

Recommended Action:

Perform a "buffer screen" by measuring the fluorescence of your 7-azaindole probe in different common biological buffers to identify the optimal one for your experiment.

Table 1: Relative Fluorescence Quantum Yield of 7-Azaindole in Various Media (Illustrative)

Solvent/Buffer Relative Quantum Yield (ΦF) Reference
Water (pH 7)0.023[4]
1x TBE Buffer (pH 8.2)Similar to water[4]
MethanolBimodal emission[3]
1-Methyl-7-azaindole in Water0.55[3]

Note: This table provides illustrative values. The absolute quantum yield can vary with experimental conditions. It is always recommended to perform your own characterization.

Section 3: Troubleshooting in Cellular Imaging

Question 5: I am using a 7-azaindole-based probe for live-cell imaging, but the signal is very weak and fades quickly. What can I do?

Answer:

Weak and fading signals in live-cell imaging are common challenges and can be attributed to low probe concentration, photobleaching, and cellular autofluorescence.

  • Probe Concentration and Aggregation:

    • Optimization: The optimal probe concentration needs to be determined empirically. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity and aggregation-caused quenching (ACQ), where the probes self-quench when in close proximity.[5][7] Perform a concentration titration to find the sweet spot that provides a good signal-to-noise ratio without inducing cellular stress.

    • Assessing Aggregation: Aggregation can be a significant issue for hydrophobic probes in aqueous environments. You can assess aggregation by looking for punctate staining patterns in your cells or by using techniques like dynamic light scattering (DLS) on your probe solution.

  • Photobleaching: This is the light-induced destruction of the fluorophore, leading to an irreversible loss of signal.[12][13]

    • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[14][15]

    • Use Antifade Reagents: For live-cell imaging, you can use commercially available antifade reagents that can be added to the imaging medium.[16] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

    • Choose a More Photostable Probe: If photobleaching is a persistent issue, consider synthesizing or using a 7-azaindole derivative with improved photostability.

  • Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, flavins) that can contribute to background noise, especially when using UV or blue excitation light, which is common for 7-azaindole.[1][17][18]

    • Use a Control: Always image a sample of unstained cells under the same conditions to assess the level of autofluorescence.

    • Spectral Unmixing: If your imaging system has this capability, you can record the emission spectrum of the autofluorescence and subtract it from your experimental images.[19]

    • Choose Red-Shifted Probes: If possible, use a 7-azaindole derivative with excitation and emission wavelengths in the longer wavelength (green or red) region of the spectrum, where autofluorescence is typically lower.[17][20]

    • Optimize Your Imaging Medium: Phenol red and components of fetal bovine serum (FBS) in cell culture media can be fluorescent.[17][20] Consider using a phenol red-free medium and reducing the serum concentration during imaging.

Diagrams

Quenching_Mechanisms cluster_ground Ground State cluster_excited Excited State F Fluorophore (F) Q Quencher (Q) F->Q Static Quenching (Complex Formation) FQ Non-fluorescent Complex (F-Q) F_star Excited Fluorophore (F*) F->F_star Excitation F_star->F Fluorescence F_star->Q Dynamic Quenching (Collision)

Caption: Differentiating Static and Dynamic Quenching Mechanisms.

Troubleshooting_Workflow start Fluorescence Quenching Observed check_env Is the probe in an aqueous environment? start->check_env imaging_issues Issue in Cellular Imaging? start->imaging_issues yes_env Yes: Water quenching (ESPT) is likely. Consider 1-methyl analog. check_env->yes_env Yes no_env No: Proceed to check for other quenchers. check_env->no_env No stern_volmer Perform Stern-Volmer Analysis no_env->stern_volmer static Static Quenching Identified (F₀/F linear, τ₀/τ unchanged) stern_volmer->static dynamic Dynamic Quenching Identified (F₀/F and τ₀/τ linear and superimposable) stern_volmer->dynamic mixed Mixed Quenching Identified (F₀/F curved, τ₀/τ linear) stern_volmer->mixed check_auto Check for Autofluorescence (Unstained Control) imaging_issues->check_auto check_photo Check for Photobleaching (Time-lapse Imaging) imaging_issues->check_photo optimize_conc Optimize Probe Concentration imaging_issues->optimize_conc

Caption: A logical workflow for troubleshooting 7-azaindole fluorescence quenching.

References

Validation & Comparative

Comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the azaindole scaffold has risen to prominence as a "privileged structure," a versatile framework that serves as the foundation for a multitude of therapeutic agents.[1][2] As bioisosteres of the naturally occurring indole, azaindoles offer a strategic advantage in drug design by modulating physicochemical properties and enhancing biological activity.[2][3] The simple yet profound substitution of a carbon atom with a nitrogen in the indole's benzene ring gives rise to four distinct isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle positional change of the nitrogen atom dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, ultimately dictating its interaction with biological targets.[1][3]

This guide provides an in-depth comparative analysis of the 4-, 5-, 6-, and 7-azaindole isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective performance in biological assays. By exploring the causal relationships between isomeric structure and biological function, supported by experimental data, we aim to empower informed decisions in the rational design of next-generation therapeutics. While the 7-azaindole isomer is the most extensively studied, this guide will illuminate the unique potential held by all four isomers.[1][3]

The Structural Nuances: How Nitrogen Placement Dictates Physicochemical Properties

The defining feature of the azaindole isomers is the location of the sp² nitrogen atom within the six-membered ring. This seemingly minor alteration has a cascading effect on the molecule's fundamental properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

  • Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, a feature absent in the parent indole. The position of this nitrogen influences the vector and accessibility of this hydrogen bond, which can be pivotal for target engagement, particularly with the hinge region of protein kinases.[4][5]

  • pKa and Basicity: The position of the nitrogen atom significantly affects the basicity of the molecule. This, in turn, influences the compound's ionization state at physiological pH, impacting its solubility, cell permeability, and potential for off-target interactions.

  • Dipole Moment: The introduction of the electronegative nitrogen atom alters the molecule's dipole moment. This can affect its interaction with polar environments, including the active sites of enzymes and water, thereby influencing solubility and binding affinity.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a benzene ring. The position of the nitrogen can influence the metabolic fate of the molecule, potentially leading to improved half-life and reduced formation of reactive metabolites.[6]

Comparative Biological Activity: A Target-Dependent Landscape

Direct head-to-head comparisons of all four azaindole isomers in a single study are not abundant in the literature. However, by piecing together data from various studies, a clear picture emerges: the optimal azaindole scaffold is highly dependent on the specific biological target.

Kinase Inhibition: The Azaindole Stronghold

Azaindole derivatives have garnered significant attention as kinase inhibitors, largely due to their ability to mimic the adenine hinge-binding motif of ATP.[5][6]

A compelling example of isomer-specific activity is seen in the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase . One study discovered that derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1][6] This suggests that the precise placement of the nitrogen in the 5-position is optimal for productive interactions within the Cdc7 active site.

Conversely, in the pursuit of inhibitors for the c-Met kinase , potent candidates were identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values reaching the low nanomolar range.[1] This highlights how different kinase active sites can preferentially accommodate different isomers.

Furthermore, a study on DYRK1A inhibitors found that while 7-azaindole derivatives were active, the corresponding 6-azaindole series was considerably less potent.[6]

Visualizing the Mechanism: Azaindole Inhibition of the PI3K/AKT/mTOR Pathway

Many kinase inhibitors, including those built on azaindole scaffolds, target key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in human cancers and a prime target for therapeutic intervention.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

Beyond Kinase Inhibition: A Spectrum of Biological Activities

The therapeutic potential of azaindole isomers extends beyond the realm of kinase inhibition.

  • HIV-1 Inhibition: In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs demonstrated superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives showed diminished efficacy.[1]

  • Cannabinoid Receptor Modulation: An investigation into cannabinoid receptor 1 (CB1) allosteric modulators revealed that substituting the indole core with a 7-azaindole resulted in a loss of binding affinity.[1] In contrast, 6-azaindole-2-carboxamides retained some allosteric modulatory activity, despite reduced binding affinity compared to their indole counterparts.[7]

  • Anticancer Activity: A recent study synthesized a series of novel azaindoles, encompassing all four regioisomers, and evaluated their cytotoxic effects against the A2780 ovarian cancer cell line. The results indicated that derivatives of 5- and 6-azaindole (compounds 4b and 4c) were particularly effective at promoting a delay in the cell cycle.[8] Other research has also highlighted the anti-cancer and anti-angiogenic properties of various azaindole derivatives.[9]

Quantitative Comparison of Azaindole Isomers in Biological Assays

To provide a clearer perspective on the differential activities of the azaindole isomers, the following tables summarize key data from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Protein Kinases

Compound/IsomerTarget KinaseIC50 (nM)
5-Azaindole DerivativeCdc7Potent Inhibition
4-, 6-, 7-Azaindole DerivativesCdc7Lower Inhibition
4-Azaindole Derivativec-Met70
7-Azaindole Derivativec-Met20
7-Azaindole DerivativeVEGFR237
6-Azaindole DerivativeVEGFR248
7-Azaindole DerivativeJAK21
7-Azaindole DerivativeCDK17
7-Azaindole DerivativeCDK23

Data compiled from multiple sources.[1][6][10]

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines

Compound/IsomerCell LineIC50 (µM)
N-isopropyl-7-azaindoleMCF-7 (Breast)15.2
N-isopropyl-7-azaindoleHEPG2 (Liver)109.6
5-azaindole derivative (4b)A2780 (Ovarian)Cytotoxic
6-azaindole derivative (4c)A2780 (Ovarian)Cytotoxic

Data compiled from multiple sources.[8][11]

Experimental Protocols: A Guide to Assay Implementation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of azaindole isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and directly measures the binding of the inhibitor to the kinase, providing a direct measure of potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azaindole isomer in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO, followed by a 1:100 dilution in Kinase Buffer A.

    • Prepare the Kinase-Tracer solution by mixing the appropriate kinase, Eu-anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted azaindole isomer solution to each well.

    • Add 5 µL of the Kinase-Tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the azaindole isomers on cancer cell lines.

Rationale: The MTT assay is a widely used, reliable, and relatively simple method for determining cell viability by measuring the metabolic activity of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the azaindole isomers in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.[1]

General Experimental Workflow for Comparative Analysis

The systematic evaluation of azaindole isomers follows a logical progression from initial synthesis to lead optimization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50) Purification->KinaseAssay CytoAssay Cytotoxicity Assay (e.g., MTT) Purification->CytoAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CytoAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion: The Strategic Choice of an Azaindole Isomer

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of their biological activity.[1] While the 7-azaindole scaffold remains the most extensively explored, particularly in the realm of kinase inhibition, this guide has highlighted numerous instances where other isomers exhibit superior potency, selectivity, or entirely different pharmacological profiles.[1][3]

The choice of the optimal azaindole isomer is therefore not a matter of convention but a strategic decision that must be guided by the specific therapeutic target and the desired pharmacological outcome. As our understanding of structure-activity relationships deepens, the systematic exploration of all four azaindole isomers in drug discovery campaigns will be invaluable. Future head-to-head comparative studies against a wider array of biological targets will undoubtedly unlock the full potential of this versatile and powerful heterocyclic scaffold, paving the way for the rational design of innovative and more effective therapeutics.

References

A Comparative Guide to Azaindole Versus Indole Analogs in PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, p21-activated kinase 1 (PAK1) has emerged as a critical therapeutic target. As a serine/threonine kinase, PAK1 is a central node in numerous signaling pathways that govern cell motility, survival, and proliferation.[1][2][3] Its dysregulation is intimately linked to the progression of several cancers and neurological disorders, making it a focal point for the development of targeted inhibitors.[1][4][5]

This guide provides an in-depth comparison of two prominent scaffolds used in the design of PAK1 inhibitors: the traditional indole core and the increasingly utilized azaindole framework, with a particular focus on 7-azaindole derivatives. We will delve into the structure-activity relationships (SAR), comparative performance data, and the experimental methodologies required to validate these inhibitors, offering a comprehensive resource for researchers in oncology and drug development.

The Rationale: Why Target PAK1?

The PAK family is divided into two subgroups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[6] Group I PAKs, particularly PAK1, are activated by the Rho GTPases Rac1 and Cdc42 and are frequently overexpressed or hyperactivated in a variety of human tumors, including breast, lung, and ovarian cancers.[2][3] This activation triggers a cascade of downstream signaling, impacting critical cancer hallmarks such as sustained proliferation, evasion of apoptosis, and metastasis.[3][7] Therefore, the development of potent and selective small-molecule inhibitors of PAK1 offers a promising strategy to disrupt these oncogenic processes.

The Scaffolds: Indole vs. Azaindole in Kinase Inhibition

The indole ring is a classic pharmacophore in medicinal chemistry. However, its high lipophilicity can often lead to poor aqueous solubility and permeability, significant hurdles in drug development. The azaindole scaffold, a bioisostere of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, has gained prominence as a "privileged structure" for kinase inhibitors.[8][9] This single atomic substitution can profoundly influence the molecule's properties:

  • Improved Physicochemical Properties: The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and permeability.[8][10]

  • Enhanced Target Binding: The 7-azaindole isomer, in particular, is an excellent "hinge-binder," capable of forming two crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket, a feature that contributes to high-affinity binding.[11]

This strategic shift from indole to azaindole frameworks represents a key optimization strategy in the pursuit of PAK1 inhibitors with more drug-like properties.

Head-to-Head Comparison: Performance and Physicochemical Properties

While direct comparisons of a specific 4-acetyl-7-azaindole are not extensively documented in publicly available literature, a broader analysis of the parent scaffolds reveals clear advantages for the azaindole core.

Structure-Activity Relationship (SAR) and Potency

Medicinal chemistry campaigns have extensively explored the SAR of 7-azaindole-based PAK1 inhibitors.[6][12] Key findings indicate that modifications at the C3 and C5 positions of the 7-azaindole ring are critical for modulating potency and selectivity. For instance, AstraZeneca disclosed a series of potent 7-azaindole inhibitors, where exploration of the "selectivity pocket" and "solvent tail" regions led to compounds with nanomolar efficacy.[5][13]

The table below summarizes publicly available data for representative indole and azaindole-based PAK1 inhibitors, illustrating the high potency achievable with the azaindole scaffold.

Compound ClassRepresentative CompoundPAK1 IC50Key Characteristics & Source
Azaindole-Based Compound 36 (AZ-PAK-36)16 nM (Cellular)A 7-azaindole derivative with good cellular potency and improved kinase selectivity.[6][13]
Azaindole-Based FRAX5977.7 nMA potent pyrido[2,3-d]pyrimidine-7-one (an azaindole isostere) inhibitor.[5]
Azaindole-Based G-5555~13 nMA highly selective pyrido[2,3-d]pyrimidin-7-one inhibitor.[5]
Indole-Based Enzastaurin>1 µM (for PAK1)An indole derivative primarily targeting PKC, showing weak PAK1 activity.[14]
Natural Product Shikonin7.25 µMA natural compound identified as a novel PAK1 inhibitor that binds to the ATP pocket.[15]
Selectivity: The Achilles' Heel of Pan-Inhibition

A critical consideration in targeting PAK1 is selectivity, not only against other kinase families but also within the PAK family itself. While Group I PAKs are structurally similar, emerging evidence suggests that inhibiting PAK2 can lead to acute cardiovascular toxicity.[16] This finding underscores the necessity of developing PAK1-selective inhibitors over pan-Group I inhibitors. The design of allosteric inhibitors, which bind outside the highly conserved ATP-binding pocket, represents one strategy to achieve greater isoform selectivity. For example, NVS-PAK1-1 is a selective allosteric inhibitor with over 50-fold higher activity against PAK1 than PAK2.[17][18]

Physicochemical Advantages: A Case Study

A study directly comparing a 4-azaindole analog with its parent indole compound for PAK1 inhibition demonstrated the clear benefits of the bioisosteric replacement. The strategic shift to the 4-azaindole core resulted in significant improvements in both aqueous solubility and permeability, addressing the common liabilities of indole-based compounds.[10]

PropertyIndole Analog4-Azaindole AnalogOutcome
Aqueous Solubility LowerHigherImproved bioavailability potential.[10]
Permeability (PAMPA) LowerHigherEnhanced prediction of passive intestinal absorption.[10]

Visualizing the Science

PAK1 Signaling Pathway in Cancer

The diagram below illustrates the central role of PAK1 in cancer signaling. Upstream activators like Rac/Cdc42 relieve its autoinhibition, allowing PAK1 to phosphorylate a multitude of downstream substrates that drive proliferation, survival, and metastasis.

PAK1_Signaling cluster_upstream Upstream Activation cluster_pak1 PAK1 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors (EGF, HGF) RTKs RTKs Growth_Factors->RTKs Integrins Integrins Rac_Cdc42 Rac / Cdc42 Integrins->Rac_Cdc42 GPCRs GPCRs GPCRs->Rac_Cdc42 RTKs->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Proliferation Cell Proliferation (Raf-1, MEK1) PAK1->Proliferation Survival Anti-Apoptosis (Bad) PAK1->Survival Motility Cytoskeletal Dynamics (LIMK) PAK1->Motility Angiogenesis Angiogenesis (VEGF) PAK1->Angiogenesis Azaindole_Inhibitor Azaindole_Inhibitor Azaindole_Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling cascade in cancer.

Experimental Workflow for Inhibitor Validation

A robust validation process is essential to characterize novel inhibitors. The workflow below outlines the key stages, from initial biochemical screening to cellular and permeability assays.

Workflow Compound Test Compound (Azaindole / Indole Analog) Kinase_Assay Biochemical PAK1 Kinase Assay (Determine IC50) Compound->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cell Line) (Determine GI50) Kinase_Assay->Cell_Assay Perm_Assay Permeability Assay (e.g., PAMPA) Cell_Assay->Perm_Assay Result Characterized Inhibitor (Potency, Cellular Activity, Permeability Profile) Perm_Assay->Result

References

The Ascendancy of the 4-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. In this landscape, the 4-azaindole core has distinguished itself as a "privileged" scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of 4-azaindole derivatives against their indole counterparts and other alternatives, supported by experimental data, to illuminate the strategic advantages of this versatile heterocyclic system.

The 4-azaindole scaffold, a bioisostere of indole and purine, has become a cornerstone in modern drug discovery.[1][2] Its strategic advantage lies in the substitution of a carbon atom in the benzene ring of indole with a nitrogen atom at the 4-position.[3][4] This seemingly subtle modification has profound and beneficial impacts on the molecule's physicochemical and pharmacological properties.[2] The introduction of the nitrogen atom enhances hydrogen bonding capabilities, often leading to improved aqueous solubility and more favorable pharmacokinetic profiles compared to the parent indole.[1][2] These characteristics have propelled the development of numerous 4-azaindole-based compounds targeting a wide array of therapeutic targets.[1]

Comparative Performance: 4-Azaindole as a Superior Kinase Hinge-Binder

A primary application of the 4-azaindole scaffold is in the design of kinase inhibitors.[5][6] The pyridine nitrogen at the 4-position can act as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the hinge region of the kinase ATP-binding site.[1][7] This enhanced binding interaction often translates to superior potency.

Case Study: p21-Activated Kinase-1 (PAK1) Inhibitors

A compelling example of the strategic advantage of the 4-azaindole scaffold is in the development of p21-activated kinase-1 (PAK1) inhibitors. An initial indole-based inhibitor demonstrated good PAK1 affinity but was hampered by high lipophilicity (clogD=4.4).[8] As detailed in the table below, the bioisosteric replacement of the indole with a 4-azaindole resulted in a compound with equipotent PAK1 inhibition but a twofold improvement in cellular potency.[8] More significantly, the 4-azaindole analog exhibited enhanced permeability, improved aqueous solubility, and lower plasma protein binding. These superior physicochemical properties culminated in a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, underscoring the profound in vivo impact of this substitution.[2][8]

CompoundScaffoldPAK1 Kᵢ (nM)Cell Potency (IC₅₀, µM)clogDAqueous Solubility (µM)Mouse Unbound Clearance (mL/min/kg)
1 Indole100.54.4< 0.1100
5 4-Azaindole100.253.5105

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3518-24.[8]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The versatility of the 4-azaindole core allows for extensive functionalization at multiple positions, enabling the fine-tuning of potency and selectivity.[1]

  • N-1 Substitution: Substitution on the pyrrole nitrogen is a common strategy. For instance, in the development of c-Met kinase inhibitors, N-nitrobenzenesulfonyl-4-azaindole derivatives showed potent inhibition with IC₅₀ values in the nanomolar range.[4][5]

  • C-3 Position: The C-3 position is another key vector for modification. In the context of c-Met inhibitors, while C-3 sulfur and sulfoxide derivatives were explored, the N-1 substituted scaffold remained the more promising series.[4][5]

  • C-6 Position: Further optimization of N-1 substituted 4-azaindoles revealed that substitution at the C-6 position with a piperazine group yielded the best results for c-Met inhibition.[4][5]

The following diagram illustrates the general SAR principles for 4-azaindole-based kinase inhibitors.

SAR_4_azaindole cluster_scaffold 4-Azaindole Core cluster_substitutions Key Substitution Points cluster_properties Impacted Properties Scaffold N1 N-1 Position C3 C-3 Position C6 C-6 Position Potency Potency N1->Potency Modulates hinge binding PK Pharmacokinetics N1->PK Influences solubility C3->Potency Fine-tunes activity Selectivity Selectivity C6->Selectivity Improves selectivity profile C6->PK Enhances drug-like properties experimental_workflow Start Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., FRET-based) Start->Biochemical_Assay Determine IC₅₀/Kᵢ Cellular_Assay Cellular Assay (e.g., Phosphorylation inhibition) Biochemical_Assay->Cellular_Assay Confirm cellular activity Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel Assess off-target effects ADME_Tox In vitro ADME/Tox Selectivity_Panel->ADME_Tox Evaluate drug-like properties In_Vivo_PK In vivo Pharmacokinetics ADME_Tox->In_Vivo_PK Determine exposure Efficacy_Study In vivo Efficacy Study In_Vivo_PK->Efficacy_Study Test in disease model Lead_Candidate Lead Candidate Efficacy_Study->Lead_Candidate

References

A Comparative Guide to Validating the 7-Azaindole Scaffold for Kinase Hinge-Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A key interaction that governs the efficacy of many such inhibitors is the binding to the hinge region of the kinase ATP-binding pocket. The 7-azaindole scaffold has emerged as a "privileged" structure in this context, prized for its ability to form critical hydrogen bond interactions with the kinase hinge.[1][2] This guide provides a comprehensive framework for validating the 7-azaindole scaffold, comparing its performance with alternative hinge-binding motifs, and presenting the experimental data necessary to substantiate its utility.

The Central Role of the Kinase Hinge

Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular signaling.[3] Their dysregulation is a common driver of numerous diseases. Most kinase inhibitors function as ATP competitors, binding to the ATP pocket and preventing the phosphorylation of substrate proteins.[1][4] The hinge region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain, is a critical anchoring point for these inhibitors.[5] A successful hinge-binder typically forms one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[5]

The 7-azaindole scaffold is particularly adept at this interaction. Its fused bicyclic structure, containing a pyridine nitrogen and a pyrrole NH group, can act as both a hydrogen bond acceptor and donor, respectively, forming two stable hydrogen bonds with the kinase hinge.[2][4] This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity. The success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, underscores the therapeutic potential of 7-azaindole-based drugs.[1][4]

A Rigorous Workflow for Scaffold Validation

Validating a new hinge-binding scaffold requires a multi-faceted experimental approach to move from initial biochemical activity to cellular and structural confirmation. This workflow ensures a thorough understanding of the scaffold's potency, selectivity, and mechanism of action.

G cluster_0 Phase 1: Biochemical & Biophysical Characterization cluster_1 Phase 2: Cellular & Functional Validation Biochemical Assays Biochemical Assays (IC50 Determination) Biophysical Assays Biophysical Assays (SPR, ITC) Biochemical Assays->Biophysical Assays Confirm Potency Crystallography X-ray Crystallography Biophysical Assays->Crystallography Confirm Binding Mode Cell-Based Assays Cell-Based Target Engagement & Phosphorylation Assays Crystallography->Cell-Based Assays Structural Insights Guide Cellular Studies Kinome Profiling Kinome Profiling (Multiplexed Assays) Cell-Based Assays->Kinome Profiling Assess Cellular Efficacy Phenotypic Screening Phenotypic Screening Kinome Profiling->Phenotypic Screening Determine Selectivity

Caption: Experimental workflow for kinase inhibitor validation.

The initial step is to quantify the direct interaction between the 7-azaindole-containing compound and its target kinase.

1. Biochemical Assays for Potency Determination (IC50)

Biochemical assays are essential for determining a compound's inhibitory activity, potency, and selectivity.[3] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, each with its own advantages and disadvantages.[3][6] Radiometric assays, while highly sensitive, involve the use of radioactive materials.[7] Fluorescence and luminescence-based assays, such as TR-FRET and ADP-Glo, offer safer and more high-throughput alternatives.[6][8]

Detailed Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of the fluorescently labeled substrate peptide and ATP in the reaction buffer.

    • Serially dilute the 7-azaindole compound and control inhibitors in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • Add the diluted compounds to a 384-well assay plate.

    • Add the diluted kinase solution to each well.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Analysis:

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Biophysical Assays for Binding Affinity

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (KD) and kinetics of the inhibitor-kinase interaction.[3]

3. X-ray Crystallography for Structural Validation

Obtaining a co-crystal structure of the 7-azaindole compound bound to the kinase active site is the gold standard for validating its hinge-binding mode.[9][10] This provides unequivocal evidence of the hydrogen bonding interactions with the hinge residues and can reveal other important interactions within the ATP pocket.[4] It is important to note that 7-azaindole-based inhibitors can adopt different binding modes, such as "normal," "flipped," and "non-hinge," which can be influenced by subtle changes in the inhibitor's structure.[2][4] Therefore, crystallographic analysis is crucial for confirming the intended binding orientation.[4]

Phase 2: Cellular and Functional Validation

After confirming direct biochemical and structural engagement, the next critical step is to evaluate the inhibitor's performance in a more physiologically relevant cellular context.[3]

1. Cell-Based Target Engagement and Phosphorylation Assays

Cell-based assays are crucial for understanding how a potential kinase inhibitor affects its target within a living cell.[11] These assays can measure the compound's ability to engage the target kinase and inhibit its downstream signaling.[12]

Detailed Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 7-azaindole compound or control inhibitors for a specific duration (e.g., 2 hours).

    • If the kinase is activated by a specific stimulus, treat the cells with the appropriate agonist for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • ELISA Procedure:

    • Coat a high-binding 96-well plate with a capture antibody specific for the target kinase.

    • Block the plate with a suitable blocking buffer.

    • Add equal amounts of protein lysate to each well and incubate to allow the kinase to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the kinase or its direct substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration.

    • Plot the normalized signal against the inhibitor concentration and determine the IC50 value for the inhibition of cellular phosphorylation.

2. Kinome Profiling for Selectivity Assessment

A critical aspect of kinase inhibitor development is ensuring selectivity, as off-target effects can lead to toxicity.[13] Kinome profiling techniques allow for the simultaneous assessment of an inhibitor's activity against a broad panel of kinases.[14][15] Methods like multiplexed inhibitor beads (MIBs) or peptide arrays can provide a comprehensive view of the compound's selectivity profile.[15][16][17]

G Input 7-Azaindole Compound TargetKinase On-Target Kinase Input->TargetKinase High Affinity OffTarget1 Off-Target Kinase 1 Input->OffTarget1 Low/No Affinity OffTarget2 Off-Target Kinase 2 Input->OffTarget2 Low/No Affinity OffTargetN Off-Target Kinase N Input->OffTargetN Low/No Affinity Result Selectivity Profile TargetKinase->Result OffTarget1->Result OffTarget2->Result OffTargetN->Result

Caption: Kinome selectivity profiling logic.

Comparative Performance of Hinge-Binding Scaffolds

The 7-azaindole scaffold is not the only privileged structure for kinase hinge binding. Other heterocyclic systems, such as quinazolines, quinolines, and indazoles, are also frequently employed.[13][18] A thorough validation of the 7-azaindole scaffold should include a head-to-head comparison with these alternatives against a panel of representative kinases.

ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Fold Selectivity (vs. Kinase Y)Reference
7-Azaindole AXL1550>100[19][20]
B-RAF (V600E)31100>50[21]
PDK111002300-[22]
Quinazoline CAMKK212--[13]
EGFR520>100[23]
Quinoline CAMKK213--[13]
Indazole c-Src50150>30[9]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[7] It is recommended to perform side-by-side comparisons under identical experimental conditions for the most accurate assessment.

Conclusion

The 7-azaindole scaffold represents a highly versatile and effective starting point for the design of potent and selective kinase inhibitors.[1][4] Its ability to form robust bidentate hydrogen bonds with the kinase hinge provides a strong foundation for achieving high binding affinity.[2] However, as with any privileged scaffold, rigorous experimental validation is paramount. By following a systematic workflow that encompasses biochemical, biophysical, structural, and cellular assays, researchers can confidently establish the utility of the 7-azaindole scaffold for their specific kinase target. Furthermore, comparative analysis against alternative hinge-binding motifs provides crucial context and justification for its selection in drug discovery programs. The insights gained from such comprehensive validation efforts will undoubtedly accelerate the development of the next generation of targeted kinase inhibitors.

References

A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of 7-Azaindole and Purine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, 7-azaindole and purine have emerged as highly versatile and successful bioisosteres, particularly in the realm of kinase inhibition. While both can effectively mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP, their subtle yet significant differences in physicochemical and electronic properties can lead to dramatic divergences in biological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 7-azaindole and purine bioisosteres, supported by experimental data, to empower researchers in making informed decisions for their next generation of therapeutics.

The Rationale for Bioisosteric Replacement: A Foundational Overview

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a cornerstone of modern drug design.[1] The goal is to modulate the properties of a lead compound to enhance its efficacy, selectivity, and drug-like characteristics.[2] Both 7-azaindole and purine are frequently employed as bioisosteres for each other and for the endogenous kinase ligand, adenine, due to their ability to present a similar hydrogen bond donor-acceptor pattern to the kinase hinge region.[3][4]

The core principle lies in the bidentate hydrogen bonding interaction with the backbone of the kinase hinge region. As illustrated in the diagram below, both scaffolds can mimic the N1 and N6 amine of adenine, forming crucial hydrogen bonds that anchor the inhibitor in the ATP binding pocket.[5][6]

G cluster_Adenine Adenine cluster_Kinase Kinase Hinge cluster_7Azaindole 7-Azaindole cluster_Purine Purine A Adenine K Hinge Backbone A->K H-Bond (Donor) H-Bond (Acceptor) AZ 7-Azaindole AZ->K H-Bond (Donor) H-Bond (Acceptor) P Purine P->K H-Bond (Donor) H-Bond (Acceptor)

Caption: Bioisosteric mimicry of adenine's hinge binding by 7-azaindole and purine.

However, the introduction of a nitrogen atom at the 7-position in 7-azaindole, replacing a carbon atom in the purine's imidazole ring, fundamentally alters the electronic landscape and physicochemical properties of the scaffold. These differences form the basis of our comparative analysis.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a 7-azaindole and a purine core can significantly impact a molecule's drug-like properties. The following table summarizes key physicochemical parameters for the parent scaffolds.

Property7-AzaindolePurineRationale for Impact
Molecular Weight 118.14 g/mol 120.11 g/mol Minimal difference, generally not a deciding factor.
pKa (Pyrrolic NH) ~16-17N/A (Imidazole NH)The pyrrolic NH of 7-azaindole is significantly less acidic than the imidazole NH of purine.
pKa (Pyridinic N) 4.59[7]2.39 (N1), 8.93 (N7/N9)The pyridinic nitrogen in 7-azaindole is more basic than the corresponding nitrogens in purine, which can influence salt formation and solubility.
Calculated LogP 1.3 - 1.5-0.977-Azaindole is significantly more lipophilic than purine, which can affect cell permeability and off-target interactions.
Aqueous Solubility LowerHigherThe higher polarity of purine generally leads to better aqueous solubility.
Dipole Moment ~2.0 - 2.5 D~4.3 DThe larger dipole moment of purine suggests a more polarized molecule, which can influence interactions with polar residues in the binding site.
Hydrogen Bond Donors 1 (Pyrrolic NH)1 (Imidazole NH)Both have one primary hydrogen bond donor for hinge interaction.
Hydrogen Bond Acceptors 1 (Pyridinic N)3 (N1, N3, N7)Purine offers more potential hydrogen bond acceptor sites, which can be advantageous or lead to off-target binding.

Note: The provided LogP and dipole moment values are calculated estimates and can vary depending on the software and method used. Experimental values for derivatives will differ.

The key takeaway from this comparison is that 7-azaindole offers a more lipophilic and less polar scaffold compared to purine. This can be advantageous for cell permeability but may require optimization to maintain aqueous solubility. Conversely, the inherent polarity of the purine core can aid in achieving good solubility but may present challenges in traversing cellular membranes.

Electronic Properties and Their Influence on Kinase Binding

The substitution of a carbon with a nitrogen atom in the six-membered ring of 7-azaindole compared to the purine scaffold has a profound effect on the electronic distribution within the aromatic system. This alteration in the molecular electrostatic potential (MEP) can significantly influence the nature and strength of interactions with the kinase active site.

The nitrogen atom in the 7-position of 7-azaindole is electron-withdrawing, which modulates the electron density of the entire ring system. This can lead to:

  • Altered Hydrogen Bonding Geometry: The change in electron distribution can subtly alter the preferred geometry and strength of the hydrogen bonds with the kinase hinge region.

  • Modified π-π Stacking Interactions: The electronic character of the aromatic rings influences their ability to engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) often found in the ATP binding site.

  • Differential Interactions with Water Molecules: The change in polarity can affect the displacement of ordered water molecules from the active site, a factor that can contribute significantly to binding affinity.

X-ray crystallography provides invaluable insights into how these electronic differences manifest in the binding pocket. While a direct comparison of both scaffolds in the same kinase is rare in the literature, analysis of various 7-azaindole and purine-based inhibitors reveals distinct binding modes.[5] 7-azaindole derivatives often exhibit a "normal" binding mode, forming the canonical bidentate hydrogen bonds.[5] However, "flipped" and "non-hinge" binding orientations have also been observed, highlighting the scaffold's versatility and the subtle interplay of electronics and sterics.[5]

Comparative Efficacy: A Case Study in JAK Kinase Inhibition

A direct, head-to-head comparison of the efficacy of 7-azaindole and purine bioisosteres provides the most compelling evidence for their differential performance. A study on the discovery of Janus kinase (JAK) inhibitors offers an excellent example.[3] In this work, both a C-3 aryl-7-azaindole derivative and an aryl purine derivative were synthesized and evaluated for their inhibitory activity against JAK2.[3]

CompoundScaffoldTarget KinaseIC50 (nM)
Derivative 94 C-3 aryl-7-azaindoleJAK2260
Derivative 95 Aryl purineJAK2496

The results demonstrate that in this particular chemical series and for this specific target, the 7-azaindole scaffold led to a nearly two-fold increase in potency compared to the purine analog.[3] This difference in efficacy can be attributed to a combination of factors, including a more optimal fit in the binding pocket, more favorable electronic interactions, and potentially better desolvation energetics upon binding. This case study underscores the importance of empirically testing both scaffolds in a lead optimization program, as the superior choice is often target-dependent.

Synthetic Accessibility: A Practical Consideration

The feasibility and efficiency of synthesizing diverse libraries of analogs are critical considerations in any drug discovery project. Both 7-azaindole and purine scaffolds are readily accessible, with a wealth of established synthetic methodologies.

Representative Synthesis of a 7-Azaindole Kinase Inhibitor

The synthesis of 7-azaindole derivatives often involves building upon a pre-functionalized 7-azaindole core. A common strategy involves Suzuki or Sonogashira cross-coupling reactions to introduce substituents at various positions. The following diagram outlines a general synthetic workflow.

Caption: General synthetic workflow for 7-azaindole-based kinase inhibitors.

A more detailed experimental protocol for the synthesis of a 5-bromo-7-azaindole, a key intermediate, is described below.[8]

Experimental Protocol: Synthesis of 5-bromo-7-azaindole [8]

  • Reaction Setup: To a 200L reaction vessel, add 150 kg of dimethylformamide (DMF) and 70 kg of potassium tert-butoxide.

  • Heating and Addition: Stir the mixture and heat to 60-70 °C. Slowly add 50 kg of 5-bromo-3-alkynyl-2-aminopyridine, ensuring the temperature does not exceed 80 °C.

  • Reaction: After the addition is complete, maintain the temperature at 80-85 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The crude product is then purified by recrystallization from ethyl acetate to yield the 5-bromo-7-azaindole product.

Representative Synthesis of a Purine-Based Kinase Inhibitor

The synthesis of purine analogs often starts from commercially available, substituted purines, such as 2,6-dichloropurine. Sequential nucleophilic aromatic substitution reactions are commonly employed to introduce diversity.

Caption: General synthetic workflow for purine-based kinase inhibitors.

Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine Derivative

  • N9-Alkylation: Dissolve 2,6-dichloropurine (1 equivalent) in DMF. Add anhydrous potassium carbonate (1-3 equivalents) and the desired alkylating agent (e.g., an alkyl halide, 1-3 equivalents). Stir the reaction at room temperature and monitor by TLC. After completion, perform an aqueous work-up and purify by column chromatography.

  • Selective C6 Substitution: Dissolve the 9-alkyl-2,6-dichloropurine (1 equivalent) in a suitable solvent like ethanol. Add the first nucleophile (e.g., an amine, 1.1 equivalents). Reflux the mixture until the reaction is complete as monitored by TLC. Remove the solvent under reduced pressure and purify the product.

  • C2 Substitution: Dissolve the 6-substituted-2-chloro-9-alkylpurine (1 equivalent) in a suitable solvent. Add the second nucleophile and a suitable base. Heat the reaction as required and monitor by TLC. Upon completion, perform a standard work-up and purify the final product by column chromatography or recrystallization.

Metabolic Stability: A Critical Determinant of In Vivo Success

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The inherent chemical nature of the scaffold can significantly impact its susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of test compounds.

  • Incubation Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Strategic Choice for Optimal Drug Design

The decision to employ a 7-azaindole or a purine scaffold is a nuanced one, with the optimal choice being highly dependent on the specific therapeutic target and the desired pharmacological profile. This guide has illuminated the key differences between these two powerful bioisosteres, providing a framework for rational drug design.

7-Azaindole offers a more lipophilic and often more metabolically stable core, which can be advantageous for achieving good cell permeability and in vivo exposure. However, its lower polarity may necessitate careful optimization to ensure adequate aqueous solubility.

Purine , on the other hand, provides a more polar and often more soluble scaffold, but its increased number of hydrogen bond acceptors can sometimes lead to off-target interactions, and its inherent polarity may pose a challenge for cell penetration.

Ultimately, the most effective strategy is often to synthesize and evaluate analogs of both scaffolds in parallel during the early stages of a lead optimization campaign. The experimental data gathered from such a comparative approach will provide the clearest path forward in the quest to develop novel, safe, and effective medicines.

References

In-Vitro Evaluation of Novel 3- and 4-Substituted 7-Azaindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel 3- and 4-substituted 7-azaindole derivatives, focusing on their in-vitro performance as potential anticancer agents. We will explore the rationale behind their design, present head-to-head experimental data against a known inhibitor, and provide detailed protocols for key validation assays.

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structure is a bioisostere of indole and purine, allowing it to mimic these crucial biological building blocks while offering distinct physicochemical properties. A key feature of the 7-azaindole moiety is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N7), making it an exceptional "hinge-binding" motif for ATP-competitive kinase inhibitors.[3][4][5] This has led to its incorporation into numerous drug candidates and approved drugs, such as the BRAF kinase inhibitor Vemurafenib.[3]

This guide focuses on the in-vitro evaluation of two novel, hypothetical derivatives:

  • AZD-301: A 3-substituted 7-azaindole derivative.

  • AZD-401: A 4-substituted 7-azaindole derivative.

Our objective is to characterize their anticancer potential by assessing their inhibitory effects on a critical oncogenic pathway and their cytotoxicity against relevant cancer cell lines.

Rationale for Evaluation: Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositide 3-kinase (PI3K)–AKT–mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, survival, and proliferation.[6] Its frequent deregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[6] 7-Azaindole derivatives have shown potent activity as PI3K inhibitors, demonstrating their promise in this area.[6] Our evaluation will therefore focus on the ability of AZD-301 and AZD-401 to inhibit PI3K kinase activity and suppress the proliferation of cancer cells driven by this pathway.

PI3K_Pathway cluster_membrane Cell Membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor AZD-301 / AZD-401 (7-Azaindole Derivatives) inhibitor->pi3k Inhibits Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition & Analysis seed 1. Seed Cells in 96-well plates culture 2. Incubate for 24h (allow attachment) seed->culture treat 3. Add Serial Dilutions of 7-Azaindole Compounds culture->treat incubate 4. Incubate for 48-72h treat->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent 6. Incubate (Reagent Specific) add_reagent->incubate_reagent read 7. Read Plate (Absorbance/Luminescence) incubate_reagent->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

References

The 7-Azaindole Scaffold: A Privileged Motif for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of BRAF, Aurora, and JAK Kinase Inhibitors for Researchers and Drug Development Professionals

The 7-azaindole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structure, featuring a pyrrole fused to a pyridine ring, serves as an excellent "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group donates a hydrogen bond, allowing for a bidentate interaction with the kinase hinge region—a critical component of the ATP-binding pocket.[1][2] This robust interaction provides a stable anchor for further chemical modifications, enabling the development of inhibitors with high affinity and specificity for a diverse range of kinases. The commercial success of Vemurafenib, a 7-azaindole-based inhibitor of BRAF kinase for the treatment of melanoma, has solidified the importance of this scaffold in oncology drug discovery.[2]

This guide provides a cross-study comparison of three exemplary 7-azaindole-based kinase inhibitors: Vemurafenib (targeting BRAF), GSK1070916 (targeting Aurora B), and Decernotinib (targeting JAK3). We will delve into their mechanisms of action, comparative selectivity profiles, and the experimental methodologies used to characterize their activity.

Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors

The versatility of the 7-azaindole scaffold is evident in its application across different kinase families. By modifying the substituents on the core ring structure, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase, leading to distinct selectivity profiles.

InhibitorPrimary Target(s)FDA ApprovedKey Therapeutic Area
Vemurafenib BRAFV600E, c-RAFYesMelanoma
GSK1070916 Aurora B, Aurora CNo (Clinical Trials)Oncology
Decernotinib JAK3No (Clinical Trials)Autoimmune Diseases

Vemurafenib: A Paradigm of Structure-Based Design in BRAF Inhibition

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutant, which is prevalent in a significant portion of melanomas.[3] The development of Vemurafenib is a classic example of structure-based drug design, where the 7-azaindole core was elaborated to achieve high affinity and selectivity for the mutated kinase.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.[4] Vemurafenib inhibits the kinase activity of BRAFV600E, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3]

BRAF/MAPK Signaling Pathway

BRAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Simplified BRAF/MAPK signaling pathway and the inhibitory action of Vemurafenib.

Vemurafenib Kinase Selectivity Profile

While highly potent against BRAFV600E, Vemurafenib also exhibits activity against other kinases, which can contribute to both its therapeutic efficacy and potential off-target effects. Understanding this selectivity profile is crucial for predicting its clinical performance.

Kinase TargetIC50 (nM)Reference
BRAFV600E 31 [4]
c-RAF-148[4]
Wild-type BRAF100[4]
ACK118[4]
KHS151[4]
SRMS18[4]

GSK1070916: Targeting Mitotic Progression through Aurora Kinase Inhibition

GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases.[5] Aurora kinases are essential regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6] Aurora B, as part of the chromosomal passenger complex, is particularly important for ensuring correct kinetochore-microtubule attachments and activating the spindle assembly checkpoint.[7] Inhibition of Aurora B leads to defects in cell division, resulting in polyploidy and subsequent apoptosis, making it an attractive target for cancer therapy.[8]

Aurora B Signaling in Mitosis

AuroraB_Pathway cluster_mitosis Mitotic Progression Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B AuroraB->Metaphase Kinetochore- Microtubule Attachment AuroraB->Anaphase Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation GSK1070916 GSK1070916 GSK1070916->AuroraB

Caption: Role of Aurora B kinase in mitotic progression and its inhibition by GSK1070916.

GSK1070916 Kinase Selectivity Profile

GSK1070916 demonstrates high selectivity for Aurora B and C over the closely related Aurora A, a key feature for minimizing off-target effects.

Kinase TargetIC50 (nM)Ki (nM)Reference
Aurora B 3.5 0.38 [5][9]
Aurora C 6.5 1.5 [5][9]
Aurora A>1000492[5][9]
FLT142-[9]
TIE259-[9]
SIK70-[9]
FLT474-[9]
FGFR178-[9]

Decernotinib: Modulating the Immune Response through JAK3 Inhibition

Decernotinib (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3).[10] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.[11][12] JAK3 is predominantly expressed in hematopoietic cells and is essential for the signaling of cytokines that use the common gamma chain receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] By selectively inhibiting JAK3, Decernotinib can modulate T-cell and B-cell function, making it a promising therapeutic agent for autoimmune diseases like rheumatoid arthritis.[10]

JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus Decernotinib Decernotinib Decernotinib->JAK3

Caption: The JAK/STAT signaling cascade and the inhibitory mechanism of Decernotinib.

Decernotinib Kinase Selectivity Profile

Decernotinib exhibits selectivity for JAK3 over other JAK family members, which is hypothesized to provide a more targeted immunomodulatory effect with a potentially improved safety profile.

Kinase TargetKi (nM)Reference
JAK3 2.5 [10]
JAK111[10]
JAK213[10]
TYK211[13]

Experimental Protocols

The characterization of kinase inhibitors relies on robust and reproducible experimental methods. Below are representative protocols for a biochemical assay to determine inhibitor potency and a cell-based assay to assess target engagement and downstream signaling effects.

Protocol 1: Biochemical Kinase Assay (LanthaScreen® TR-FRET)

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format. It measures the binding of an inhibitor to the kinase of interest.

Objective: To determine the IC50 value of a 7-azaindole-based inhibitor against its target kinase.

Materials:

  • Kinase of interest (e.g., recombinant human BRAF, Aurora B, or JAK3)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

  • Test inhibitor (serially diluted in DMSO)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions and should be optimized beforehand.[1]

    • Prepare a 4X tracer solution in Kinase Buffer A.[1]

    • Prepare a 4X serial dilution of the test inhibitor in Kinase Buffer A.

  • Assay Assembly:

    • Add 4 µL of the 4X test inhibitor dilutions to the wells of the 384-well plate.[14]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[14]

    • Initiate the reaction by adding 4 µL of the 4X tracer solution to each well.[14]

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[14]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Objective: To determine the effect of a 7-azaindole-based inhibitor on the phosphorylation of a target kinase's substrate in cultured cells.

Materials:

  • Cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF, HeLa cells for Aurora B, or NK-92 cells for JAK3)

  • Complete cell culture medium

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and add Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK, anti-phospho-Histone H3, or anti-phospho-STAT3) overnight at 4°C.[2]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The 7-azaindole scaffold represents a highly successful platform for the development of targeted kinase inhibitors. The examples of Vemurafenib, GSK1070916, and Decernotinib highlight the chemical tractability of this core structure, allowing for the generation of inhibitors with distinct selectivity profiles against diverse kinase targets. The continued exploration of the chemical space around the 7-azaindole nucleus, guided by robust biochemical and cellular assays, promises to deliver the next generation of precision medicines for a wide range of diseases.

References

The Ascendancy of 4-Acetyl-7-Azaindole: A Comparative Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7-azaindole scaffold has secured its position as a "privileged" fragment. Its bioisosteric relationship with adenine allows for potent and selective interactions with the ATP-binding sites of numerous kinases, a feature famously exploited in the development of the BRAF inhibitor, Vemurafenib.[1] While the parent 7-azaindole core is a powerful hinge-binder, strategic functionalization of this heterocycle is paramount for modulating pharmacokinetic properties, achieving target selectivity, and unlocking novel biological activities. This guide provides an in-depth validation of 4-acetyl-7-azaindole as a versatile and strategic chemical intermediate, offering a comparative analysis against alternative building blocks and furnishing detailed experimental insights for its application.

The Strategic Imperative for the 4-Acetyl Moiety

The introduction of an acetyl group at the C4 position of the 7-azaindole nucleus is not a trivial modification. It serves several critical functions that enhance its utility as a chemical intermediate:

  • Modulation of Physicochemical Properties: The acetyl group, with its carbonyl moiety, can act as a hydrogen bond acceptor, altering the solubility and ADME (absorption, distribution, metabolism, and excretion) profile of derivative compounds.

  • A Versatile Synthetic Handle: The ketone functionality of the acetyl group is a gateway to a plethora of chemical transformations. It can be readily converted into amines, alcohols, alkenes, and various heterocyclic systems, providing a robust platform for library synthesis and lead optimization.

  • Direction of Subsequent Reactions: The electronic nature of the acetyl group can influence the regioselectivity of further electrophilic or nucleophilic substitutions on the azaindole ring system.

This guide will now delve into the practical synthesis of this compound, its characterization, and a comparative analysis of its performance against other relevant intermediates.

Synthesis and Characterization of this compound

While several methods can be envisaged for the synthesis of this compound, a common and effective approach is the Friedel-Crafts acylation of the parent 7-azaindole. The regioselectivity of this reaction on the indole nucleus is typically directed to the C3 position. However, with appropriate choice of Lewis acid and reaction conditions, acylation at the C4 position of 7-azaindole can be achieved, particularly if the more nucleophilic C3 position is sterically hindered or electronically deactivated.

Alternatively, a more controlled synthesis can be achieved from 4-halo-7-azaindole precursors, which can be prepared via the N-oxidation of 7-azaindole followed by reaction with a phosphorus oxyhalide.[2] The subsequent introduction of the acetyl group can be accomplished through a palladium-catalyzed cross-coupling reaction with an appropriate acetylating agent.

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

This protocol describes a plausible method for the synthesis of this compound via a Friedel-Crafts acylation.

Materials:

  • 7-Azaindole

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend 7-azaindole (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic workflow for this compound.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and pyrrole rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the acetyl group, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈N₂O, MW: 160.17).

Comparative Analysis with Alternative Intermediates

The utility of this compound as a chemical intermediate is best understood when compared to other commonly used building blocks in medicinal chemistry.

This compound vs. 3-Acetylindole
Feature This compound 3-Acetylindole
Bioisosterism Bioisostere of adenine, often leading to potent kinase inhibition.[1]Lacks the pyridine nitrogen, reducing its ability to form the crucial bidentate hydrogen bonds with the kinase hinge region.
Reactivity The pyridine nitrogen can influence the reactivity of the acetyl group and the aromatic ring.Well-established reactivity, but lacks the modulation offered by the pyridine nitrogen.
Solubility The pyridine nitrogen generally increases aqueous solubility compared to the indole analogue.Generally more lipophilic and less soluble in aqueous media.
Synthetic Access Synthesis can be more challenging due to potential regioselectivity issues in Friedel-Crafts acylation.Readily accessible through well-established Friedel-Crafts acylation of indole.

dot

Comparison cluster_azaindole This compound cluster_indole 3-Acetylindole A1 Adenine Bioisostere Drug_Development Drug_Development A1->Drug_Development Potent Kinase Inhibition A2 Enhanced Solubility A2->Drug_Development Improved PK Properties A3 Kinase Hinge Binding A3->Drug_Development Target Specificity I1 Simpler Synthesis I1->Drug_Development Cost-Effective Starting Material I2 Lower Solubility I2->Drug_Development Potential Formulation Challenges I3 Lacks Key H-bond Donor/Acceptor I3->Drug_Development Reduced Target Affinity

Caption: Comparison of key attributes for drug development.

This compound vs. Other Functionalized 7-Azaindoles

While other functional groups can be installed at the C4 position of 7-azaindole (e.g., halogens, amines, ethers), the acetyl group offers a unique combination of electronic modulation and synthetic versatility. For instance, a 4-bromo-7-azaindole is an excellent precursor for cross-coupling reactions, but it does not offer the immediate potential for transformations like reductive amination or aldol condensation that the acetyl group provides.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The true value of this compound lies in its potential as a precursor to a diverse array of bioactive molecules. The acetyl group can be elaborated into more complex side chains that can interact with regions of the kinase active site beyond the hinge, leading to increased potency and selectivity. For example, the ketone can be reduced to an alcohol, which can then be etherified or esterified. Alternatively, it can undergo reductive amination to introduce a variety of amine-containing substituents.

The synthesis of analogues of Vemurafenib, a potent BRAF V600E inhibitor, often starts from a functionalized 7-azaindole core.[1] While the original synthesis of Vemurafenib does not directly use this compound, this intermediate provides a valuable platform for creating novel analogues with modified side chains at the C4 position, potentially leading to improved efficacy or the ability to overcome drug resistance.

Conclusion

This compound stands as a highly valuable and versatile chemical intermediate for researchers in drug discovery. Its strategic combination of the privileged 7-azaindole scaffold with a synthetically tractable acetyl group provides a powerful tool for the synthesis of novel kinase inhibitors and other biologically active molecules. While its synthesis may require more careful optimization compared to simpler indole analogues, the potential rewards in terms of improved biological activity and physicochemical properties make it a compelling choice for any modern medicinal chemistry program. This guide has provided a framework for its synthesis, characterization, and comparative utility, empowering researchers to confidently incorporate this potent building block into their discovery workflows.

References

Comparative Docking Analysis of Novel 7-Azaindole Analogs for PARP Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive, in-depth analysis of the potential of 7-azaindole analogs as inhibitors of Poly (ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will explore the critical role of PARP in cellular processes, the rationale for its inhibition in cancer therapy, and present a detailed, step-by-step computational workflow for evaluating novel 7-azaindole-based inhibitors.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably the DNA damage response (DDR).[1][2] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly (ADP-ribose) (PAR) chains.[3][4] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[2][3]

The inhibition of PARP has emerged as a groundbreaking strategy in cancer treatment, particularly for tumors with deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[5][6][7] This concept is rooted in the principle of "synthetic lethality," where the simultaneous loss of two parallel DNA repair pathways is catastrophic for the cell.[5][8] In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[5][9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to genomic instability and cell death.[5][8]

Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[9][10][11][12][13] These inhibitors primarily act by competing with NAD+ at the catalytic site of PARP, preventing PARylation.[14] A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, further impeding DNA repair and replication.[3][14][15]

The 7-Azaindole Scaffold: A Privileged Motif in Kinase and PARP Inhibition

The 7-azaindole scaffold has gained significant attention in medicinal chemistry as a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[16][17][18] Its bicyclic structure, containing a pyridine nitrogen and a pyrrole NH group, can act as both a hydrogen bond acceptor and donor, respectively.[16] This feature has been successfully exploited in the development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[16]

Given the structural similarities between the ATP-binding pocket of kinases and the NAD+-binding site of PARP, the 7-azaindole scaffold presents a promising starting point for the design of novel PARP inhibitors.[19][20] The ability to form bidentate hydrogen bonds can anchor the molecule within the active site, allowing for the exploration of various substituents to optimize potency and selectivity.

In Silico Investigation: A Comparative Docking Study of Novel 7-Azaindole Analogs

To explore the potential of the 7-azaindole scaffold for PARP inhibition, we designed a hypothetical series of analogs with varying substitutions at key positions. A comparative molecular docking study was then conducted to predict their binding modes and affinities within the catalytic domain of PARP1.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines the step-by-step methodology for our in-silico analysis. This self-validating system ensures reproducibility and provides a clear rationale for each experimental choice.

Step 1: Protein Preparation

  • Objective: To prepare the PARP1 crystal structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • The X-ray crystal structure of the PARP1 catalytic domain in complex with a known inhibitor was obtained from the RCSB Protein Data Bank.

    • All water molecules and heteroatoms not involved in the binding interaction were removed.

    • Polar hydrogens and Kollman charges were added to the protein structure using AutoDockTools.[21] The resulting file was saved in the PDBQT format, which contains atomic coordinates and partial charges.

Step 2: Ligand Preparation

  • Objective: To generate 3D structures of the 7-azaindole analogs and prepare them for docking.

  • Procedure:

    • 2D structures of the designed 7-azaindole analogs were sketched.

    • These 2D structures were converted to 3D structures and their geometries were optimized using a suitable computational chemistry software.

    • The optimized 3D structures were then converted to the PDBQT format using OpenBabel, with the assignment of Gasteiger charges.[21]

Step 3: Grid Generation

  • Objective: To define the search space for the docking simulation within the PARP1 active site.

  • Procedure:

    • The prepared PARP1 structure was loaded into AutoDockTools.

    • A grid box was centered on the co-crystallized ligand to define the binding pocket. The dimensions of the grid box were set to encompass the entire active site, providing sufficient space for the ligand to move and rotate freely.

Step 4: Molecular Docking Simulation

  • Objective: To predict the binding conformation and affinity of each 7-azaindole analog within the PARP1 active site.

  • Procedure:

    • The molecular docking was performed using AutoDock Vina.[22]

    • The prepared PARP1 PDBQT file was set as the rigid macromolecule, and the PDBQT file for each 7-azaindole analog was used as the flexible ligand.

    • The Lamarckian Genetic Algorithm was employed as the search algorithm to explore the conformational space of the ligand.[23]

    • The docking process generated multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 5: Analysis of Docking Results

  • Objective: To evaluate and compare the docking results of the 7-azaindole analogs.

  • Procedure:

    • The docking output files were analyzed to identify the lowest energy binding pose for each analog.

    • The binding interactions, including hydrogen bonds and hydrophobic interactions with key active site residues, were visualized and analyzed using PyMOL or Discovery Studio.

    • The predicted binding affinities and inhibitory constants (Ki) were calculated and tabulated for comparison.

Visualizing the Methodologies

To further clarify the experimental and biological frameworks, the following diagrams illustrate the PARP signaling pathway and the computational docking workflow.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis (PARylation) PARP1->PAR Consumes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER SSB_Repair SSB Repaired BER->SSB_Repair Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download PARP1 Crystal Structure (PDB) Protein_Prep Prepare Protein (Remove water, add H+) PDB->Protein_Prep Ligand_Design Design 7-Azaindole Analogs (2D) Ligand_Prep Prepare Ligands (3D Conversion, Optimization) Ligand_Design->Ligand_Prep Grid_Gen Define Binding Site (Grid Generation) Protein_Prep->Grid_Gen Docking Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Binding Poses and Interactions Docking->Results SAR Structure-Activity Relationship (SAR) Results->SAR

References

A Head-to-Head Comparison of Synthetic Routes to 7-Azaindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, revered for its ability to act as a bioisostere of indole.[1] Its unique electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to engage in hydrogen bonding both as a donor and an acceptor, a feature that has been exploited in the design of numerous therapeutic agents.[1] From kinase inhibitors in oncology to treatments for a range of other diseases, the demand for efficient and versatile methods to synthesize substituted 7-azaindoles is ever-present.[2]

This guide provides a head-to-head comparison of the most prominent synthetic routes to the 7-azaindole core. We will delve into the classical Fischer indole synthesis, explore the versatility of palladium-catalyzed cross-coupling strategies, and examine the elegance of modern rhodium-catalyzed C-H activation approaches. For each route, we will dissect the mechanism, provide a detailed experimental protocol, and present a critical evaluation of its strengths and weaknesses, supported by comparative data on yields and substrate scope.

The Classical Approach: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry and one of the earliest methods adapted for the synthesis of 7-azaindoles.[3][4] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed in situ from the condensation of 2-pyridylhydrazine and a suitable aldehyde or ketone.[3]

Mechanism of Action

The currently accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[5]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2-hydrazinopyridine with an aldehyde or ketone to form the corresponding 2-pyridylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

  • [6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate. This rearrangement disrupts the aromaticity of the pyridine ring.

  • Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the aromatic 7-azaindole ring system.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone H+ Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Rearomatization & Cyclization 7-Azaindole 7-Azaindole Cyclized_Intermediate->7-Azaindole -NH3

Figure 1: Simplified workflow of the Fischer indole synthesis for 7-azaindoles.

Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles

The following protocol is a representative example of a Fischer indole synthesis for the preparation of 2,3-disubstituted 7-azaindoles using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • 2-Hydrazinopyridine

  • Appropriate ketone (e.g., cyclohexanone, diethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq.) in ethanol.

    • Add the corresponding ketone (1.1 eq.) to the solution.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting hydrazine.

    • The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Cyclization:

    • Preheat polyphosphoric acid (PPA) to 120-140 °C in a separate flask equipped with a mechanical stirrer.

    • Carefully add the prepared 2-pyridylhydrazone to the hot PPA in portions.

    • Stir the reaction mixture vigorously at this temperature for 30-60 minutes. The progress of the reaction should be monitored by TLC.

    • After completion, allow the mixture to cool to approximately 80-90 °C.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 7-azaindole by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Advantages and Limitations

Advantages:

  • Cost-Effective: The starting materials, 2-hydrazinopyridine and various simple ketones or aldehydes, are generally inexpensive and readily available.[7]

  • One-Pot Potential: The formation of the hydrazone and the subsequent cyclization can often be performed in a one-pot fashion, simplifying the experimental procedure.

  • Access to Diverse Substitutions: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a broad range of 2- and 3-substituted 7-azaindoles.

Limitations:

  • Harsh Reaction Conditions: The use of strong acids like PPA, sulfuric acid, or Lewis acids, often at high temperatures, can limit the functional group tolerance of the reaction.[8] Substrates with acid-labile groups may not be suitable.

  • Low Yields for Certain Substrates: The electron-deficient nature of the pyridine ring can make the cyclization step less efficient compared to the synthesis of indoles, sometimes resulting in lower yields.[1]

  • Regioselectivity Issues: When unsymmetrical ketones are used, the formation of two regioisomeric products is possible, which can complicate purification.

  • Limited Scope for Pyridine Ring Substitution: The starting 2-hydrazinopyridine is the most common precursor, limiting the ease of introducing substituents on the pyridine ring of the final product.

Modern Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. Palladium- and rhodium-catalyzed reactions, in particular, offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to the classical Fischer synthesis.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A powerful and widely used strategy for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a base- or catalyst-mediated cyclization.[6][9]

Mechanism of Action
  • Sonogashira Coupling: This step follows the well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-aminopyridine, followed by transmetalation with the copper(I)-acetylide and reductive elimination to furnish the 2-amino-3-alkynylpyridine intermediate.

  • Cyclization: The subsequent cyclization can proceed through different pathways depending on the reaction conditions. A common method involves the use of a strong base, such as potassium tert-butoxide, to deprotonate the amino group, which then undergoes an intramolecular nucleophilic attack on the alkyne (a 5-endo-dig cyclization) to form the 7-azaindole ring after protonation.[6]

Sonogashira_Cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization Halo-aminopyridine Halo-aminopyridine Alkynylaminopyridine Alkynylaminopyridine Halo-aminopyridine->Alkynylaminopyridine Pd(0)/Cu(I) Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkynylaminopyridine Deprotonated_Intermediate Deprotonated_Intermediate Alkynylaminopyridine->Deprotonated_Intermediate Base (e.g., t-BuOK) 7-Azaindole 7-Azaindole Deprotonated_Intermediate->7-Azaindole 5-endo-dig Cyclization & Protonation

Figure 2: General workflow for the synthesis of 7-azaindoles via Sonogashira coupling and cyclization.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles

The following is a representative two-step protocol starting from 2-amino-3-iodopyridine.[6]

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or DMF

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6 (optional, but can improve yields)[6]

  • Standard work-up and purification reagents.

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like triethylamine or a mixture of toluene and triethylamine, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).

    • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude 2-amino-3-alkynylpyridine intermediate by column chromatography.

  • Cyclization:

    • Dissolve the purified 2-amino-3-alkynylpyridine (1.0 eq.) in dry toluene.

    • Add potassium tert-butoxide (1.2-1.5 eq.) and a catalytic amount of 18-crown-6 (5-10 mol%).[6]

    • Heat the mixture to 65-80 °C and stir for 1-3 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the final 2-substituted 7-azaindole by column chromatography.

Advantages and Limitations

Advantages:

  • Mild Reaction Conditions: The use of palladium catalysis allows for significantly milder conditions compared to the Fischer synthesis, which enhances functional group tolerance.[6]

  • High Yields: This method often provides good to excellent yields for a wide range of substrates.[6]

  • Excellent Regiocontrol: The position of the alkyne and therefore the substituent at the 2-position is unambiguously defined by the starting materials.

  • Broad Substrate Scope: A diverse array of terminal alkynes, including alkyl, aryl, and cycloalkyl substituted ones, can be successfully employed.[6]

Limitations:

  • Cost and Availability of Starting Materials: Substituted halo-aminopyridines can be more expensive than the starting materials for the Fischer synthesis. The palladium catalyst also adds to the cost.

  • Two-Step Process: While highly effective, this is a two-step process which can be less atom- and step-economical than a one-pot synthesis.

  • Potential for Metal Contamination: As with any transition-metal-catalyzed reaction, there is a risk of metal contamination in the final product, which is a concern for pharmaceutical applications and may require additional purification steps.

Rhodium(III)-Catalyzed C-H Activation/Annulation

A more recent and highly efficient approach to constructing the 7-azaindole scaffold involves the rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[10][11] This method offers a direct and atom-economical route to diversely substituted 7-azaindoles.

Mechanism of Action

The catalytic cycle is believed to proceed as follows:[12][13]

  • C-H Activation: The active Rh(III) catalyst coordinates to the aminopyridine and directs the cleavage of the C-H bond at the ortho-position to the amino group, forming a five-membered rhodacycle intermediate. This step is often the rate-determining step.

  • Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond of the pyrrole ring, furnishing the 7-azaindole product and regenerating a Rh(I) species.

  • Oxidation: An oxidant, typically a silver salt like Ag₂CO₃ or AgSbF₆, is required to regenerate the active Rh(III) catalyst from the Rh(I) species, thus closing the catalytic cycle.[12]

Rh_Catalyzed_Annulation Rh(III)_Catalyst Rh(III)_Catalyst Rhodacycle Rhodacycle Rh(III)_Catalyst->Rhodacycle C-H Activation Aminopyridine Aminopyridine Aminopyridine->Rhodacycle Alkyne_Inserted_Intermediate Alkyne_Inserted_Intermediate Rhodacycle->Alkyne_Inserted_Intermediate Alkyne Insertion Alkyne Alkyne Alkyne->Alkyne_Inserted_Intermediate 7-Azaindole 7-Azaindole Alkyne_Inserted_Intermediate->7-Azaindole Reductive Elimination Rh(I)_Species Rh(I)_Species Alkyne_Inserted_Intermediate->Rh(I)_Species Reductive Elimination Rh(I)_Species->Rh(III)_Catalyst Oxidation (e.g., Ag+)

Figure 3: Catalytic cycle for the Rh(III)-catalyzed synthesis of 7-azaindoles.

Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles

The following is a general procedure for the Rh(III)-catalyzed synthesis of 7-azaindoles.[10]

Materials:

  • N-substituted 2-aminopyridine (e.g., N-pivaloyl-2-aminopyridine)

  • Internal alkyne (e.g., diphenylacetylene, 3-hexyne)

  • [RhCp*Cl₂]₂ (catalyst)

  • Silver hexafluoroantimonate (AgSbF₆) (co-catalyst/oxidant)

  • Silver carbonate (Ag₂CO₃) (oxidant)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube, combine the N-substituted 2-aminopyridine (1.0 eq.), the internal alkyne (1.5 eq.), [RhCp*Cl₂]₂ (2.5-5 mol%), AgSbF₆ (10-20 mol%), and Ag₂CO₃ (1.5 eq.).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

    • Add the anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble silver salts.

    • Wash the celite pad with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted 7-azaindole.

Advantages and Limitations

Advantages:

  • High Atom Economy: This method constructs the 7-azaindole ring in a single step from readily available starting materials, making it highly atom-economical.

  • Direct C-H Functionalization: It avoids the need for pre-functionalized starting materials like halo-pyridines, which can streamline the synthesis.

  • Excellent Functional Group Tolerance: The reaction conditions are generally mild enough to be compatible with a wide range of functional groups.[10]

  • High Regioselectivity: The directing group on the aminopyridine ensures high regioselectivity in the C-H activation step.

Limitations:

  • Cost of Catalyst and Oxidant: Rhodium catalysts are expensive, and the use of stoichiometric silver oxidants adds to the cost and generates metallic waste.

  • Directing Group Requirement: A directing group on the amino functionality is often necessary for efficient C-H activation, which may require additional steps for its installation and removal.

  • Substrate Scope: While generally broad, the reaction can be sensitive to the electronic and steric properties of both the aminopyridine and the alkyne.

Head-to-Head Comparison

To facilitate a direct comparison, the following table summarizes the key features of the three synthetic routes discussed.

FeatureFischer Indole SynthesisPd-Catalyzed Sonogashira Coupling & CyclizationRh(III)-Catalyzed C-H Activation/Annulation
Starting Materials 2-Hydrazinopyridine, Aldehydes/KetonesHalo-aminopyridines, Terminal AlkynesN-Substituted Aminopyridines, Internal Alkynes
Key Transformation [6][6]-Sigmatropic RearrangementSonogashira Coupling, Intramolecular CyclizationDirected C-H Activation, Annulation
Typical Yields Moderate to Good (can be low)Good to Excellent[6]Good to Excellent[10]
Reaction Conditions Harsh (strong acid, high temp.)Mild to ModerateMild to Moderate
Functional Group Tolerance LimitedGoodExcellent[10]
Atom Economy ModerateModerateHigh
Regiocontrol Can be an issue with unsymmetrical ketonesExcellentExcellent
Cost LowModerate (Pd catalyst)High (Rh catalyst, Ag oxidant)
Scalability Established, but harsh conditions can be problematicScalable, but metal removal is a concernLess established for large scale, cost is a factor

Conclusion

The synthesis of 7-azaindoles has evolved significantly from the classical Fischer indole synthesis to modern transition-metal-catalyzed methods. The choice of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, the scale of the synthesis, the available starting materials, and the tolerance for cost and harsh reaction conditions.

  • The Fischer indole synthesis remains a viable option for the synthesis of certain 2,3-disubstituted 7-azaindoles, especially when cost is a primary concern and the substrates lack sensitive functional groups.

  • Palladium-catalyzed Sonogashira coupling followed by cyclization offers a robust and versatile route to 2-substituted 7-azaindoles with good yields and functional group tolerance. It is a workhorse in medicinal chemistry for accessing this class of compounds.

  • Rhodium-catalyzed C-H activation/annulation represents the state-of-the-art in terms of efficiency and atom economy for the synthesis of 2,3-disubstituted 7-azaindoles. While the cost of the catalyst is a consideration, its ability to bypass pre-functionalization makes it a very attractive option for complex molecule synthesis.

As the field of organic synthesis continues to advance, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the construction of the medicinally important 7-azaindole scaffold.

References

Safety Operating Guide

Navigating the Safe Handling of 4-ACETYL-7-AZAINDOLE: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-ACETYL-7-AZAINDOLE. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that empower you to work safely and effectively.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a heterocyclic compound whose hazard profile necessitates careful mitigation of exposure risks. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of related azaindole derivatives provide a strong basis for a cautious approach.[1][2] The primary risks associated with compounds in this class include:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[3][5]

  • Harmful if Swallowed: Ingestion can be toxic.[4][6]

Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential for ensuring personal safety.

Core PPE Requirements: A Head-to-Toe Protocol

The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is grounded in established safety principles and data from analogous compounds.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]Protects eyes from splashes of the chemical or solvents. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1]Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory.[9][10] It is critical to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid contaminating the skin. For tasks with a higher risk of exposure, consider double gloving.Protects hands from direct contact with the chemical. The choice of glove material should be based on the specific solvents being used in conjunction with this compound.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls, such as a fume hood, are insufficient or during the cleanup of a significant spill.[1]Minimizes the risk of inhaling airborne particles of the compound.
Operational Plan: From Receipt to Disposal

A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

1. Engineering Controls are Your First Line of Defense: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[9] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7][11]

2. Prudent Handling Practices:

  • Use the smallest quantity of the chemical necessary for your experiment to minimize waste and potential exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Keep your workspace clean and organized to prevent spills.[1]

3. Step-by-Step Guide for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (using proper technique) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End Proceed with Work / Decontaminate Doff3->End Start Prepare for Handling Start->Don1

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Waste Segregation and Collection:

  • All solid waste, including unused or contaminated this compound, must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Any materials that have come into contact with the chemical, such as filter paper, pipette tips, and gloves, are to be treated as chemical waste and collected in a sealed, labeled container.[8]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound Waste," and any relevant hazard symbols.[8]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12]

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.